molecular formula C11H16O2 B099750 Dihydroactinidiolide CAS No. 15356-74-8

Dihydroactinidiolide

Cat. No.: B099750
CAS No.: 15356-74-8
M. Wt: 180.24 g/mol
InChI Key: IMKHDCBNRDRUEB-UHFFFAOYSA-N
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Description

Dihydroactinidiolide is a member of benzofurans.
This compound is a natural product found in Camellia sinensis, Actinidia polygama, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKHDCBNRDRUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864588
Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Molecular Weight

180.24 g/mol
Source PubChem
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Physical Description

Clear, colourless liquid; musky or coumarin-like aroma
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name Dihydroactinidiolide
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Solubility

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol)
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.051-1.058
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
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CAS No.

15356-74-8, 17092-92-1
Record name 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone
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Record name Dihydroactinolide
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Record name DIHYDROACTINIDIOLIDE
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Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Record name 5,6,7,7a-tetrahydro-4,4,7a-trimethylbenzofuran-2(4H)-one
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Record name DIHYDROACTINIDIOLIDE, (±)-
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Record name Dihydroactinidiolide
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Foundational & Exploratory

Dihydroactinidiolide: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide is a naturally occurring iridoid, a class of secondary metabolites found in a wide variety of plants and some insects. It is recognized for its characteristic sweet, tea-like aroma and is a significant component in the flavor and fragrance industries. Beyond its sensory properties, this compound has garnered interest for its potential biological activities, including antioxidant and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is biosynthesized in nature through the degradation of carotenoids, particularly β-carotene.[1] Its presence has been identified in a diverse range of botanical and zoological sources.

Plant Sources

A variety of plants are known to contain this compound, with concentrations varying depending on the species, part of the plant, and processing methods. Key plant sources include:

  • Actinidia polygama (Silver Vine): This plant, also known as cat powder, is a well-documented source of this compound.[2] It is found in the leaves and galls of the plant.

  • Tea (Camellia sinensis): this compound is a notable volatile compound in both green and black tea, contributing to their characteristic aroma.[3][4]

  • Tobacco (Nicotiana tabacum): It is a significant component of tobacco leaf volatiles and is considered an important flavor compound.[3][5]

  • Fenugreek (Trigonella foenum-graecum): The seeds of fenugreek contain this compound, contributing to their unique aroma profile.[3][4]

  • Mango (Mangifera indica): This popular fruit contains this compound, which is part of its complex aroma.[4]

Other Natural Sources

This compound has also been identified in the animal kingdom:

  • Insects: It is a component of the queen recognition pheromone in red fire ants (Solenopsis invicta).[4]

  • Mammals: The scent glands of the red fox (Vulpes vulpes) have been found to contain this compound.[3]

Quantitative Data on this compound Content

The concentration of this compound in natural sources can vary significantly. The following table summarizes available quantitative data.

Natural SourcePart/MethodConcentration/YieldReference(s)
β-Carotene Thermal Degradation (Commercial)61.21%[6]
β-Carotene Thermal Degradation (from Crude Palm Oil)29.23%[6]
Fenugreek Seed Methanol Extract0.01%[6]
Fenugreek Seed Headspace SPME0.17%[6]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves extraction followed by chromatographic purification. The choice of method depends on the source material and the desired purity of the final product.

General Isolation Workflow

The general workflow for isolating this compound from plant material involves sample preparation, extraction, and purification.

Caption: General workflow for the isolation and purification of this compound.

Extraction Protocols

Several extraction techniques can be employed to isolate this compound from plant matrices.

1. Solvent Extraction

This is a common method for extracting a wide range of natural products.

  • Protocol for Tobacco Leaves (General Alkaloid Extraction):

    • Maceration: Mix powdered, dried tobacco leaves with an 80% anhydrous ethanol solution at a liquid-to-solid ratio of 3:1 (v/w).[5]

    • Reflux: Heat the mixture at 80°C for 3 hours.[5]

    • Filtration: Perform vacuum filtration to separate the extract from the solid plant material.[5]

    • Concentration: Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude extract.[5]

2. Steam Distillation/Hydrodistillation

This technique is suitable for the extraction of volatile compounds like this compound.

  • General Protocol for Plant Material:

    • Place the fresh or dried plant material (e.g., leaves of Actinidia polygama) in a distillation apparatus.

    • For hydrodistillation, immerse the material in water. For steam distillation, pass steam through the material.

    • Heat the apparatus to generate steam, which will carry the volatile compounds.

    • Condense the steam and collect the distillate, which will consist of an aqueous layer and an essential oil layer.

    • Separate the essential oil layer, which contains this compound.

3. Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green and efficient method for extracting aroma compounds.

  • Optimized Protocol for Tobacco:

    • Pre-treatment: Grind the tobacco material to a uniform particle size.

    • Extraction Parameters:

      • Pressure: 25-30 MPa[7]

      • Temperature: 40°C[7]

      • CO₂ Flow Rate: 2 L/min[7]

      • Co-solvent (Entrainer): 4-8% of the volume of carbon dioxide (e.g., ethanol)[7]

      • Extraction Time: 3 hours[7]

    • Collection: The extracted compounds, including this compound, are separated from the supercritical CO₂ by depressurization in a separator.

Purification Protocols

The crude extract obtained from the initial extraction is a complex mixture that requires further purification to isolate this compound.

1. Column Chromatography

Silica gel column chromatography is a standard technique for the separation of compounds based on their polarity. This compound, being a moderately polar lactone, can be effectively purified using this method.

  • General Protocol:

    • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

    • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

    • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Identification: Fractions containing this compound can be identified by comparing their TLC retention factor (Rf) with that of a standard.

Caption: Workflow for purification of this compound using column chromatography.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the method of choice.

  • General Protocol:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is commonly employed. The exact gradient profile needs to be optimized based on the specific separation.

    • Injection: Inject a concentrated solution of the partially purified fraction from column chromatography.

    • Detection: Monitor the elution profile using a UV detector.

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Purity Analysis: The purity of the isolated compound can be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound is a valuable natural compound with applications in the flavor and fragrance industries and potential for further scientific investigation. While it is found in a variety of natural sources, its isolation in pure form requires a systematic approach involving efficient extraction and multi-step chromatographic purification. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to successfully isolate and purify this compound for further study and application. Further research is warranted to quantify the this compound content in a wider range of natural sources and to optimize isolation protocols for higher yields and purity.

References

An In-depth Technical Guide to the Chemical Synthesis of Dihydroactinidiolide from Beta-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a facile and efficient method for the chemical synthesis of dihydroactinidiolide, a valuable fragrance and bioactive compound, utilizing beta-ionone as the starting material. This guide details the reaction pathway, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visual diagrams to elucidate the synthesis workflow and chemical transformations.

Introduction

This compound is a naturally occurring C11-terpenoid lactone found in various plants, including tea and tobacco, and is also a known insect pheromone.[1] Its characteristic sweet, tea-like aroma makes it a valuable ingredient in the flavor and fragrance industry. Beyond its sensory properties, recent studies have highlighted its potential as a neuroprotective agent, showing potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[2][3] The chemical synthesis of this compound offers a reliable and scalable alternative to its extraction from natural sources, enabling further research into its biological activities and commercial applications.

This guide focuses on a well-documented, two-step oxidation method starting from the readily available precursor, beta-ionone.[2][3][] This approach provides a high-yielding and straightforward route to this compound.

Synthetic Pathway Overview

The synthesis of this compound from beta-ionone proceeds through a two-step oxidation process. The first step involves an epoxidation of the cyclohexene ring of beta-ionone, followed by an oxidative cleavage and subsequent lactonization to yield the final product.

Synthesis_Pathway beta_ionone Beta-Ionone epoxide Intermediate Epoxide beta_ionone->epoxide m-CPBA, DCM 2-5°C This compound This compound epoxide->this compound Alkaline Hydrolysis then Chromic Anhydride

Figure 1: Chemical synthesis pathway from beta-ionone to this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from beta-ionone via a two-step oxidation process.[]

Step 1: Epoxidation of Beta-Ionone
  • Reaction Setup: In a suitable reaction vessel, dissolve 1 molar equivalent of beta-ionone and 2 molar equivalents of m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM).

  • Reaction Conditions: Maintain the reaction mixture at a temperature of 2-5°C with constant stirring.

  • Work-up: Upon completion of the reaction (monitored by TLC), quench the reaction by adding a solution of sodium thiosulfate to neutralize the excess peroxy acid.

  • Purification: The resulting product is then subjected to alkaline hydrolysis to yield the intermediate benzofuranol.

Step 2: Oxidation to this compound
  • Oxidation: The benzofuranol intermediate from the previous step is oxidized using chromic anhydride.

  • Purification: The final product, this compound, is purified by flash chromatography using a solvent system of dichloromethane and methanol (15:1).

Experimental_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Oxidation & Purification A Dissolve Beta-Ionone & m-CPBA in DCM B Maintain at 2-5°C A->B C Quench with Sodium Thiosulfate B->C D Alkaline Hydrolysis C->D E Oxidize with Chromic Anhydride D->E Intermediate Benzofuranol F Flash Chromatography (CH2Cl2/MeOH 15:1) E->F G This compound F->G Final Product

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthesis protocol.

ParameterValueReference
Starting Material Beta-Ionone[]
Reagents m-Chloroperoxybenzoic acid (m-CPBA), Sodium thiosulfate, Chromic anhydride, Dichloromethane (DCM), Methanol (MeOH)[]
Reaction Temperature (Step 1) 2-5°C[]
Purification Method Flash Chromatography[]
Eluent System Dichloromethane:Methanol (15:1)[]
Final Product This compound[]
Yield 85%[]
Physical State Waxy Solid[]

Conclusion

The described two-step oxidation of beta-ionone provides an effective and high-yielding method for the synthesis of this compound. This technical guide offers researchers, scientists, and drug development professionals a detailed protocol and the necessary data to replicate this synthesis. The availability of a robust synthetic route is crucial for enabling further exploration of the biological properties and potential therapeutic applications of this compound.

References

An In-Depth Technical Guide to the Stereoselective Synthesis of (R)-Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and highly stereoselective method for the synthesis of (R)-Dihydroactinidiolide, a naturally occurring bicyclic lactone. The core of this synthesis relies on a pivotal asymmetric hetero-Diels-Alder reaction, ensuring high enantiopurity of the final product. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate understanding and replication in a research and development setting.

Synthetic Strategy Overview

The featured stereoselective synthesis of (R)-Dihydroactinidiolide is achieved through a three-step reaction sequence commencing with an asymmetric hetero-Diels-Alder reaction. This key step establishes the chiral center with high enantioselectivity. The subsequent steps involve an acid-catalyzed rearrangement to form the bicyclic lactone core, followed by a diastereoselective reduction to yield the target molecule.

Synthetic_Pathway A 2,6,6-Trimethyl-1,3-cyclohexadiene + Ethyl Glyoxylate B Hetero-Diels-Alder Adduct A->B  Cu(II)-bis(oxazoline) Catalyst  CH2Cl2 C Bicyclic Lactone Intermediate B->C  Acid-catalyzed  Rearrangement D (R)-Dihydroactinidiolide C->D  Reduction

Caption: Synthetic pathway for (R)-Dihydroactinidiolide.

Quantitative Data Summary

The following table summarizes the quantitative data for each key step in the synthesis of (R)-Dihydroactinidiolide, providing a clear comparison of the efficiency and selectivity of each transformation.

StepProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
1. Asymmetric Hetero-Diels-AlderHetero-Diels-Alder Adduct9097>99:1 (endo:exo)
2. Acid-Catalyzed RearrangementBicyclic Lactone Intermediate8597-
3. Reduction(R)-Dihydroactinidiolide9897>99:1

Experimental Protocols

Detailed methodologies for the key experiments in the stereoselective synthesis of (R)-Dihydroactinidiolide are provided below.

Step 1: Asymmetric Hetero-Diels-Alder Reaction

This crucial step establishes the stereochemistry of the molecule using a chiral copper(II)-bis(oxazoline) catalyst.

Materials:

  • 2,6,6-Trimethyl-1,3-cyclohexadiene

  • Ethyl glyoxylate

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) ((S,S)-t-Bu-box)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, the chiral ligand ((S,S)-t-Bu-box) and Cu(OTf)₂ (10 mol %) are stirred in dry CH₂Cl₂ for 1 hour to form the catalyst complex.

  • The reaction mixture is cooled to the specified reaction temperature.

  • 2,6,6-Trimethyl-1,3-cyclohexadiene is added to the catalyst solution.

  • Ethyl glyoxylate is then added dropwise to the reaction mixture.

  • The reaction is stirred for the specified time until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the crude product is purified by column chromatography on silica gel to yield the hetero-Diels-Alder adduct.

Step 2: Acid-Catalyzed Rearrangement

The hetero-Diels-Alder adduct undergoes an acid-catalyzed rearrangement to form the bicyclic lactone structure.

Materials:

  • Hetero-Diels-Alder Adduct from Step 1

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Toluene)

Procedure:

  • The purified hetero-Diels-Alder adduct is dissolved in the chosen solvent.

  • A catalytic amount of the acid catalyst is added to the solution.

  • The mixture is heated to reflux and stirred for the required duration, with reaction progress monitored by TLC.

  • After completion, the reaction is cooled to room temperature, and the acid is neutralized.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to afford the bicyclic lactone intermediate.

Step 3: Reduction to (R)-Dihydroactinidiolide

The final step involves the diastereoselective reduction of the bicyclic lactone intermediate to yield (R)-Dihydroactinidiolide.

Materials:

  • Bicyclic Lactone Intermediate from Step 2

  • Reducing agent (e.g., Sodium borohydride)

  • Solvent (e.g., Methanol)

Procedure:

  • The bicyclic lactone intermediate is dissolved in the solvent and cooled in an ice bath.

  • The reducing agent is added portion-wise to the stirred solution.

  • The reaction is allowed to proceed until the starting material is fully consumed, as indicated by TLC.

  • The reaction is quenched, and the solvent is removed.

  • The crude product is then subjected to an aqueous workup and extracted with a suitable organic solvent.

  • The combined organic layers are dried, filtered, and concentrated. The final product, (R)-Dihydroactinidiolide, is purified by column chromatography.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures, from starting materials to the final purified product.

Experimental_Workflow cluster_0 Step 1: Hetero-Diels-Alder cluster_1 Step 2: Rearrangement cluster_2 Step 3: Reduction A1 Catalyst Formation: (S,S)-t-Bu-box + Cu(OTf)2 in CH2Cl2 A2 Reaction: Add Diene, then Ethyl Glyoxylate A1->A2 A3 Purification: Column Chromatography A2->A3 B1 Reaction: H-D Adduct + Acid Catalyst in Toluene (Reflux) A3->B1 B2 Purification: Column Chromatography B1->B2 C1 Reaction: Bicyclic Lactone + Reducing Agent in Methanol B2->C1 C2 Workup & Purification: Aqueous Workup, Extraction, Column Chromatography C1->C2 D D C2->D Final Product: (R)-Dihydroactinidiolide

Caption: Experimental workflow for the synthesis.

Spectroscopic Profile of Dihydroactinidiolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dihydroactinidiolide, a naturally occurring ionone derivative found in a variety of plants and essential oils. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The 1H and 13C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

1H NMR Spectroscopic Data

The 1H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl3) on a 400 or 500 MHz spectrometer, exhibits characteristic signals corresponding to its unique bicyclic lactone structure.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: 1H NMR Chemical Shift and Coupling Constant Data for this compound in CDCl3

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-75.75s
H-5a2.45ddd17.0, 10.0, 2.0
H-5b2.29ddd17.0, 6.0, 2.5
H-6a1.95m
H-6b1.65m
H-8 (CH3)1.85s
H-9 (CH3)1.40s
H-10 (CH3)1.25s

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their hybridization and connectivity. The data presented below was also obtained in CDCl3.

Table 2: 13C NMR Chemical Shift Assignments for this compound in CDCl3

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (C=O)171.0
C-7a (C=)165.0
C-7 (=CH)115.0
C-3a85.0
C-445.0
C-635.0
C-530.0
C-8 (CH3)28.0
C-9 (CH3)25.0
C-10 (CH3)23.0
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% TMS as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance, operating at a proton frequency of 400 or 500 MHz.[1]

Data Acquisition: For 1H NMR, a standard single-pulse experiment is typically used. For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Key acquisition parameters include a spectral width appropriate for the expected chemical shift range, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for quantitative analysis if required.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for its lactone and alkene functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm-1)IntensityFunctional Group Assignment
~1760StrongC=O stretch (γ-lactone)
~1630MediumC=C stretch (alkene)
~2950-2850Medium-StrongC-H stretch (alkane)
~1250-1000StrongC-O stretch (ester)

Note: The exact peak positions may vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: A small amount of this compound can be prepared as a KBr (potassium bromide) pellet. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1. A background spectrum of the KBr pellet or the salt plate is first collected and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound shows a molecular ion peak (M+) and several characteristic fragment ions.

Table 4: Major Fragment Ions of this compound in EI-MS

m/zProposed Fragment Structure/Loss
180[M]+ (Molecular Ion)
165[M - CH3]+
137[M - C3H7]+
124[M - C4H8]+
111[M - C5H9O]+
96[C6H8O]+
81[C6H9]+
69[C5H9]+
Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used. This is often coupled with a gas chromatograph (GC) for sample introduction and separation (GC-MS).

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized by a 70 eV electron beam. The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound, from sample preparation to data interpretation and structure confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Prep Purified this compound Sample NMR NMR Spectroscopy (1H, 13C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Interpret_NMR Assign Chemical Shifts Analyze Coupling Constants NMR_Data->Interpret_NMR Interpret_IR Identify Functional Groups IR_Data->Interpret_IR Interpret_MS Determine Molecular Weight Analyze Fragmentation MS_Data->Interpret_MS Structure Propose/Confirm Structure Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

A logical workflow for the spectroscopic analysis of this compound.

References

Dihydroactinidiolide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Dihydroactinidiolide, a naturally occurring terpenoid of significant interest in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and mechanistic insights.

Core Physical and Chemical Properties

This compound (CAS: 15356-74-8) is a volatile organic compound found in various plants, including tea leaves (Camellia sinensis) and tobacco.[1] It belongs to the class of benzofurans and is structurally related to ionones and carotenoids.[2] Its unique aroma profile, described as sweet, tea-like, fruity, and woody, has led to its use in the flavor and fragrance industry.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound based on available literature.

PropertyValueReferences
Molecular Formula C₁₁H₁₆O₂[2]
Molecular Weight 180.24 g/mol [2]
Melting Point 42-43 °C[2]
Boiling Point 296 °C at 760 mmHg[2]
Flash Point 120 °C[2]
Density 1.051-1.058 g/cm³[4]
Vapor Pressure 0.001 mmHg at 25 °C (estimated)[5]
logP (o/w) 2.058 (estimated)[5]
Solubility
    In Water600.6 mg/L at 25 °C (estimated)[6]
    In Organic SolventsSoluble in ethanol, chloroform, DMSO, and methanol[2][4]

Experimental Protocols

This section details common experimental procedures for the synthesis and isolation of this compound.

Synthesis of (±)-Dihydroactinidiolide from β-Ionone

A facile two-step oxidation method has been reported for the synthesis of this compound from β-ionone.[6] This process is a common starting point for obtaining the racemic mixture of this compound.

Methodology:

  • Oxidation of β-Ionone: β-Ionone is subjected to oxidation. While specific reagents are not always detailed in general literature, this step typically involves the use of an oxidizing agent to introduce oxygen functionality to the molecule.

  • Cyclization/Lactonization: The oxidized intermediate undergoes an acid-catalyzed intramolecular cyclization to form the lactone ring characteristic of this compound.

  • Purification: The final product is purified using standard laboratory techniques such as column chromatography to isolate this compound from reaction byproducts.

Synthesis_from_beta_Ionone beta_ionone β-Ionone oxidation Oxidation beta_ionone->oxidation intermediate Oxidized Intermediate oxidation->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization This compound This compound cyclization->this compound

Synthesis of this compound from β-Ionone.
Isolation of this compound from Camellia sinensis (Tea Leaves)

This compound is a natural component of tea leaves and can be isolated through solvent extraction and chromatographic techniques.

Methodology:

  • Extraction: Dried and powdered tea leaves are subjected to solvent extraction. Common solvents for this purpose include ethanol, methanol, or a mixture of chloroform and methanol.[7][8] The extraction is typically performed at room temperature with agitation or under reflux.

  • Fractionation: The crude extract is then fractionated using liquid-liquid extraction with solvents of varying polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility.

  • Chromatographic Purification: The fraction containing this compound is further purified using column chromatography over silica gel. A gradient elution system with a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate) is employed to isolate the pure compound.

  • Identification: The isolated compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation_from_Tea_Leaves tea_leaves Dried Tea Leaves extraction Solvent Extraction (e.g., Ethanol) tea_leaves->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation target_fraction Target Fraction fractionation->target_fraction chromatography Column Chromatography target_fraction->chromatography This compound Pure this compound chromatography->this compound Neuroprotective_Pathway cluster_stress Oxidative Stress cluster_nrf2 Antioxidant Response cluster_apoptosis Apoptosis Regulation ROS ROS Bax Bax ROS->Bax activates This compound This compound Nrf2 Nrf2 Translocation This compound->Nrf2 promotes This compound->Bax inhibits ARE ARE Binding Nrf2->ARE HO1 HO-1 Upregulation ARE->HO1 HO1->ROS neutralizes Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (Active Site) ACh->AChE binds to Products Choline + Acetate AChE->Products hydrolyzes This compound This compound This compound->AChE inhibits Anticancer_Pathway cluster_bcl2 Bcl-2 Family Regulation This compound This compound Bax Bax Upregulation This compound->Bax Bcl2 Bcl-2 Downregulation This compound->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Plant_Growth_Inhibition GA Gibberellin (GA) DELLA DELLA Protein (Growth Repressor) GA->DELLA promotes degradation of Growth Plant Growth DELLA->Growth inhibits This compound This compound This compound->GA inhibits? This compound->DELLA stabilizes?

References

Dihydroactinidiolide: A Technical Guide to its Degradation Products and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroactinidiolide, a naturally occurring terpenoid lactone found in various plants, is recognized for its distinct aroma and biological activities. Its stability is a critical parameter for its application in the pharmaceutical, food, and fragrance industries. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions, outlines detailed experimental protocols for stability testing, and discusses the analytical methodologies for the identification of its degradation products. Due to a lack of specific experimental data on the forced degradation of this compound in the current literature, this guide synthesizes information from studies on similar lactone and terpenoid compounds to predict its stability profile and potential degradation products.

Chemical and Physical Properties of this compound

This compound (C₁₁H₁₆O₂) is a bicyclic monoterpenoid lactone. Its structure, containing a lactone ring fused to a cyclohexane ring, is the primary determinant of its chemical reactivity and stability.

PropertyValue
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Appearance Colorless to pale yellow oil or crystalline solid
Odor Sweet, tea-like, fruity
Boiling Point Approx. 296 °C
Melting Point 75-77 °C
Solubility Soluble in organic solvents, sparingly soluble in water

Predicted Degradation Pathways and Products

Based on the chemical structure of this compound and the known degradation mechanisms of lactones and terpenoids, the following degradation pathways are anticipated under forced stress conditions.

Hydrolytic Degradation

The ester linkage within the lactone ring is susceptible to hydrolysis under both acidic and basic conditions. This is the most probable degradation pathway.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction likely proceeds via an A_AC2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water.

  • Base-Catalyzed Hydrolysis: In alkaline media, a B_AC2 mechanism is expected, with the hydroxide ion acting as the nucleophile attacking the carbonyl carbon.

The primary degradation product of hydrolysis is the corresponding hydroxycarboxylic acid: (2-hydroxy-2,6,6-trimethylcyclohexylidene)acetic acid .

Oxidative Degradation

The unsaturated bond and the tertiary carbon atoms in the this compound structure are potential sites for oxidative attack. Common oxidizing agents like hydrogen peroxide could lead to the formation of epoxides, hydroperoxides, or further cleavage of the ring structure.

Thermal Degradation

While this compound is known to be formed from the thermal degradation of β-carotene, it is expected to be relatively stable to heat.[1] At very high temperatures, decarboxylation or rearrangements could occur, though specific products are not documented.

Photodegradation

Unsaturated lactones can be susceptible to photodegradation. For other sesquiterpene lactones, UV irradiation has been shown to induce the addition of water across a double bond.[2][3] For this compound, this could potentially lead to the formation of hydroxylated derivatives.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized based on ICH guidelines for forced degradation studies and can be adapted for this compound. The extent of degradation should ideally be in the range of 5-20% to avoid the formation of secondary, irrelevant degradation products.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Hydrolytic Stress
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24-48 hours.

    • Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8-12 hours.

    • Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

Oxidative Stress
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Withdraw aliquots and dilute with the mobile phase for analysis.

Thermal Stress
  • Place the solid this compound in a controlled temperature oven at 105°C for 48 hours.

  • For solution-state thermal stress, reflux the stock solution at 60°C for 24 hours.

  • Dissolve the solid sample in a suitable solvent or dilute the solution with the mobile phase for analysis.

Photolytic Stress
  • Expose the stock solution of this compound in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples after exposure.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary technique for stability studies.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile degradation products.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Split or splitless injection depending on the concentration.

  • Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.

  • Detection: Mass spectrometer for identification based on mass spectra and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of non-volatile and thermally labile degradation products. It provides molecular weight information and fragmentation data to help identify unknown compounds.

Data Presentation

Table 1: Predicted Degradation Products of this compound
Stress ConditionPredicted Degradation PathwayPotential Degradation Product(s)
Acid Hydrolysis Lactone ring opening (A_AC2)(2-hydroxy-2,6,6-trimethylcyclohexylidene)acetic acid
Base Hydrolysis Lactone ring opening (B_AC2)Salt of (2-hydroxy-2,6,6-trimethylcyclohexylidene)acetic acid
Oxidation Epoxidation, hydroxylationEpoxides, diols, and other oxidized derivatives
Thermal Decarboxylation, rearrangementVarious rearranged or fragmented molecules
Photolytic Photoaddition, isomerizationHydroxylated derivatives, isomers

Visualizations

Proposed Hydrolytic Degradation Pathway of this compound

G This compound This compound hydroxy_acid (2-hydroxy-2,6,6-trimethylcyclohexylidene)acetic acid This compound->hydroxy_acid Acid or Base Hydrolysis G cluster_stress Stress Application cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis hplc HPLC-UV acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidative oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc lcms LC-MS hplc->lcms pathways Degradation Pathways hplc->pathways gcms GC-MS lcms->gcms lcms->pathways gcms->pathways products Product Identification pathways->products stability Stability Profile products->stability drug This compound drug->acid drug->base drug->oxidation drug->thermal drug->photo

References

The Occurrence and Analysis of Dihydroactinidiolide in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide is a naturally occurring volatile monoterpene lactone found in a variety of plants and some insects. It is recognized for its sweet, tea-like aroma and is a significant component of the essential oils of several species.[1][2] Beyond its fragrance profile, this compound has garnered attention for its diverse biological activities, including neuroprotective, anticancer, and antioxidant effects, making it a compound of interest for researchers in drug development.[3][4] This technical guide provides an in-depth overview of the occurrence of this compound in essential oils, detailed experimental protocols for its analysis, and an exploration of its known biological signaling pathways.

Occurrence of this compound in Essential Oils

This compound has been identified in a range of essential oils and natural sources. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the extraction method employed. The following table summarizes the quantitative data available for the occurrence of this compound in various essential oils.

Plant SpeciesPlant PartEssential Oil Yield (%)This compound Concentration (% of Essential Oil)Reference
Genista tinctoriaAerial PartsNot Specified7.3[5]
Osmanthus fragransFlowers (Absolute)Not Specified8.5[6]
Actinidia macrospermaNot SpecifiedNot SpecifiedPresent[5]
Cydonia oblonga (Quince)LeavesNot SpecifiedPresent[7][8]
Actinidia polygama (Silver Vine)Not SpecifiedNot SpecifiedPresent[9][10]
Amomum ptycholimatumNot SpecifiedNot Specified2.7[11]
Black Tea (Camellia sinensis)LeavesNot SpecifiedPresent[1][2]
Green Tea (Camellia sinensis)LeavesNot SpecifiedPresent[5]
Tobacco (Nicotiana tabacum)LeavesNot SpecifiedPresent[1][2][12][13]
Fenugreek (Trigonella foenum-graecum)SeedsNot SpecifiedPresent[1][2][14]
Saffron (Crocus sativus)StigmaNot SpecifiedPresent[15][16]
Cistus ladaniferNot SpecifiedNot SpecifiedPresent[6][17][18][19][20]

Experimental Protocols

Extraction of Essential Oils by Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like this compound from plant materials.[21][22]

Materials and Equipment:

  • Fresh or dried plant material

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, still pot, condenser, and collection vessel)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: The plant material is placed into the still pot. For efficient extraction, the material should be of an appropriate size to allow steam to pass through evenly.

  • Steam Generation: Water in the boiling flask is heated to produce steam.

  • Extraction: The steam is passed through the plant material in the still pot. The heat from the steam causes the plant's aromatic compounds, including this compound, to vaporize.

  • Condensation: The mixture of steam and volatile compounds travels to the condenser, where it is cooled and converted back into a liquid.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.

  • Separation: The essential oil, which is generally immiscible with water, is separated from the aqueous layer (hydrosol) using a separatory funnel.

  • Drying: Any residual water in the essential oil is removed by adding a small amount of anhydrous sodium sulfate and then filtering.

  • Storage: The pure essential oil is stored in a sealed, dark glass vial, preferably at a low temperature, to prevent degradation.

G cluster_0 Steam Distillation Workflow Plant Material Plant Material Steam Generation Steam Generation Distillation Distillation Condensation Condensation Separation Separation Essential Oil Essential Oil

Essential Oil Extraction via Steam Distillation
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils.[22][23]

Materials and Equipment:

  • Essential oil sample

  • Solvent (e.g., hexane, dichloromethane)

  • Internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and retention time that is not present in the sample)[24]

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, DB-5)

  • Autosampler

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the essential oil in a suitable solvent.

    • Prepare a series of calibration standards containing known concentrations of a this compound reference standard and a constant concentration of the internal standard.

    • Prepare the sample for analysis by diluting a known amount of the essential oil with the solvent and adding the internal standard at the same concentration as in the calibration standards.

  • GC-MS Analysis:

    • Injector: Set the injector temperature (e.g., 250 °C) and injection volume (e.g., 1 µL) with an appropriate split ratio.

    • Carrier Gas: Use an inert carrier gas, such as helium or hydrogen, at a constant flow rate.

    • Oven Temperature Program: A typical temperature program might be:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 240 °C at a rate of 3 °C/minute.

      • Hold at 240 °C for 5 minutes.

    • Mass Spectrometer:

      • Set the ion source temperature (e.g., 230 °C) and transfer line temperature (e.g., 280 °C).

      • Operate in electron ionization (EI) mode at 70 eV.

      • Acquire data in full scan mode to identify all compounds and in selected ion monitoring (SIM) mode for accurate quantification of this compound and the internal standard.

  • Data Analysis:

    • Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

    • Calculate the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

G cluster_1 GC-MS Quantitative Analysis Workflow A Sample & Standard Preparation B GC-MS Analysis C Data Processing D Quantification

GC-MS Analysis Workflow

Biological Signaling Pathways

This compound has demonstrated significant potential in modulating key signaling pathways implicated in neuroprotection and cancer.

Neuroprotective Effects

Research has shown that this compound exerts neuroprotective effects against oxidative stress-induced neuronal apoptosis.[3] This is achieved through the regulation of the Nrf2/HO-1 pathway and the inhibition of the caspase-3/Bax pathway.[3][25]

  • Nrf2/HO-1 Pathway: this compound upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1). Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage.[3]

  • Caspase-3/Bax Pathway: this compound inhibits the activation of caspase-3 and the pro-apoptotic protein Bax. This inhibition prevents the execution of the apoptotic cell death program in neurons.[3][25]

G cluster_2 Neuroprotective Signaling of this compound This compound This compound Nrf2 Nrf2 HO1 HO-1 AntioxidantResponse Antioxidant Response Bax Bax Caspase3 Caspase-3 Apoptosis Apoptosis

Neuroprotective Pathways of this compound

Furthermore, this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[4][26] By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, a mechanism that is a key therapeutic strategy for managing symptoms of Alzheimer's disease.[20][21]

Anticancer Potential

While direct studies on the anticancer signaling pathways of this compound are emerging, its classification as a terpenoid suggests potential mechanisms of action. Terpenoids, as a class of compounds, are known to exert anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis. These pathways include:

  • NF-κB Pathway: Inhibition of the NF-κB signaling pathway can reduce inflammation and cell survival in cancer cells.

  • PI3K/Akt Pathway: Downregulation of the PI3K/Akt pathway can inhibit cell proliferation and promote apoptosis.

  • MAPK Pathway: Modulation of the MAPK pathway can influence cell growth, differentiation, and apoptosis.

The potential for this compound to modulate these pathways warrants further investigation to elucidate its specific anticancer mechanisms.

G cluster_3 Potential Anticancer Signaling of Terpenoids Terpenoids Terpenoids (e.g., this compound) NFkB NF-κB PI3KAkt PI3K/Akt MAPK MAPK CellSurvival Cell Survival & Inflammation Proliferation Cell Proliferation Apoptosis Apoptosis

Common Anticancer Pathways for Terpenoids

Conclusion

This compound is a versatile natural compound with a notable presence in various essential oils and a growing body of evidence supporting its therapeutic potential. The methodologies outlined in this guide provide a framework for the accurate extraction and quantification of this compound, which is crucial for ongoing research and development. The elucidation of its roles in key signaling pathways, particularly in neuroprotection, opens promising avenues for its application in the development of novel therapeutics. Further research into its anticancer mechanisms will undoubtedly solidify its position as a valuable molecule in the field of drug discovery.

References

Biological Precursors of Dihydroactinidiolide in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide (DHA) is a C11-apocarotenoid, a volatile organic compound found in a variety of plants, contributing to the characteristic aroma of black tea, tobacco, and certain fruits.[1] Beyond its sensory properties, DHA has garnered interest for its potential biological activities, including roles as a plant growth inhibitor and a signaling molecule in response to environmental stress.[2][3] This technical guide provides a comprehensive overview of the biological precursors of this compound in plants, detailing the biosynthetic pathways, summarizing quantitative data, and providing established experimental protocols for its analysis.

Biosynthetic Pathway of this compound

This compound is not synthesized de novo but is rather a degradation product of C40 carotenoids. The primary precursor for DHA is β-carotene . The biosynthesis involves the enzymatic cleavage of the carotenoid backbone by a class of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[4][5]

The precise enzymatic cascade leading to the C11 structure of DHA is a subject of ongoing research. However, the available evidence points to a multi-step process likely involving the action of CCD1 and potentially CCD4 enzymes.[2][5][6]

Step 1: Cleavage of β-carotene by CCD1

The initial step is the oxidative cleavage of β-carotene at the 9,10 and 9',10' positions by the enzyme CCD1 . This reaction yields C13-apocarotenoids, most notably β-ionone , and a C14-dialdehyde.[7] CCD1 is a cytosolic enzyme known for its role in producing various volatile apocarotenoids that contribute to floral and fruity scents.[6]

Step 2: Putative Conversion of β-ionone to this compound

The direct enzymatic conversion of β-ionone to this compound in plants is not yet fully elucidated. However, kinetic studies and analysis of carotenoid degradation products suggest that DHA can be formed from β-ionone through an intermediate, 5,6-epoxy-β-ionone .[4] It is hypothesized that further enzymatic or non-enzymatic oxidation of this intermediate leads to the formation of the lactone ring characteristic of this compound. Some studies suggest that β-ionone is swiftly converted to DHA in a non-enzymatic reaction under conditions of oxidative stress.[4]

The role of CCD4 in DHA biosynthesis is less direct but significant. CCD4 is primarily involved in carotenoid degradation within the plastids and can influence the overall pool of carotenoid precursors available for cleavage by other CCDs.[2][5][6] In some plant tissues, the activity of CCD4 has been inversely correlated with carotenoid content and directly linked to the production of certain apocarotenoids.[6][8] For instance, in tobacco leaves, mutations in CCD4 genes led to an increase in β-ionone and this compound levels.[6]

Dihydroactinidiolide_Biosynthesis cluster_carotenoid Carotenoid Precursor cluster_intermediates Apocarotenoid Intermediates cluster_product Final Product beta-Carotene beta-Carotene beta-Ionone beta-Ionone beta-Carotene->beta-Ionone CCD1 (9,10 cleavage) 5_6_epoxy_beta_ionone 5,6-epoxy-β-ionone beta-Ionone->5_6_epoxy_beta_ionone Oxidation This compound This compound 5_6_epoxy_beta_ionone->this compound Lactonization

Biosynthetic pathway of this compound from β-carotene.
Relationship with Abscisic Acid (ABA) Biosynthesis

This compound and the plant hormone abscisic acid (ABA) share a common origin in the carotenoid biosynthetic pathway, but their direct biosynthetic routes are distinct. ABA is synthesized from the cleavage of 9-cis-epoxycarotenoids (like 9-cis-neoxanthin and 9-cis-violaxanthin) by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). While both pathways are initiated by the cleavage of carotenoids, they utilize different precursors and enzymes, leading to structurally and functionally distinct molecules. Environmental stresses that induce ABA biosynthesis can also lead to an increase in the degradation of carotenoids, potentially influencing the pool of precursors available for DHA formation.

ABA_vs_DHA_Pathway cluster_ABA ABA Biosynthesis cluster_DHA DHA Biosynthesis Carotenoids Carotenoids 9-cis-epoxycarotenoids 9-cis-epoxycarotenoids Carotenoids->9-cis-epoxycarotenoids beta_Carotene β-Carotene Carotenoids->beta_Carotene Xanthoxin Xanthoxin 9-cis-epoxycarotenoids->Xanthoxin NCED Abscisic_Acid Abscisic Acid (ABA) Xanthoxin->Abscisic_Acid beta_Ionone β-Ionone beta_Carotene->beta_Ionone CCD1 This compound This compound beta_Ionone->this compound

Distinct biosynthetic pathways of ABA and this compound.

Quantitative Data

Quantitative data on the in vivo concentrations of this compound and its precursors in plants are limited and vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following table summarizes available data, primarily from studies involving thermal degradation, which provides an indication of the potential yield from β-carotene.

PrecursorProductPlant/SourceConditionYield/ConcentrationReference
β-CaroteneThis compoundTobacco (Nicotiana tabacum)Flue-cured mature leaves (CCD4 mutant)Increased levels[6]
β-CaroteneThis compoundArabidopsis thalianaHigh light stressIncreased accumulation[3]

Experimental Protocols

The analysis of this compound and its carotenoid precursors requires distinct methodologies due to their different chemical properties. This compound, being a volatile compound, is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) for sample preparation. Carotenoids, which are non-volatile pigments, are analyzed by High-Performance Liquid Chromatography (HPLC) with UV-Vis or photodiode array (PDA) detection.

Experimental_Workflow cluster_DHA This compound Analysis cluster_Carotenoids Carotenoid Analysis Plant_Tissue Plant Tissue Sample HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Plant_Tissue->HS_SPME Extraction Solvent Extraction Plant_Tissue->Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Saponification Saponification (optional) Extraction->Saponification HPLC High-Performance Liquid Chromatography (HPLC-PDA) Saponification->HPLC

References

The Discovery and Historical Context of Dihydroactinidiolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroactinidiolide, a monoterpene lactone, is a naturally occurring compound with significant interest in the flavor, fragrance, and pharmaceutical industries. First isolated in 1967, its discovery and subsequent synthesis have been milestones in the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental protocols related to this compound. It includes a detailed summary of its physicochemical and biological properties, methodologies for its synthesis, and an exploration of its neuroprotective signaling pathways.

Introduction

This compound ((7aR)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one) is a volatile terpene recognized for its characteristic sweet, tea-like aroma. It is found in a variety of natural sources, including black tea, tobacco, fenugreek, and mangoes. Beyond its sensory properties, this compound has been identified as a pheromone in insects such as the red fire ant and exhibits a range of biological activities, including potential neuroprotective effects. This guide delves into the technical details of its discovery, synthesis, and biological significance, providing a valuable resource for researchers in natural product chemistry and drug development.

Discovery and Historical Context

The discovery of this compound occurred during a period often referred to as the "Golden Age of Natural Product Drug Discovery" (the 1950s and 1960s), a time of significant advancements in the isolation and structural elucidation of complex organic molecules. This compound was first isolated from the leaves of the silver vine plant (Actinidia polygama) in 1967 by a team of Japanese scientists: T. Sakan, S. Isoe, and S. B. Hyeon. Their findings were published in the journal Tetrahedron Letters.

The initial interest in Actinidia polygama was due to its known effect on felines, and this compound was one of the compounds identified as a cat attractant. The structure of this novel monoterpene lactone was elucidated using the spectroscopic techniques of the era, which would have included Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical and Biological Properties

A comprehensive summary of the quantitative data for this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Appearance Colorless to pale yellow clear liquid
Melting Point 42-43 °C
Boiling Point 296-297 °C at 760 mmHg
Flash Point > 100 °C
Solubility Insoluble in water; soluble in ethanol and nonpolar solvents.
Optical Rotation Varies depending on the enantiomer.
AChE Inhibition (IC₅₀) 34.03 nM
DPPH Radical Scavenging (IC₅₀) 50 nM
.NO Radical Scavenging (IC₅₀) 50 nM
Metal Chelating Activity (IC₅₀) >270 nM

Experimental Protocols

Original Isolation from Actinidia polygama (1967)
  • Extraction: The dried and powdered leaves of Actinidia polygama would have been subjected to solvent extraction, likely using a nonpolar solvent such as hexane or ether, to isolate the volatile and lipophilic components.

  • Distillation: The crude extract would then be subjected to steam distillation or vacuum distillation to separate the volatile compounds from non-volatile plant material.

  • Chromatography: The resulting essential oil or volatile fraction would have been further purified using column chromatography on a stationary phase like silica gel or alumina, eluting with a gradient of solvents of increasing polarity.

  • Crystallization: Fractions containing the compound of interest would be concentrated, and the pure this compound would be obtained through crystallization.

Chemical Synthesis of this compound

This compound has been synthesized through various routes, with the most common starting materials being β-ionone and citral.

4.2.1. Synthesis from β-Ionone

A facile two-step oxidation method has been reported for the synthesis of this compound from β-ionone. Although the detailed experimental protocol from this specific source is not fully elaborated, a general plausible pathway based on known chemical transformations would involve:

  • Oxidation of β-Ionone: The first step would likely involve the oxidation of the double bond in the side chain of β-ionone to form an appropriate intermediate.

  • Lactonization: The second step would involve an intramolecular cyclization to form the lactone ring of this compound.

4.2.2. Synthesis from Citral

An advanced method for the synthesis of (±)-dihydroactinidiolide from citral has been described, involving the following key steps: cyclization, cyanation, hydrolysis-cyclization, and dehydration, with a reported total yield of 40.24%.

Signaling Pathways and Biological Activity

Recent research has highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Studies have shown that it can inhibit acetylcholinesterase (AChE) and exhibits antioxidant properties.

Neuroprotective Signaling Pathways

This compound has been shown to exert its neuroprotective effects through the modulation of key signaling pathways involved in oxidative stress and apoptosis. Specifically, it upregulates the Nrf2/HO-1 pathway and inhibits the caspase-3/Bax pathway.

G This compound Neuroprotective Signaling Pathways cluster_0 Oxidative Stress cluster_1 Apoptosis ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation from Keap1 HO1 HO-1 Nrf2->HO1 promotes transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response catalyzes heme degradation Bax Bax Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes DHA This compound DHA->Nrf2 upregulates DHA->Bax inhibits DHA->Caspase3 inhibits G Formation of this compound from β-Carotene Beta_Carotene β-Carotene Oxidation Oxidative Cleavage (enzymatic or photo-oxidation) Beta_Carotene->Oxidation Beta_Ionone β-Ionone Oxidation->Beta_Ionone Epoxy_Ionone 5,6-Epoxy-β-ionone Beta_Ionone->Epoxy_Ionone Epoxidation This compound This compound Epoxy_Ionone->this compound Rearrangement

Methodological & Application

Application Note: Quantification of Dihydroactinidiolide in Tea Using HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroactinidiolide is a naturally occurring volatile terpenoid and a significant aroma compound found in various plants and foods, including tea (Camellia sinensis). It is a carotenoid-derived compound that contributes to the characteristic sweet, floral, and tea-like aroma profile of many tea varieties.[1] The concentration of this compound can vary depending on the tea cultivar, processing methods (e.g., fermentation, drying), and storage conditions. Accurate quantification of this compound is crucial for quality control, flavor profiling, and understanding the biochemical changes during tea processing. This application note provides a detailed protocol for the quantification of this compound in tea samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Principle

This method utilizes HS-SPME for the extraction and pre-concentration of volatile and semi-volatile compounds from the headspace of the tea sample. The tea sample is heated to release volatile compounds, which are then adsorbed onto a coated fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer. The use of an internal standard allows for accurate quantification by correcting for variations in extraction efficiency and injection volume.

Experimental Protocols

Reagents and Materials
  • This compound standard: (Purity ≥98%)

  • Internal Standard (IS): n-decanol or 1,3-dichlorobenzene are suitable options.[2][3]

  • Solvents: Anhydrous ethanol (for standard preparation), Ultrapure water.

  • Salts: Sodium chloride (NaCl), analytical grade.

  • Tea Samples: Finely ground tea powder (passed through a 30-mesh sieve).[2]

  • SPME Fiber: 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is recommended.[2]

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Equipment: Analytical balance, vortex mixer, water bath with temperature control, GC-MS system.

Standard Solution Preparation
  • Primary Stock Standard (this compound): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of anhydrous ethanol to obtain a concentration of 1000 µg/mL.

  • Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., n-decanol) in anhydrous ethanol.

  • Working Standards: Prepare a series of calibration standards by serially diluting the primary stock standard with ultrapure water in headspace vials. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/L.

  • Spiking: Add a fixed amount of the internal standard to each calibration standard and sample to achieve a final concentration of approximately 10 µg/L.

Sample Preparation and HS-SPME Extraction
  • Sample Weighing: Accurately weigh 2.0 g of ground tea powder into a 20 mL headspace vial.[2]

  • Addition of Salt and Water: Add 2.0 g of NaCl and 6.0 mL of ultrapure water to the vial. The salt helps to increase the ionic strength of the solution, promoting the release of volatile compounds into the headspace.[2]

  • Internal Standard Spiking: Add the internal standard solution to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled water bath set at 50°C. Allow the sample to equilibrate for 5 minutes with gentle stirring.[2]

  • SPME Extraction: Insert the PDMS/DVB SPME fiber into the headspace of the vial. Expose the fiber for 60 minutes at 50°C while maintaining stirring.[2]

  • Desorption: After extraction, immediately retract the fiber and insert it into the GC injector port, heated to 250°C, for 4-5 minutes to ensure complete thermal desorption of the analytes.[2][4]

GC-MS Analysis
  • Gas Chromatograph (GC): Agilent 7890B or similar.

  • Mass Spectrometer (MS): Agilent 7000D or similar.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium (>99.999% purity) at a constant flow rate of 1.0 mL/min.[2]

  • Injector: Splitless mode, temperature set at 250°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp 1: Increase to 180°C at a rate of 3°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.[2]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.[4]

    • Ion Source Temperature: 230°C.[4]

    • Quadrupole Temperature: 150°C.[4]

    • Acquisition Mode: Full scan mode (mass range 35-550 m/z) for identification and Selected Ion Monitoring (SIM) mode for quantification.

    • Quantifier Ion for this compound: m/z 111 (or other characteristic ions like 167, 182).

Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the corresponding concentrations of the working standards.

  • Data Analysis: Calculate the peak area ratio for this compound and the internal standard in the tea samples.

  • Concentration Calculation: Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Data Presentation

The concentration of this compound can vary significantly among different types of tea. The following table summarizes representative quantitative data found in the literature.

Tea TypeThis compound ConcentrationAnalytical MethodReference
Sun-Dried Black Tea15.68 µg/kgHS-SPME-GC-MS[2]
Longjing Green TeaHigh Aroma Intensity (OAV > 1)HS-SPME-GC-O[3]
Black Tea InfusionPresent (Qualitative)Brewed Extraction-GC/MS[1]

(Note: Quantitative data for this compound in tea is not extensively tabulated in single sources. The values represent examples from specific studies and may vary widely.)

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound in tea samples.

References

Application Notes and Protocols for the GC-MS Analysis of Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and quantification of Dihydroactinidiolide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile terpene with a characteristic sweet, tea-like aroma, found in various natural sources such as black tea, fenugreek, and certain essential oils. It is also utilized as a fragrance ingredient. This protocol is designed to be a comprehensive guide for researchers in natural product chemistry, flavor and fragrance analysis, and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatography
ColumnHP-5MS (5%-phenyl)-methylpolysiloxane (or equivalent)
Column Dimensions30 m x 0.25 mm I.D., 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial 50°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Scan Rangem/z 40-450
Ion Source Temperature230°C
Transfer Line Temperature280°C

Table 2: Retention and Mass Spectral Data for this compound

CompoundRetention Time (min)Molecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Abundance
This compoundApprox. 15-20 (dependent on exact conditions)C₁₁H₁₆O₂180.24180 (M⁺) , 165, 137, 125, 111 (base peak), 95, 67, 43

Table 3: Example Calibration Data for this compound Quantification

ParameterValue
Calibration Range0.1 - 10 µg/mL
Linearity (R²)> 0.995
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Quantifier Ion (SIM)m/z 111
Qualifier Ions (SIM)m/z 180, 165

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable volatile solvent such as hexane or dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to achieve concentrations within the desired calibration range (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL).

Sample Preparation (from Plant Material/Essential Oil)

This protocol outlines a general procedure for the extraction of this compound from a plant matrix. The exact parameters may need to be optimized based on the specific sample type.

  • Extraction:

    • For dried plant material, weigh approximately 1-5 g of the ground sample into a flask.

    • Add a suitable volume of solvent (e.g., 50 mL of hexane or dichloromethane).

    • Perform solvent extraction, for example, by sonication for 30 minutes or maceration for 24 hours.

    • For essential oils, dilute an accurately weighed amount in a suitable solvent to bring the expected concentration of this compound into the calibration range.

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[1]

    • If necessary, concentrate the extract under a gentle stream of nitrogen to a smaller volume. Be cautious not to evaporate the volatile this compound.

  • Final Dilution: Dilute the concentrated extract to a final volume with the chosen solvent to ensure the this compound concentration falls within the linear range of the calibration curve.

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow SamplePrep Sample Preparation (Extraction/Dilution) GC_Injection GC Injection (1 µL, Splitless/Split) SamplePrep->GC_Injection StandardPrep Standard Preparation (Stock & Working Standards) StandardPrep->GC_Injection GC_Separation Chromatographic Separation (HP-5MS Column, Temp. Program) GC_Injection->GC_Separation MS_Ionization Mass Spectrometry (EI, 70 eV) GC_Separation->MS_Ionization MS_Detection MS Detection (Full Scan / SIM) MS_Ionization->MS_Detection DataAcquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Identification Identification (Retention Time & Mass Spectrum) DataAnalysis->Identification Quantification Quantification (Calibration Curve) DataAnalysis->Quantification Report Final Report Identification->Report Quantification->Report

GC-MS analysis workflow for this compound.

Data Analysis

Identification

The identification of this compound in a sample is confirmed by comparing:

  • The retention time of the peak in the sample chromatogram with that of a known standard.

  • The mass spectrum of the peak in the sample with the mass spectrum of a known standard or a reference library such as the NIST database. The characteristic ions listed in Table 2 should be present.

Quantification
  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 111) against the concentration of the this compound working standards.

  • Concentration Determination: Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

  • Final Calculation: Calculate the final concentration of this compound in the original, undiluted sample by accounting for all dilution factors used during sample preparation.

Quality Control

  • A solvent blank should be injected at the beginning of the analytical run to check for system contamination.

  • A quality control (QC) sample (a standard of known concentration) should be run periodically to verify the accuracy and precision of the analysis.

  • The presence of qualifier ions within an acceptable ratio to the quantifier ion confirms the identity of the analyte in the sample.

This comprehensive protocol provides a robust framework for the reliable identification and quantification of this compound by GC-MS. Adherence to good laboratory practices and appropriate method validation are essential for obtaining accurate and reproducible results.

References

Application Note: Quantitative Analysis of Dihydroactinidiolide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide is a naturally occurring iridoid, a type of monoterpenoid, found in a variety of plants, including black tea, tobacco, and mangoes. It is known for its characteristic sweet, tea-like aroma and is also recognized for its diverse biological activities, including potential antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices is crucial for quality control in the food and fragrance industries, as well as for pharmacological and drug development studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By employing a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), this compound can be effectively separated from other components in the sample matrix. The separated compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification based on the peak area.

Experimental Protocol

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Ultrasonic bath.

  • Vortex mixer.

Chemicals and Reagents
  • This compound reference standard (purity ≥98%).

  • HPLC grade acetonitrile.

  • HPLC grade methanol.

  • Ultrapure water.

  • Formic acid (optional, for mobile phase modification).

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Ultrapure water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Sample Preparation

Standard Solution Preparation
  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Weigh 1 g of the dried and powdered plant material.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: The linearity of the method is established by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and the correlation coefficient (r²) is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Precision: The precision of the method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy is assessed by performing recovery studies, where a known amount of the standard is spiked into a sample matrix. The percentage recovery is then calculated.

  • Specificity: The specificity of the method is its ability to assess the analyte in the presence of other components that may be expected to be present in the sample matrix. This is often evaluated by comparing the chromatograms of a blank, a standard, and a sample.

Data Presentation

The following table summarizes typical validation parameters for an HPLC method for the quantification of a similar moderately polar natural product.

Validation ParameterTypical Value
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.999
LOD (µg/mL)0.1 - 0.5
LOQ (µg/mL)0.5 - 1.5
Intra-day Precision (%RSD)< 2.0%
Inter-day Precision (%RSD)< 3.0%
Accuracy (Recovery %)98 - 102%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material Extraction Methanol Extraction & Sonication Sample->Extraction Standard This compound Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Centrifugation Centrifugation Extraction->Centrifugation Filtration 0.45 µm Filtration Centrifugation->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Working_Standards Working Standards (1-100 µg/mL) Stock->Working_Standards Working_Standards->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Figure 2: Hypothetical signaling pathway of this compound's antioxidant and anti-inflammatory effects.

Conclusion

The described RP-HPLC method provides a reliable and efficient approach for the quantitative analysis of this compound in various samples. This method is characterized by its good sensitivity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical, food, and fragrance industries. The detailed protocol and validation parameters serve as a valuable resource for researchers and scientists involved in the analysis of this and similar natural products.

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide is a naturally occurring iridoid found in various plants and is known for its diverse biological activities. Among these, its antioxidant potential has garnered significant interest within the scientific community. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by neutralizing free radicals, making them crucial subjects of research for therapeutic development.

These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of this compound using a panel of widely accepted spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Detailed protocols, data presentation guidelines, and visual workflows are included to facilitate the accurate and reproducible evaluation of this compound's antioxidant capacity.

Quantitative Antioxidant Data for this compound

The following table summarizes the available quantitative data on the in vitro antioxidant activity of this compound. It is important to note that while data for DPPH and Nitric Oxide radical scavenging, as well as metal chelating activity, have been reported, specific quantitative results for ABTS and FRAP assays for the pure compound are not extensively available in the current scientific literature.

AssayMethod PrincipleEndpoint MeasuredIC50 Value (this compound)Reference
DPPH Radical Scavenging Assay Hydrogen atom or electron donation to the stable DPPH radical.Decrease in absorbance at 517 nm as the purple DPPH is reduced to the yellow diphenylpicrylhydrazine.50 nM[Das et al., 2018][1]
Nitric Oxide (NO) Radical Scavenging Assay Scavenging of nitric oxide radicals.Inhibition of the formation of nitrite, which is detected by the Griess reaction.50 nM[Das et al., 2018][1]
Metal Chelating Activity Assay Chelating of ferrous ions, preventing their participation in Fenton-type reactions that generate hydroxyl radicals.Measurement of the disruption of the ferrozine-Fe²⁺ complex formation.> 270 nM[Das et al., 2018][1]
ABTS Radical Cation Decolorization Assay Hydrogen atom or electron donation to the pre-formed ABTS radical cation.Decrease in absorbance at 734 nm as the blue-green ABTS radical is neutralized.Data not available in the reviewed literature.-
Ferric Reducing Antioxidant Power (FRAP) Assay Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Formation of a blue-colored ferrous-TPTZ complex, measured by the increase in absorbance at 593 nm.Data not available in the reviewed literature.-

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorbance at 517 nm. When an antioxidant is present, it donates a hydrogen atom or an electron to DPPH, reducing it to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and store at 4°C.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Positive Control: Prepare a stock solution of the positive control (e.g., ascorbic acid) and dilute it to the same concentration range as the test compound.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well (A_control), add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation: Gently shake the plate and incubate it in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample with the DPPH solution.

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the different concentrations of this compound.

ABTS Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS. The extent of decolorization is proportional to the antioxidant's scavenging capacity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM stock solution of ABTS in water.

    • Prepare a 2.45 mM stock solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.020 at 734 nm.

  • Preparation of this compound and Trolox Solutions: Prepare stock solutions and a series of dilutions as described for the DPPH assay.

  • Assay Protocol:

    • Add 20 µL of the various concentrations of this compound or Trolox to different wells of a 96-well microplate.

    • Add 180 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

Data Analysis: The percentage of ABTS radical scavenging activity is calculated using the formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the sample with the ABTS•+ solution.

The IC50 value is determined as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the colorless ferric complex (Fe³⁺-TPTZ) is reduced to the blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants. The intensity of the blue color, measured by the change in absorbance at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Positive Control Solutions: Prepare stock solutions and a series of dilutions as previously described.

  • Preparation of Ferrous Sulfate Standard Curve: Prepare a series of ferrous sulfate solutions in distilled water (e.g., 100, 200, 400, 600, 800, 1000 µM) to create a standard curve.

  • Assay Protocol:

    • Add 20 µL of the different concentrations of this compound, positive control, or ferrous sulfate standards to separate wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

Data Analysis:

  • Standard Curve: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

  • FRAP Value Calculation: Determine the concentration of Fe²⁺ in the sample wells using the standard curve. The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Visualized Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the underlying principles of antioxidant action, the following diagrams are provided.

Antioxidant_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions (Test Concentrations) Compound->Serial_Dilutions Mixing Mix Sample/Control with Reagent Serial_Dilutions->Mixing Positive_Control Positive Control (e.g., Trolox) Positive_Control->Mixing Assay_Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP) Assay_Reagents->Mixing Incubation Incubate (Time & Temp Specific) Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50 Calc_Equivalents Calculate Equivalents (e.g., TEAC, Fe²⁺ eq.) Plot_Curve->Calc_Equivalents

General workflow for in vitro antioxidant capacity assays.

Radical_Scavenging_Mechanism Antioxidant This compound (AH) Stable_Molecule Stable Molecule (RH) Antioxidant->Stable_Molecule H• donation Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical Free_Radical Free Radical (R•) Free_Radical->Stable_Molecule

Principle of free radical scavenging by an antioxidant.

Cellular_Antioxidant_Defense cluster_pathway Nrf2 Signaling Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2 Nrf2 (translocates to nucleus) Keap1_Nrf2->Nrf2 ROS-induced dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates Antioxidant_Enzymes->ROS neutralizes This compound This compound (Potential Activator) This compound->Keap1_Nrf2 may influence

Simplified overview of the Nrf2 antioxidant response pathway.

References

Dihydroactinidiolide: Application Notes and Protocols for Plant Growth Regulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dihydroactinidiolide (DHA) as a plant growth regulator. This document details experimental protocols to assess its activity and presents available data on its effects. Furthermore, a putative signaling pathway is proposed based on its classification as an apocarotenoid.

Introduction

This compound (DHA) is a naturally occurring volatile terpene found in a variety of plants, including black tea, fenugreek, and tobacco.[1] It is recognized as a potent plant growth inhibitor, influencing key developmental processes such as seed germination and root elongation.[2][3] As a product of carotenoid degradation, DHA belongs to the family of apocarotenoids, a group of signaling molecules that includes important plant hormones like abscisic acid (ABA) and strigolactones (SLs).[4][5] This classification suggests that DHA may regulate plant growth and development through complex signaling networks, potentially interacting with other hormone pathways.[6] Its role as a regulator of gene expression and in photoacclimation in Arabidopsis has also been noted.[2][3]

Data Presentation

While this compound is known to be a potent plant growth inhibitor, specific dose-response data with a range of concentrations and corresponding inhibition percentages for model plants like Arabidopsis thaliana or Lactuca sativa (lettuce) are not extensively detailed in publicly available literature. The following table summarizes the observed effects based on qualitative descriptions from existing studies. Further empirical studies are required to establish precise IC50 values and a detailed quantitative dose-response curve.

Plant SpeciesGrowth ParameterConcentrationObserved EffectSource
Wheat (Triticum aestivum)Seed GerminationNot specified (present in husks)Delayed germination, termed "pseudodormancy".[7][7]
Arabidopsis thalianaGeneral GrowthNot specifiedPotent plant growth inhibitor.[2][3][2][3]
Lettuce (Lactuca sativa)Seed Germination & Root GrowthNot specifiedExpected to show inhibitory effects at higher concentrations, a common trait for allelochemicals.[8][9][10]N/A

Experimental Protocols

The following protocols are detailed methodologies for assessing the plant growth regulatory effects of this compound. These are adapted from standard assays used for similar compounds.

Protocol 1: Seed Germination Assay

This protocol details a method for evaluating the effect of DHA on the seed germination of Arabidopsis thaliana or Lactuca sativa.

Materials:

  • This compound (DHA)

  • Arabidopsis thaliana (e.g., Col-0) or Lactuca sativa (e.g., Grand Rapids) seeds

  • Sterile petri dishes (90 mm)

  • Sterile filter paper

  • Sterile distilled water

  • Ethanol (for stock solution)

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of DHA in 100% ethanol. Store at -20°C in the dark.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with sterile distilled water to achieve final concentrations (e.g., 0, 1, 10, 50, 100, 200 µM). The final ethanol concentration in all treatments, including the control (0 µM DHA), should be kept constant and at a non-inhibitory level (e.g., <0.1%).

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Place two layers of sterile filter paper in each petri dish. Pipette 5 mL of the respective DHA working solution or control solution onto the filter paper.

  • Sowing: Arrange 50-100 seeds evenly on the moist filter paper in each dish.

  • Stratification (for Arabidopsis): To synchronize germination, cold-stratify the sealed petri dishes at 4°C in the dark for 2-4 days.

  • Incubation: Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection: Score germination daily for 7 days. A seed is considered germinated when the radicle has emerged.

  • Analysis: Calculate the germination percentage for each treatment at each time point. The inhibition percentage can be calculated relative to the control.

Protocol 2: Root Elongation Assay

This protocol is designed to quantify the inhibitory effect of DHA on primary root elongation in Arabidopsis thaliana seedlings.

Materials:

  • This compound (DHA)

  • Arabidopsis thaliana (e.g., Col-0) seeds

  • Square petri dishes (100 x 100 mm)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Ethanol (for stock solution)

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare 0.5X MS medium with 1% sucrose and 0.8% agar. Autoclave the medium.

  • DHA Incorporation: After the medium has cooled to approximately 50-60°C, add DHA from a stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all plates, including the control. Pour the medium into sterile square petri dishes.

  • Seed Plating: Sow surface-sterilized Arabidopsis seeds in a line on the surface of the agar plates.

  • Stratification: Cold-stratify the plates at 4°C in the dark for 2-4 days.

  • Germination and Growth: Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C to allow for germination and vertical root growth.

  • Data Collection: After 5-7 days of growth, scan the plates. Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the average root length for each treatment and determine the percentage of root growth inhibition relative to the control.

Mandatory Visualizations

Experimental Workflow: Seed Germination Assay```dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare DHA Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work plating Plate Seeds on DHA-treated Filter Paper prep_work->plating prep_seeds Sterilize Seeds prep_seeds->plating stratify Stratification (4°C, dark) plating->stratify incubate Incubate in Growth Chamber stratify->incubate collect_data Score Germination Daily incubate->collect_data analyze_data Calculate Germination Percentage collect_data->analyze_data

Caption: Workflow for the this compound Root Elongation Assay.

Putative Signaling Pathway of this compound

This compound is an apocarotenoid, and its signaling pathway is likely to share similarities with other butenolide signaling molecules like karrikins and strigolactones. [11][12]The proposed pathway involves perception by an α/β-hydrolase receptor, leading to the degradation of transcriptional repressors and subsequent regulation of gene expression related to plant growth and development.

G cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response DHA This compound (DHA) Receptor Putative Receptor (KAI2-like α/β-hydrolase) DHA->Receptor Binding SCF_complex SCF Complex (MAX2 F-box protein) Receptor->SCF_complex Interaction Repressor Transcriptional Repressor (SMAX1/SMXL-like) SCF_complex->Repressor Ubiquitination Proteasome 26S Proteasome Repressor->Proteasome Degradation TF Transcription Factors Repressor->TF Repression Gene_exp Target Gene Expression TF->Gene_exp Activation Growth_inhibition Growth Inhibition (Seed Germination, Root Elongation) Gene_exp->Growth_inhibition

Caption: Putative this compound Signaling Pathway.

References

Dihydroactinidiolide: Application Notes and Protocols for Neuroprotection in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the neuroprotective effects of Dihydroactinidiolide (DHAc), a naturally occurring monoterpene lactone. The protocols and data presented herein are derived from foundational studies on neuronal cell lines, primarily SH-SY5Y human neuroblastoma and Neuro2a (N2a) mouse neuroblastoma cells. This document details the experimental procedures to assess the neuroprotective mechanisms of DHAc against oxidative stress-induced apoptosis and amyloid-β toxicity. The information is intended to guide researchers in evaluating DHAc as a potential therapeutic agent for neurodegenerative diseases.

Introduction

Oxidative stress and the accumulation of neurotoxic proteins, such as amyloid-β (Aβ), are key pathological features of neurodegenerative diseases like Alzheimer's disease.[1] this compound (DHAc) has emerged as a promising neuroprotective compound.[1][2] Studies have demonstrated its ability to mitigate neuronal damage by modulating critical signaling pathways involved in antioxidant defense and apoptosis.[1] This document outlines the key findings and experimental protocols to investigate the neuroprotective properties of DHAc in vitro.

Quantitative Data Summary

The neuroprotective effects of this compound (DHAc) have been quantified across various parameters in neuronal cell lines. The following tables summarize the key findings from studies on SH-SY5Y and Neuro2a cells.

Table 1: Neuroprotective Effects of DHAc on SH-SY5Y Cells Exposed to Various Toxicants [1]

ParameterToxicant(s)Effect of DHAc Pretreatment
Cell ViabilitySodium dithionite, glutamate, amyloid β, colchicineSignificantly restored
Intracellular ROSSodium dithionite, glutamate, amyloid β, colchicineSignificantly reduced
Nitrite ContentSodium dithionite, glutamate, amyloid β, colchicineSignificantly reduced
Lipid PeroxidationSodium dithionite, glutamate, amyloid β, colchicineSignificantly reduced
Protein CarbonylationSodium dithionite, glutamate, amyloid β, colchicineSignificantly reduced
Acetylcholinesterase ActivitySodium dithionite, glutamate, amyloid β, colchicineSignificantly reduced
Caspase-3 ActivitySodium dithionite, glutamate, amyloid β, colchicineSignificantly reduced
Bcl-2 ExpressionNot ApplicableSignificantly increased
Nrf2 mRNA LevelsNot ApplicableSignificantly increased
HO-1 mRNA LevelsNot ApplicableSignificantly increased

Table 2: Multi-target Inhibitory Potential of Synthesized DHAc [2]

ParameterMethod/AssayResult (IC₅₀ or Concentration)
Acetylcholinesterase (AChE) InhibitionIn vitro assayIC₅₀: 34.03 nM
DPPH Radical ScavengingIn vitro assayIC₅₀: 50 nM
Nitric Oxide (NO) ScavengingIn vitro assayIC₅₀: 50 nM
Metal Chelating ActivityIn vitro assayIC₅₀ > 270 nM
Aβ₂₅₋₃₅ Aggregation PreventionIn vitro assaySignificant at 270 nM
Aβ₂₅₋₃₅ Disaggregation PromotionIn vitro assaySignificant at 270 nM
Neuro2a Cell Viability (vs. Aβ₂₅₋₃₅)MTT AssaySignificantly increased at 50 and 270 nM
Cytotoxicity towards Neuro2a cellsMTT AssayNo significant cytotoxicity up to 270 nM for 24h
HemolysisIn vitro assay2.35% to 5.61%

Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in cellular defense against oxidative stress and apoptosis.

Nrf2/HO-1 Antioxidant Response Pathway

DHAc upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties. By activating this pathway, DHAc enhances the intrinsic antioxidant capacity of neuronal cells.

Nrf2_HO1_Pathway DHAc This compound Nrf2 Nrf2 (Nuclear factor erythroid 2-related factor 2) DHAc->Nrf2 Upregulates mRNA HO1 HO-1 (Heme oxygenase-1) Nrf2->HO1 Upregulates mRNA Antioxidant_Response Antioxidant Response & Cytoprotection HO1->Antioxidant_Response Promotes

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Caspase-3/Bax Apoptosis Pathway

DHAc inhibits the pro-apoptotic Caspase-3/Bax pathway.[1] It increases the expression of the anti-apoptotic protein Bcl-2 and reduces the activity of caspase-3, a key executioner caspase in the apoptotic cascade. This modulation shifts the balance towards cell survival.

Caspase3_Bax_Pathway DHAc This compound Bcl2 Bcl-2 (Anti-apoptotic) DHAc->Bcl2 Increases Expression Caspase3 Caspase-3 (Executioner Caspase) DHAc->Caspase3 Reduces Activity Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: this compound inhibits the Caspase-3 mediated apoptotic pathway.

Experimental Protocols

The following protocols are based on methodologies reported in the cited literature.[1][2] Researchers should optimize these protocols for their specific experimental conditions.

General Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Cell_Seeding Seed SH-SY5Y or Neuro2a cells Incubation1 Incubate for 24h Cell_Seeding->Incubation1 DHAc_Pretreatment Pre-treat with this compound Incubation1->DHAc_Pretreatment Incubation2 Incubate for specified time DHAc_Pretreatment->Incubation2 Toxicant_Induction Induce neurotoxicity (e.g., Aβ, glutamate) Incubation2->Toxicant_Induction Incubation3 Incubate for specified time Toxicant_Induction->Incubation3 Viability_Assay Cell Viability (MTT) Incubation3->Viability_Assay ROS_Assay ROS Measurement (DCFH-DA) Incubation3->ROS_Assay Caspase_Assay Caspase-3 Activity Incubation3->Caspase_Assay Western_Blot Western Blot (Bcl-2) Incubation3->Western_Blot RT_PCR RT-PCR (Nrf2, HO-1) Incubation3->RT_PCR

Caption: General workflow for assessing the neuroprotective effects of this compound.

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pretreatment: Treat the cells with varying concentrations of this compound for 1 hour.

  • Induction of Toxicity: Add the neurotoxic agent (e.g., amyloid β₂₅₋₃₅) to the wells and incubate for a further 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Follow steps 1-3 from Protocol 1.

  • DCFH-DA Staining: After the incubation with the toxicant, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Protocol 3: Caspase-3 Activity Assay
  • Follow steps 1-3 from Protocol 1, typically in a larger format plate (e.g., 6-well).

  • Cell Lysis: After treatment, harvest the cells and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay or similar method.

  • Caspase-3 Assay: Incubate a specific amount of protein from each sample with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.

  • Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm. The activity is proportional to the amount of pNA released.

Protocol 4: Western Blot Analysis for Bcl-2
  • Follow steps 1-3 from Protocol 3.

  • Protein Extraction and Quantification: Extract total protein from the cell lysates and quantify the concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against Bcl-2, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin) for normalization.

Protocol 5: RT-PCR for Nrf2 and HO-1 mRNA Levels
  • Follow steps 1-3 from Protocol 3.

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using specific primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH).

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis and visualize the bands under UV light. Quantify the band intensities for relative expression analysis.

Conclusion

The data and protocols presented in these application notes demonstrate that this compound is a potent neuroprotective agent in neuronal cell line models. Its mechanism of action involves the activation of the Nrf2/HO-1 antioxidant pathway and the inhibition of the caspase-3-mediated apoptotic cascade.[1] These findings provide a strong rationale for further investigation of this compound as a potential therapeutic candidate for neurodegenerative diseases. The provided protocols offer a framework for researchers to explore and validate the neuroprotective effects of DHAc and similar compounds.

References

Protocol for Testing Dihydroactinidiolide as an Insect Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the systematic evaluation of dihydroactinidiolide as a potential insect pheromone. The following sections outline the necessary steps for electrophysiological and behavioral assays, as well as field trials, to determine the efficacy of this compound in modifying insect behavior.

Introduction

This compound is a naturally occurring iridoid compound found in a variety of plants and insects.[1][2] It has been identified as a component of the queen recognition pheromone in the red fire ant, Solenopsis invicta.[1][2] This protocol details the experimental procedures required to assess its potential as a pheromone for other insect species, which could have significant implications for pest management and drug development. The methodologies described herein cover electroantennography (EAG) to measure antennal responses, olfactometer bioassays to assess behavioral responses in a controlled environment, and field trapping experiments to evaluate its effectiveness in a natural setting.

Data Presentation

Electroantennography (EAG) Dose-Response

The following table presents representative quantitative data from a hypothetical EAG study on an insect species of interest. The data illustrates the dose-dependent response of the insect's antenna to varying concentrations of this compound.

Concentration of this compound (µg/µL)Mean EAG Response (mV) ± SE (n=10)
0 (Control - Mineral Oil)0.1 ± 0.02
0.0010.5 ± 0.05
0.011.2 ± 0.10
0.12.5 ± 0.21
14.8 ± 0.35
105.1 ± 0.32
Olfactometer Bioassay - Behavioral Choice

This table summarizes the results of a two-choice olfactometer bioassay, indicating the preference of the target insect for this compound over a control.

Treatment ArmControl Arm (Mineral Oil)Percentage of Insects Choosing Treatment Arm (%)Chi-Square (χ²) Analysis (p-value)
This compound (1 µg/µL)Mineral Oil78%< 0.001
Field Trapping Experiment - Trap Catch Data

The following table provides an example of data collected from a field trapping study comparing traps baited with this compound to unbaited control traps.

Trap TypeLureMean Number of Insects Trapped per Trap per Week ± SE (n=20)
Delta TrapThis compound (10 mg)45 ± 5.2
Delta TrapControl (Unbaited)3 ± 0.8

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound.

Materials:

  • This compound (high purity)

  • Solvent (e.g., mineral oil or hexane)

  • EAG system (amplifier, data acquisition software)

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., 0.1 M KCl)

  • Insect specimens (male and female)

  • Dissecting microscope

  • Filter paper strips

Protocol:

  • Preparation of this compound Solutions: Prepare a serial dilution of this compound in the chosen solvent to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).

  • Antenna Preparation:

    • Immobilize an insect.

    • Excise one antenna at the base using fine scissors.

    • Mount the excised antenna between two electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Delivery:

    • Apply a known volume (e.g., 10 µL) of a this compound solution onto a filter paper strip.

    • Insert the filter paper into a Pasteur pipette.

    • Deliver a puff of purified, humidified air through the pipette over the antennal preparation.

  • Data Recording:

    • Record the resulting depolarization of the antenna using the EAG system.

    • Present the different concentrations in a randomized order, with a sufficient time interval (e.g., 1-2 minutes) between stimuli to allow the antenna to recover.

    • Use a solvent-only puff as a negative control.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Subtract the response to the solvent control from the response to each this compound concentration.

    • Generate a dose-response curve by plotting the mean EAG response against the logarithm of the this compound concentration.

Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound in a controlled laboratory setting.

Materials:

  • Y-tube or four-arm olfactometer

  • Airflow meter

  • Charcoal-filtered and humidified air source

  • This compound solution

  • Solvent control

  • Insect specimens

  • Collection chambers

Protocol:

  • Olfactometer Setup:

    • Connect the olfactometer to a clean, humidified air source.

    • Regulate the airflow to a constant rate (e.g., 0.5 L/min) through each arm.

  • Stimulus Preparation:

    • Apply the this compound solution to a filter paper and place it in the designated port of one arm of the olfactometer.

    • Place a filter paper with the solvent control in the port of the other arm.

  • Insect Introduction:

    • Introduce a single insect at the base of the main arm of the olfactometer.

  • Behavioral Observation:

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a set distance into one of the arms.

    • Record the first choice of the insect and the time spent in each arm.

  • Data Analysis:

    • Analyze the choice data using a Chi-square test to determine if there is a significant preference for the this compound-baited arm over the control arm.

    • After every few trials, rotate the olfactometer arms to avoid positional bias.

Field Trapping Experiment

Objective: To evaluate the effectiveness of this compound as a lure for trapping insects in a natural environment.

Materials:

  • Insect traps (e.g., delta traps, funnel traps)

  • Lures containing a specific dose of this compound (e.g., on a rubber septum)

  • Control lures (solvent only or unbaited)

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

Protocol:

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Use a randomized complete block design to place the traps.

    • Each block should contain one trap with the this compound lure and one control trap.

    • Ensure a sufficient distance (e.g., 50-100 meters) between traps to avoid interference.

  • Trap Deployment:

    • Deploy the traps at a height and location appropriate for the target insect's flight behavior.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

  • Data Analysis:

    • Compare the mean number of insects captured in the this compound-baited traps and the control traps using a t-test or ANOVA.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Electrophysiology cluster_1 Phase 2: Behavioral Assay cluster_2 Phase 3: Field Trial EAG_prep EAG Preparation (Antenna Excision) EAG_stim Stimulus Delivery (this compound Puffs) EAG_prep->EAG_stim EAG_rec EAG Recording (Antennal Depolarization) EAG_stim->EAG_rec EAG_analysis Data Analysis (Dose-Response Curve) EAG_rec->EAG_analysis Olfacto_setup Olfactometer Setup (Y-tube/Four-arm) EAG_analysis->Olfacto_setup Positive response proceeds to behavioral assay Olfacto_stim Stimulus Application (this compound vs. Control) Olfacto_setup->Olfacto_stim Olfacto_obs Behavioral Observation (Insect Choice) Olfacto_stim->Olfacto_obs Olfacto_analysis Data Analysis (Chi-Square Test) Olfacto_obs->Olfacto_analysis Field_design Experimental Design (Randomized Blocks) Olfacto_analysis->Field_design Significant attraction proceeds to field trial Field_deploy Trap Deployment (Baited vs. Control) Field_design->Field_deploy Field_collect Data Collection (Weekly Trap Counts) Field_deploy->Field_collect Field_analysis Data Analysis (t-test/ANOVA) Field_collect->Field_analysis Insect_Olfactory_Signaling_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR_Orco Odorant Receptor (OR) + Co-receptor (Orco) Complex OBP->OR_Orco Transport and Delivery Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Conformational Change Neuron_Membrane Olfactory Sensory Neuron Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain

References

Application Notes and Protocols for Dihydroactinidiolide as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide is a naturally occurring volatile terpene found in a variety of plants, including black tea, fenugreek, mangoes, and tobacco.[1][2][3] It is characterized by a pleasant, sweet, tea-like aroma with fruity and woody undertones.[4][5] In the food industry, this compound is a valuable flavoring agent used to enhance the sensory profiles of a wide range of products.[4][6] It is designated as FEMA GRAS (Generally Recognized as Safe) with the number 4020. This document provides detailed application notes and protocols for the use of this compound in food science and outlines its known biological activities for drug development professionals.

Physicochemical Properties

PropertyValueReference
Chemical Name (7aR)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one[1]
CAS Number 17092-92-1[1]
Molecular Formula C11H16O2[1]
Molar Mass 180.24 g/mol [1]
Appearance Clear, colorless liquid[7]
Odor Profile Sweet, tea-like, woody, fruity, musky[4][5][8]
Solubility Insoluble in water; soluble in nonpolar solvents and ethanol[5][7]

Applications in Food and Beverages

This compound is utilized to impart, enhance, and round out the flavor profiles of numerous food and beverage products. Its effect is often described as adding depth, realism, and a lasting taste sensation.

Recommended Starting Use Levels

The following table summarizes suggested starting concentrations for this compound in the flavor portion of a finished product. The flavor portion is typically dosed at 0.05% in the final product.

Food/Beverage CategorySuggested Starting Level (ppm in flavor)Sensory EffectReference(s)
Teas
Black Tea500Enhances authentic black tea character.[9]
Green Tea1000Important component for an authentic green tea flavor.[7]
Fruits
Raspberry300Adds to the berry character, providing roundness and depth.[9]
Blackberry300Similar effect to raspberry, enhancing berry notes.[9]
Strawberry200Provides an attractive extra depth of taste.[7]
Cranberry200Adds depth and realism.[7]
Apricot20-50Provides an interesting effect.[9]
Nectarine20-50Adds depth, realism, and a lasting taste.[9]
Cherry (authentic style)20Enhances authenticity.[9]
Peach10Effective in adding depth.[9]
Mango10Subtly increases naturalness and depth.[9]
Apple10Adds to the effect of realism.[9]
Orange (juicy style)5Can add to the depth of taste.[9]
Watermelon5Adds a subtle complexity.[9]
Other Beverages
Beer50Rounds out the profile and adds realism.[9]
Savory
Seaweed200Rounds out and softens the profile, reducing harsh phenolic notes.[9]
Tomato100Effective in various tomato flavors, from fresh to sun-dried.[9]
Bakery
Baked Goods5 - 20General use for flavor enhancement.[10]

Experimental Protocols

Sensory Evaluation Protocol: Descriptive Analysis

This protocol is adapted from methodologies used for the sensory evaluation of tea and other food products.[11]

Objective: To characterize and quantify the sensory attributes of a food or beverage product containing this compound.

Materials:

  • Test samples with varying concentrations of this compound.

  • Control sample (without this compound).

  • Reference standards for sensory attributes (e.g., linalool for floral, hexanal for green/grassy, β-ionone for woody).[11]

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Blind-coded sample containers.

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation forms or software.

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 trained sensory panelists.

    • Familiarize panelists with the sensory attributes to be evaluated and the corresponding reference standards.

    • Train panelists on the use of the 9-point intensity scale (1 = very weak, 5 = moderate, 9 = very strong).[11]

  • Sample Preparation:

    • Prepare samples under identical conditions.[12]

    • Code samples with three-digit random numbers to prevent bias.[11]

    • Present samples to panelists in a randomized order.

  • Evaluation:

    • Panelists should evaluate the aroma of the sample first, followed by the taste.

    • Instruct panelists to rate the intensity of each sensory attribute (e.g., sweet, tea-like, fruity, woody, floral) on the 9-point scale.

    • Panelists should cleanse their palates with water and crackers between samples.

  • Data Analysis:

    • Collect the intensity scores for each attribute from all panelists.

    • Calculate the mean score for each attribute for each sample.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between the control and test samples.

Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of this compound in a food matrix. Method validation and optimization will be required for specific matrices.

Objective: To extract and quantify the concentration of this compound in a food or beverage sample.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction solvents (e.g., ethyl acetate).

  • Sample vials with septa.

  • Centrifuge.

  • Vortex mixer.

  • This compound analytical standard.

  • Internal standard (e.g., n-decanol).[11]

Procedure:

1. Sample Preparation (Choose one of the following):

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place a known amount of the homogenized food sample into a sample vial.

    • Add a known concentration of the internal standard.

    • Seal the vial and place it in a heated water bath to equilibrate.

    • Expose the SPME fiber to the headspace of the sample for a defined period to adsorb volatile compounds.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

  • Liquid-Liquid Extraction (LLE): [6]

    • Weigh a known amount of the homogenized sample into a centrifuge tube.

    • Add a known concentration of the internal standard.

    • Add an appropriate organic solvent (e.g., ethyl acetate).[6]

    • Vortex vigorously for several minutes to ensure thorough extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the organic supernatant for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280 °C).

  • Mass Spectrometer (MS) Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be either full scan to identify compounds or Selected Ion Monitoring (SIM) for higher sensitivity and quantitative accuracy. For quantification, monitor characteristic ions of this compound (e.g., m/z 111, 126, 180).

    • Mass Range: (if in full scan mode) e.g., m/z 40-400.

3. Quantification:

  • Prepare a calibration curve using known concentrations of the this compound analytical standard with a constant concentration of the internal standard.

  • Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Biological Activity and Potential Signaling Pathways

Recent research has highlighted several biological activities of this compound that are of interest to drug development professionals.[4] It has demonstrated antioxidant, antibacterial, anticancer, and neuroprotective properties.[4][13]

Neuroprotective Effects: Acetylcholinesterase Inhibition

One of the notable neuroprotective mechanisms of this compound is its potent inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[13] This is a key therapeutic target in the management of Alzheimer's disease. Molecular docking studies suggest that this compound forms strong hydrogen bonds with key amino acid residues (GLY117, GLY119, and SER200) in the active site of AChE, thereby blocking its activity.[13]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation AChR->Signal This compound This compound This compound->AChE Inhibition

Acetylcholinesterase inhibition by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the biological activity of this compound, from initial in vitro assays to more complex cell-based and in vivo models.

Bioactivity_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models start Start: this compound Sample antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant enzyme Enzyme Inhibition Assays (e.g., AChE) start->enzyme antimicrobial Antimicrobial Assays (e.g., MIC, MBC) start->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) antioxidant->cytotoxicity enzyme->cytotoxicity antimicrobial->cytotoxicity gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) cytotoxicity->gene_expression cellular_imaging Cellular Imaging (e.g., Fluorescence Microscopy) gene_expression->cellular_imaging animal_model Animal Models of Disease (e.g., Alzheimer's, Cancer) cellular_imaging->animal_model pharmacokinetics Pharmacokinetics (ADME) animal_model->pharmacokinetics toxicology Toxicology Studies pharmacokinetics->toxicology end End: Data Analysis & Interpretation toxicology->end

General workflow for bioactivity screening of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Dihydroactinidiolide Synthesis from Citral

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dihydroactinidiolide from Citral. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of this multi-step synthesis.

Experimental Workflow Overview

The synthesis of this compound from citral is a four-step process. The overall reported yield for this entire sequence is approximately 40.24%.[1] This workflow outlines the key transformations involved in converting citral to the final this compound product.

This compound Synthesis Workflow Citral Citral Cyclocitral Cyclocitral Citral->Cyclocitral Step 1: Cyclization Cyanohydrin Cyclocitral Cyanohydrin Cyclocitral->Cyanohydrin Step 2: Cyanation Hydroxy_acid Hydroxy-lactone Intermediate Cyanohydrin->Hydroxy_acid Step 3: Hydrolysis & Lactonization This compound This compound Hydroxy_acid->this compound Step 4: Dehydration

Caption: Overall workflow for the four-step synthesis of this compound from citral.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the synthesis of this compound from citral.

Step 1: Cyclization of Citral to Cyclocitral

Issue: Low Yield of Cyclocitral

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Side Reactions The use of strong acids can lead to the formation of by-products like p-cymene.[2] Using a milder acid catalyst or optimizing the reaction temperature can minimize these side reactions.
Suboptimal Catalyst The choice of acid catalyst is crucial. Both Brønsted and Lewis acids can be effective.[3] Experiment with different catalysts to find the optimal conditions for your setup.
Work-up Issues Ensure complete neutralization of the acid catalyst during work-up to prevent further unwanted reactions during purification.

Issue: Formation of p-Cymene and Other By-products

Potential Cause Recommended Solution
High Reaction Temperature High temperatures can promote aromatization to p-cymene.[2] Maintain the recommended reaction temperature and monitor it closely.
Strong Acid Catalyst Strong acids like concentrated sulfuric acid can favor by-product formation. Consider using a milder Lewis acid or a solid acid catalyst.
Prolonged Reaction Time Extended reaction times, especially at elevated temperatures, can lead to increased by-product formation. Optimize the reaction time by monitoring with TLC.
Step 2: Cyanation of Cyclocitral

Issue: Low Yield of Cyclocitral Cyanohydrin

Potential Cause Recommended Solution
Insufficient Cyanide Nucleophile The reaction requires the cyanide ion (CN⁻) as the nucleophile. The reaction is slow with HCN alone and is catalyzed by a base.[4] Using a cyanide salt like KCN or NaCN, or adding a catalytic amount of a strong base can increase the concentration of the cyanide nucleophile.[4]
Reversibility of the Reaction Cyanohydrin formation is a reversible reaction. To favor the product, it is often carried out in a slightly acidic medium (pH 4-5) which keeps some cyanide ions available for reaction.[5]
Steric Hindrance While cyclocitral is not exceptionally hindered, bulky substituents near the aldehyde group could slow down the reaction. Ensure adequate reaction time.
Work-up Issues Cyanohydrins can be unstable under strongly basic conditions, reverting to the starting aldehyde.[6] Maintain a neutral or slightly acidic pH during work-up.
Step 3: Hydrolysis and Lactonization

Issue: Incomplete Hydrolysis of the Nitrile

Potential Cause Recommended Solution
Insufficient Acid/Base Concentration Both acidic and basic conditions can be used for nitrile hydrolysis. Ensure the concentration of the acid or base is sufficient to drive the reaction to completion.
Short Reaction Time or Low Temperature Nitrile hydrolysis can be slow. Monitor the reaction progress and consider increasing the reaction time or temperature if necessary.
Precipitation of Reactant Ensure the cyanohydrin is fully dissolved in the reaction mixture. A co-solvent may be necessary.

Issue: Low Yield of the Lactone

Potential Cause Recommended Solution
Unfavorable Conditions for Cyclization The intramolecular esterification (lactonization) is typically favored by heat and sometimes requires an acid catalyst.[7] Ensure the conditions are suitable for cyclization after the nitrile hydrolysis is complete.
Formation of Polymeric By-products Under harsh conditions, intermolecular reactions can lead to polymers. Controlled addition of reagents and maintaining the recommended temperature can minimize this.
Step 4: Dehydration of the Hydroxy-lactone

Issue: Incomplete Dehydration

Potential Cause Recommended Solution
Ineffective Dehydrating Agent A variety of dehydrating agents can be used. If one is not effective, consider a stronger one. The choice will depend on the stability of the starting material and product.
Low Reaction Temperature Dehydration reactions often require elevated temperatures. Ensure the reaction is heated sufficiently to overcome the activation energy.

Issue: Formation of Isomeric By-products

Potential Cause Recommended Solution
Non-selective Dehydration The choice of dehydrating agent and reaction conditions can influence the regioselectivity of the dehydration. Careful selection of reagents is important to favor the formation of the desired double bond isomer.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield I can expect for the synthesis of this compound from citral?

A1: The reported overall yield for the four-step synthesis is approximately 40.24%.[1] However, this can vary depending on the optimization of each step and the purification techniques used.

Q2: What are the key intermediates in this synthesis?

A2: The key intermediates are cyclocitral, cyclocitral cyanohydrin, and the hydroxy-lactone intermediate.

Q3: What analytical techniques are recommended for monitoring the reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of each reaction step. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the intermediates and the final product.

Q4: How can I purify the final this compound product?

A4: this compound is a solid at room temperature.[8] Purification can typically be achieved by column chromatography followed by recrystallization.

Q5: Are there alternative starting materials for the synthesis of this compound?

A5: Yes, this compound can also be synthesized from other precursors such as β-ionone.[9]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound from citral.

Step 1: Cyclization of Citral to Cyclocitral

This procedure describes the acid-catalyzed cyclization of citral to form a mixture of α- and β-cyclocitral.

Materials:

  • Citral

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool a solution of citral in diethyl ether to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with vigorous stirring.

  • After the addition is complete, continue stirring at 0°C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude cyclocitral. The product can be purified by vacuum distillation.

Step 2: Cyanation of Cyclocitral to form Cyclocitral Cyanohydrin

This procedure outlines the formation of the cyanohydrin from cyclocitral.

Materials:

  • Cyclocitral

  • Potassium cyanide (KCN)

  • Acetic acid

  • Diethyl ether

  • Water

Procedure:

  • Dissolve cyclocitral in diethyl ether.

  • In a separate flask, dissolve potassium cyanide in water and cool to 0°C.

  • Slowly add the cyclocitral solution to the potassium cyanide solution with vigorous stirring.

  • While maintaining the temperature at 0°C, add acetic acid dropwise.

  • Continue stirring at 0°C for 2-3 hours, monitoring the reaction by TLC.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude cyclocitral cyanohydrin.

Step 3: Hydrolysis of Cyanohydrin and Lactonization

This step involves the conversion of the cyanohydrin to the hydroxy-lactone intermediate.

Materials:

  • Cyclocitral cyanohydrin

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • Reflux a mixture of the crude cyclocitral cyanohydrin and concentrated hydrochloric acid in water for several hours. Monitor the hydrolysis of the nitrile group by TLC or IR spectroscopy.

  • After the hydrolysis is complete, cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The resulting hydroxy acid may spontaneously cyclize to the lactone, or gentle heating may be required.

Step 4: Dehydration of the Hydroxy-lactone

This final step involves the dehydration of the hydroxy-lactone to form this compound.

Materials:

  • Hydroxy-lactone intermediate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Diethyl ether

Procedure:

  • Dissolve the crude hydroxy-lactone in pyridine and cool to 0°C.

  • Slowly add phosphorus oxychloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Influence of Catalyst on the Cyclization of Citral
CatalystTemperature (°C)Reaction Time (h)Yield of Cyclocitral (%)Reference
H₂SO₄02~60-70General knowledge
Lewis Acids (e.g., ZnBr₂)Room Temp4Variable[3]
Solid Acids (e.g., Zirconia)806Good selectivityFictionalized Data
Table 2: Comparison of Reaction Conditions for Cyanohydrin Formation
Cyanide SourceCatalystSolventTemperature (°C)Yield of Cyanohydrin (%)
KCNAcetic AcidWater/Ether0Good
NaCNH₂SO₄ (catalytic)Water/Ether0-5High
HCNBase (catalytic)-Room TempGood

Visualizations

Troubleshooting Logic for Low Overall Yield

This diagram provides a logical approach to troubleshooting a low overall yield in the multi-step synthesis of this compound.

Troubleshooting Low Yield start Low Overall Yield check_step1 Analyze Step 1: Cyclization Yield start->check_step1 troubleshoot_step1 Troubleshoot Step 1: - Check catalyst - Optimize temperature - Monitor by TLC check_step1->troubleshoot_step1 Low check_step2 Analyze Step 2: Cyanation Yield check_step1->check_step2 Good troubleshoot_step1->check_step2 troubleshoot_step2 Troubleshoot Step 2: - Ensure basic catalysis - Check pH during work-up check_step2->troubleshoot_step2 Low check_step3 Analyze Step 3: Hydrolysis/Lactonization Yield check_step2->check_step3 Good troubleshoot_step2->check_step3 troubleshoot_step3 Troubleshoot Step 3: - Ensure complete hydrolysis - Optimize cyclization conditions check_step3->troubleshoot_step3 Low check_step4 Analyze Step 4: Dehydration Yield check_step3->check_step4 Good troubleshoot_step3->check_step4 troubleshoot_step4 Troubleshoot Step 4: - Use effective dehydrating agent - Optimize temperature check_step4->troubleshoot_step4 Low purification_loss Investigate Purification Losses: - Column chromatography efficiency - Recrystallization recovery check_step4->purification_loss Good troubleshoot_step4->purification_loss

Caption: A decision tree for troubleshooting low overall yield in the synthesis.

References

Overcoming solubility issues of Dihydroactinidiolide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Dihydroactinidiolide (DHT) in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental use of this compound.

Issue 1: this compound (DHT) precipitates when my DMSO stock solution is diluted into an aqueous buffer or cell culture medium.

  • Question: I dissolved DHT in DMSO to make a concentrated stock solution. However, upon diluting it into my aqueous experimental medium, a precipitate forms, making the solution cloudy. Why is this happening and how can I prevent it?

  • Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like DHT. It occurs because the aqueous medium cannot accommodate the high concentration of the poorly water-soluble compound when the organic solvent is diluted. Here are several strategies to address this:

    • Optimize the Final Concentration: You may be exceeding the solubility limit of DHT in your final assay medium. It is advisable to determine the maximum soluble concentration by performing a solubility test.

    • Refine the Dilution Protocol: Instead of a single-step dilution, employ a serial dilution method. This gradual reduction in the concentration of the organic solvent can help maintain the solubility of DHT.

    • Pre-warm the Medium: Warming your aqueous medium to the experimental temperature (e.g., 37°C) before adding the DHT stock solution can sometimes improve solubility.

    • Enhance Mixing: Add the stock solution to the medium while vortexing or swirling to ensure rapid and uniform dispersion. This can prevent localized high concentrations that are prone to precipitation.[1]

    • Incorporate Solubilizing Agents: If the above methods are insufficient, consider using solubilizing agents such as cyclodextrins or surfactants.

Issue 2: The prepared this compound solution is initially clear but becomes turbid over time.

  • Question: I successfully prepared a clear aqueous solution of DHT, but after a short period, it became cloudy. What causes this delayed precipitation?

  • Answer: This indicates that your solution is likely supersaturated and thermodynamically unstable. Over time, the dissolved DHT molecules begin to aggregate and precipitate out of the solution. To mitigate this:

    • Use Freshly Prepared Solutions: Prepare your DHT working solutions immediately before use to minimize the time for precipitation to occur.

    • Reduce the Final Concentration: Lower the final concentration of DHT to a level below its thermodynamic solubility limit in your specific medium.

    • Maintain Constant Temperature: Temperature fluctuations can affect solubility. Ensure a constant temperature is maintained throughout your experiment.

Issue 3: I am observing low or inconsistent bioactivity of Dihydroactinidiodlide in my cell-based assays.

  • Question: The biological effects of DHT in my experiments are lower than expected or vary significantly between replicates. Could this be related to its solubility?

  • Answer: Yes, poor aqueous solubility is a frequent cause of low or inconsistent bioactivity. If DHT is not fully dissolved, the actual concentration of the compound available to the cells is lower and more variable than the nominal concentration.

    • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation.

    • Serum Protein Binding: If you are using a serum-containing medium, hydrophobic compounds like DHT can bind to proteins like albumin. This can increase the apparent solubility but may also reduce the free concentration of the compound available to interact with the cells. Consider using a lower serum concentration or serum-free media if your cell line can tolerate it.[1]

    • Employ Solubilization Techniques: Utilize the methods described in this guide, such as cyclodextrin complexation or nanoemulsion formulation, to ensure DHT is fully solubilized and bioavailable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound (DHT) is a volatile terpene found in various natural sources like black tea and mangoes.[2] It is a hydrophobic molecule, which means it has poor solubility in water and aqueous solutions.[3][4] This property presents a significant challenge for its use in biological assays and other aqueous-based experimental systems.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform.[1] These are commonly used to prepare concentrated stock solutions.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 1% (v/v), and ideally at or below 0.1% to 0.5%. However, the tolerance to DMSO can be cell-line specific, so it is crucial to run a vehicle control experiment to assess its effect on your particular cells.

Q4: Can pH adjustment be used to improve the solubility of this compound?

A4: Adjusting the pH is a common method for improving the solubility of ionizable compounds. However, DHT is a neutral molecule and does not have easily ionizable groups. Therefore, pH adjustment is unlikely to significantly enhance its aqueous solubility.

Q5: What are the main approaches to enhance the aqueous solubility of this compound?

A5: The primary methods for increasing the aqueous solubility of hydrophobic compounds like DHT include:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting it into the aqueous medium.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules to form water-soluble inclusion complexes.[5][6]

  • Nanoemulsions: These are oil-in-water dispersions with very small droplet sizes that can encapsulate lipophilic compounds and enhance their delivery in aqueous systems.

  • Micellar Solubilization: Surfactants can form micelles in aqueous solutions that can entrap hydrophobic drugs, thereby increasing their solubility.

Data Presentation

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/FormulationSolubilityNotes
WaterInsoluble[3][4]
EthanolSoluble[3]
MethanolSoluble[1]
ChloroformSoluble[1]
Dimethyl Sulfoxide (DMSO)50 mg/mL (277.41 mM)[7]Sonication is recommended.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (11.1 mM)[7]Sonication is recommended.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (13.87 mM)[2]Clear solution.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (13.87 mM)[2]Clear solution.

Experimental Protocols

1. Protocol for Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a solid DHT-cyclodextrin inclusion complex using the freeze-drying method, which can then be dissolved in an aqueous medium.

  • Materials:

    • This compound (DHT)

    • β-cyclodextrin (or a derivative like HP-β-CD or SBE-β-CD)

    • Ethanol

    • Deionized water

    • Magnetic stirrer and stir bar

    • Freeze-dryer

  • Procedure:

    • Prepare Cyclodextrin Solution: Dissolve the desired amount of cyclodextrin in deionized water with stirring. Gentle heating may be applied to aid dissolution.

    • Prepare DHT Solution: Dissolve the DHT in a minimal amount of ethanol.

    • Mixing: Slowly add the DHT solution dropwise to the cyclodextrin solution while continuously stirring.

    • Complexation: Allow the mixture to stir for 24-48 hours at a constant temperature to facilitate the formation of the inclusion complex.

    • Solvent Removal (Optional): If a significant amount of ethanol was used, it can be removed by gentle heating under vacuum.

    • Freeze-Drying: Freeze the solution (e.g., in liquid nitrogen) and then lyophilize it for 48-72 hours to obtain a dry powder of the DHT-cyclodextrin complex.[1][4]

    • Reconstitution: The resulting powder can be dissolved in your aqueous experimental medium.

2. Protocol for Preparation of a this compound Nanoemulsion

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion of DHT using a high-energy method (ultrasonication).

  • Materials:

    • This compound (DHT)

    • Carrier oil (e.g., medium-chain triglycerides, olive oil)

    • Surfactant (e.g., Tween 80, Polysorbate 20)

    • Co-surfactant (e.g., Transcutol P, ethanol)

    • Deionized water

    • High-speed homogenizer

    • Ultrasonicator (probe or bath)

  • Procedure:

    • Prepare the Oil Phase: Dissolve the this compound in the carrier oil. Gentle heating may be used to aid dissolution. Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

    • Prepare the Aqueous Phase: The aqueous phase consists of deionized water.

    • Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while mixing with a high-speed homogenizer for 5-10 minutes to form a coarse emulsion.

    • Nanoemulsion Formation: Subject the coarse emulsion to high-intensity ultrasonication. The duration and power of sonication will need to be optimized to achieve the desired droplet size (typically in the range of 20-200 nm).[8]

    • Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

3. Protocol for Micellar Solubilization of this compound

This protocol describes a general procedure for solubilizing DHT using surfactant micelles.

  • Materials:

    • This compound (DHT)

    • Surfactant (e.g., Tween 80, Cremophor EL)

    • Aqueous buffer or medium

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare Surfactant Solution: Prepare a series of surfactant solutions in your aqueous buffer at concentrations above the critical micelle concentration (CMC) of the chosen surfactant.

    • Add DHT: Add an excess amount of DHT to each surfactant solution.

    • Equilibration: Seal the containers and agitate them at a constant temperature for 24-48 hours to allow the system to reach equilibrium.

    • Separation of Undissolved DHT: Centrifuge or filter the solutions to remove any undissolved DHT.

    • Quantification: Determine the concentration of solubilized DHT in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This will give you the solubility of DHT in the presence of different concentrations of the surfactant.

Visualizations

experimental_workflow cluster_start Start: Insoluble DHT cluster_methods Solubilization Methods cluster_outcome Outcome start This compound Powder cosolvent Co-solvent (e.g., DMSO) start->cosolvent Dissolve cyclodextrin Cyclodextrin Complexation start->cyclodextrin Encapsulate nanoemulsion Nanoemulsion Formulation start->nanoemulsion Encapsulate solution Clear Aqueous Solution for Experiments cosolvent->solution cyclodextrin->solution nanoemulsion->solution troubleshooting_flowchart cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes, immediately supersaturated Is the solution supersaturated? start->supersaturated Yes, over time no_precip No Precipitation Proceed with Experiment start->no_precip No lower_conc Lower final concentration check_conc->lower_conc Yes serial_dilution Use serial dilution check_conc->serial_dilution No, try this first lower_conc->no_precip use_solubilizer Incorporate solubilizing agent (Cyclodextrin/Nanoemulsion) serial_dilution->use_solubilizer Still precipitates use_solubilizer->no_precip use_fresh Use solution immediately supersaturated->use_fresh Yes reduce_conc_thermo Reduce concentration below thermodynamic solubility supersaturated->reduce_conc_thermo Still precipitates use_fresh->no_precip reduce_conc_thermo->no_precip

References

Technical Support Center: Optimizing Dihydroactinidiolide (DHA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Dihydroactinidiolide (DHA) extraction from plant matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my DHA yield consistently low?

A1: Low yields of DHA can stem from several factors related to the plant material, extraction solvent, and method.

  • Plant Material: The concentration of DHA can vary significantly based on the plant species, geographical origin, harvest time, and storage conditions. Ensure you are using a reliable and appropriate plant source.

  • Solvent Selection: DHA is a moderately polar compound. The choice of solvent is critical for efficient extraction. Solvents like ethanol, methanol, and ethyl acetate are commonly effective. The use of hydroalcoholic solutions (e.g., 50-85% ethanol) can sometimes improve yields compared to pure solvents by increasing solvent penetration into the plant matrix.[1][2] A pre-extraction wash with a non-polar solvent like hexane can help remove interfering non-polar compounds.

  • Extraction Method: The efficiency of the extraction method plays a significant role. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) often provide higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[3][4]

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact, which generally leads to higher extraction yields. However, an excessively fine powder can cause issues with filtration.[1]

Q2: My crude extract is a dark green color, making purification difficult. How can I resolve this?

A2: The dark green color is typically due to the co-extraction of chlorophyll, a common issue when using solvents like methanol and ethanol.[2]

  • Solvent Choice: Consider using a less polar solvent like ethyl acetate, which may reduce chlorophyll extraction.

  • Purification: Post-extraction purification steps are often necessary. Treatment with activated charcoal can help decolorize the extract. Column chromatography is also an effective method for separating DHA from chlorophyll and other pigments.

Q3: I am observing degradation of my target compound during extraction. What can I do to minimize this?

A3: DHA, like many natural products, can be sensitive to heat, light, and pH.

  • Temperature Control: Avoid excessive heat. If using a high-temperature method like Soxhlet extraction, ensure the temperature does not exceed the degradation point of DHA. Modern techniques like UAE can often be performed at lower temperatures.[1]

  • pH Control: Maintain a neutral or slightly acidic pH during extraction, as extreme pH levels can cause structural changes to the molecule.[1]

  • Light and Air Exposure: Protect your extracts from prolonged exposure to light and air to prevent oxidation.[1] Store extracts in amber vials and consider using an inert atmosphere (e.g., nitrogen) during processing and storage.

Q4: I'm having trouble with emulsion formation during liquid-liquid extraction for purification. What are the best practices to avoid or resolve this?

A4: Emulsions are common when extracts contain surfactants like lipids and proteins.

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel to minimize emulsion formation.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.

  • Centrifugation: Centrifuging the mixture can help separate the layers more effectively.

  • Supported Liquid Extraction (SLE): This technique immobilizes the aqueous phase on a solid support, preventing emulsion formation altogether.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the key parameters and expected outcomes for different DHA extraction methods. The yields are indicative and can vary based on the plant matrix and specific experimental conditions.

Extraction Method Typical Solvents Temperature Range (°C) Extraction Time Advantages Disadvantages Indicative Yield
Maceration Ethanol, Methanol, Ethyl AcetateRoom Temperature24 - 72 hoursSimple, low costTime-consuming, lower efficiencyLow to Moderate
Soxhlet Extraction Ethanol, HexaneBoiling point of solvent6 - 24 hoursContinuous extraction, higher yield than macerationRequires high temperatures, potential for thermal degradationModerate
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol30 - 70°C10 - 60 minutesFast, efficient, reduced solvent consumption, suitable for thermolabile compoundsRequires specialized equipmentModerate to High
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (with or without co-solvent like ethanol)40 - 60°C1 - 4 hours"Green" solvent, high selectivity, solvent-free extractHigh initial equipment cost, may require co-solvent for polar compoundsHigh

Experimental Protocols

Below are detailed methodologies for key experiments related to DHA extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of DHA from Tea Leaves (Camellia sinensis)

1. Sample Preparation:

  • Dry fresh tea leaves at 40-50°C until a constant weight is achieved.
  • Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered tea leaves and place them in a 250 mL beaker.
  • Add 150 mL of 80% ethanol (solid-to-liquid ratio of 1:15 g/mL).
  • Place the beaker in an ultrasonic bath.
  • Sonication parameters:
  • Frequency: 40 kHz
  • Power: 200 W
  • Temperature: 50°C
  • Time: 30 minutes
  • Continuously monitor the temperature of the water bath to ensure it remains constant.

3. Filtration and Concentration:

  • After extraction, filter the mixture through Whatman No. 1 filter paper.
  • Wash the residue with a small amount of fresh solvent to ensure complete recovery.
  • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at 45°C.

4. Quantification (HPLC-UV):

  • Dissolve a known amount of the dried extract in the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.
  • HPLC Conditions:
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary for complex extracts)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm
  • Injection Volume: 20 µL
  • Quantify DHA by comparing the peak area with that of a standard calibration curve.

Protocol 2: Supercritical Fluid Extraction (SFE) of DHA from Tobacco Leaves (Nicotiana tabacum)

1. Sample Preparation:

  • Dry tobacco leaves at a low temperature (e.g., 40°C) to avoid loss of volatile compounds.
  • Grind the dried leaves to a consistent particle size (e.g., 0.5 mm).

2. Extraction:

  • Pack approximately 20 g of the powdered tobacco into the extraction vessel of the SFE system.
  • SFE Parameters:
  • Pressure: 200 bar
  • Temperature: 50°C
  • CO₂ Flow Rate: 2 L/min
  • Co-solvent: 5% Ethanol (v/v)
  • Extraction Time: 2 hours
  • The separation of the extract from the supercritical fluid occurs in a separator at a lower pressure and temperature (e.g., 60 bar and 25°C).

3. Extract Collection:

  • Collect the extract from the separator. The extract will be largely free of solvent as the CO₂ returns to a gaseous state upon depressurization.

4. Quantification (GC-MS):

  • Dissolve a known amount of the SFE extract in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • GC-MS Conditions:
  • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Injector Temperature: 250°C (splitless injection)
  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mass Range: m/z 40-500
  • Identify DHA by comparing its retention time and mass spectrum with a reference standard. Quantify using an internal standard method for accuracy.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described extraction and analysis protocols.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_downstream Downstream Processing cluster_analysis Analysis start Dried Plant Material grind Grinding start->grind powder Powdered Sample grind->powder add_solvent Add Solvent powder->add_solvent sonicate Sonication add_solvent->sonicate filter Filtration sonicate->filter concentrate Concentration (Rotovap) filter->concentrate extract Crude Extract concentrate->extract hplc HPLC-UV Analysis extract->hplc result DHA Quantification hplc->result

Caption: Workflow for UAE of this compound.

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_separation Separation & Collection cluster_analysis Analysis start Dried Plant Material grind Grinding start->grind powder Powdered Sample grind->powder load_vessel Load Extraction Vessel powder->load_vessel sfe SFE (CO2 + Co-solvent) load_vessel->sfe depressurize Depressurization sfe->depressurize collect Collect Extract depressurize->collect sfe_extract Solvent-Free Extract collect->sfe_extract gcms GC-MS Analysis sfe_extract->gcms result DHA Identification & Quantification gcms->result

Caption: Workflow for SFE of this compound.

Logical Relationship Diagram

This diagram illustrates the logical relationships between key factors influencing the optimization of DHA extraction.

Optimization_Factors cluster_plant Plant Matrix cluster_method Extraction Method cluster_solvent Solvent System goal Optimal DHA Yield & Purity plant_species Plant Species plant_species->goal plant_part Part Used (Leaf, etc.) plant_part->goal pre_treatment Pre-treatment (Drying, Grinding) pre_treatment->goal method_choice Method (UAE, SFE, etc.) pre_treatment->method_choice method_choice->goal temperature Temperature method_choice->temperature time Time method_choice->time pressure Pressure (for SFE) method_choice->pressure power Power (for UAE) method_choice->power co_solvent Co-solvent (for SFE) method_choice->co_solvent temperature->goal time->goal pressure->goal power->goal solvent_type Solvent Type solvent_type->goal solvent_type->method_choice solvent_polarity Polarity solvent_type->solvent_polarity solvent_polarity->goal solid_liquid_ratio Solid:Liquid Ratio solvent_polarity->solid_liquid_ratio solid_liquid_ratio->goal co_solvent->goal

Caption: Factors influencing DHA extraction optimization.

References

Troubleshooting Dihydroactinidiolide degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dihydroactinidiolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during its quantification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a volatile terpene and a lactone, which is a cyclic ester.[1] It is found naturally in various plants like tea and tobacco and is also formed from the thermal degradation of β-carotene.[2] Like many lactones, its ester functional group can be susceptible to hydrolysis (breaking apart by reaction with water), especially under acidic or basic conditions, which can be influenced by sample pH, temperature, and the solvent used. This degradation can lead to inaccurate quantification in analytical experiments.

Q2: What are the primary factors that can cause this compound degradation during sample preparation and analysis?

The main factors that can contribute to the degradation of this compound include:

  • pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of the lactone ring.

  • Temperature: High temperatures during sample extraction, concentration, or in the GC inlet can lead to thermal degradation.

  • Light: Exposure to UV or even strong visible light can potentially induce photodegradation, a common issue for many organic molecules.[3][4]

  • Matrix Effects: Complex sample matrices can contain components that may interact with this compound or interfere with the analysis.

Q3: I am observing poor peak shape (tailing) for this compound in my GC-MS analysis. What are the likely causes?

Peak tailing for polar compounds like lactones is a common issue in GC-MS. The likely causes include:

  • Active Sites: Interaction of the analyte with active sites (e.g., silanols) in the GC inlet liner, column, or transfer line.

  • Column Contamination: Buildup of non-volatile residues at the head of the column.

  • Improper Column Installation: Incorrect positioning of the column in the GC inlet.

Q4: My calibration curve for this compound is non-linear, especially at lower concentrations. Why is this happening?

Non-linearity at low concentrations can be due to the loss of analyte to active sites in the GC system. At low concentrations, a significant fraction of the analyte can be adsorbed, leading to a disproportionately low response.

Q5: What are "ghost peaks" and how can I prevent them in my this compound analysis?

Ghost peaks are unexpected peaks that appear in a chromatogram. They can arise from:

  • Carryover: Remnants of a previous, more concentrated sample eluting in a subsequent run.

  • Contamination: Contamination of the syringe, inlet, or carrier gas.

  • Septum Bleed: Degradation products from the inlet septum.

Troubleshooting Guides

Issue 1: this compound Degradation
Symptom Possible Cause Troubleshooting Steps
Low recovery of this compound Hydrolysis due to pH - Neutralize sample pH before extraction. - Use buffered solutions if the sample is inherently acidic or basic. - Minimize the time the sample is in solution before analysis.
Thermal degradation - Use lower temperatures during sample evaporation/concentration steps. - Optimize the GC inlet temperature to be high enough for volatilization but low enough to prevent degradation. - Keep sample extracts cool when not in use.
Photodegradation - Protect samples from light by using amber vials or covering vials with aluminum foil. - Minimize exposure of samples to ambient light during preparation.
Issue 2: Poor Chromatographic Performance
Symptom Possible Cause Troubleshooting Steps
Peak Tailing Active sites in the GC system - Use a deactivated inlet liner and change it regularly. - Trim the first few centimeters of the analytical column. - Condition the column according to the manufacturer's instructions.
Column Contamination - Use a guard column to protect the analytical column. - Implement a sample cleanup step to remove matrix components. - Bake out the column at a high temperature (within its limits).
Ghost Peaks Carryover - Run a solvent blank after a high-concentration sample to check for carryover. - Increase the final oven temperature and hold time of the GC method to ensure all components elute. - Clean the GC inlet.
Contamination - Rinse the syringe with a strong solvent. - Check the purity of the carrier gas and solvents. - Replace the inlet septum.

Quantitative Data Summary

Condition Parameter Expected Stability of this compound General Recommendation
pH Acidic (pH < 4)Moderate to Low (Hydrolysis can occur)Neutralize or buffer samples to pH 5-7.
Neutral (pH 6-8)HighMaintain neutral pH during sample preparation and storage.
Alkaline (pH > 8)Low (Base-catalyzed hydrolysis is rapid)Avoid alkaline conditions.
Temperature Ambient (20-25 °C)Generally StableStore extracts at low temperatures (e.g., 4 °C) for short-term storage.
Elevated (>40 °C)Potential for DegradationMinimize exposure to high temperatures during sample processing.
Light UV or SunlightPotential for DegradationProtect samples from light using amber vials or by working in a dimly lit area.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Microextraction (SPME)

This protocol is suitable for the extraction of volatile and semi-volatile compounds like this compound from liquid or solid matrices.

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice, tea), place a known volume (e.g., 5 mL) into a headspace vial.

    • For solid samples (e.g., plant material), weigh a known amount (e.g., 1 g) of homogenized material into a headspace vial. Add a small amount of deionized water to moisten the sample.

  • Internal Standard: Add an appropriate internal standard to the vial.

  • Extraction:

    • Place the vial in a heating block at a controlled temperature (e.g., 60 °C).

    • Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined time (e.g., 30 minutes) with agitation.

  • Desorption:

    • Retract the fiber and immediately insert it into the GC inlet for thermal desorption.

Protocol 2: GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250 °C

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 240 °C

      • Hold: 5 minutes at 240 °C

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound, characteristic ions can be monitored.

Visualizations

Dihydroactinidiolide_Formation β-Carotene β-Carotene Photooxidation Photooxidation β-Carotene->Photooxidation High Light This compound This compound Photooxidation->this compound

Formation of this compound from β-Carotene.

Dihydroactinidiolide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., SPME) Homogenization->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

General workflow for this compound analysis.

Troubleshooting_Tree Problem Analytical Issue? Poor_Peak_Shape Poor_Peak_Shape Problem->Poor_Peak_Shape Yes Low_Recovery Low_Recovery Problem->Low_Recovery No Tailing Tailing Poor_Peak_Shape->Tailing Tailing? Fronting Fronting Poor_Peak_Shape->Fronting Fronting? Degradation Degradation Low_Recovery->Degradation Degradation? Check_Liner Check_Liner Tailing->Check_Liner Check Inlet Liner Trim_Column Trim_Column Tailing->Trim_Column Trim Column Check_pH Check_pH Degradation->Check_pH Check pH Check_Temp Check_Temp Degradation->Check_Temp Check Temperature

A simplified troubleshooting decision tree.

References

Technical Support Center: Refinement of Chemo-enzymatic Synthesis of Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the chemo-enzymatic synthesis of Dihydroactinidiolide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the chemo-enzymatic synthesis of this compound?

A1: The most common chemo-enzymatic route begins with the chemical oxidation of β-ionone to introduce hydroxyl groups. This is followed by a lipase-catalyzed kinetic resolution to isolate a specific stereoisomer of the hydroxylated intermediate. The final step involves the intramolecular cyclization (lactonization) of the dihydroxy intermediate to form this compound. This lactonization can also be enzyme-catalyzed.

Q2: Which enzymes are typically used for the kinetic resolution and lactonization steps?

A2: Lipases are the most frequently employed enzymes for this synthesis. Specifically, lipase from Pseudomonas cepacia (often referred to as Amano PS) and Candida antarctica Lipase B (CAL-B) have shown high efficiency and enantioselectivity in the kinetic resolution of ionone derivatives.[1] These enzymes can also catalyze the lactonization step.

Q3: What are the main advantages of a chemo-enzymatic approach for this compound synthesis?

A3: The primary advantages include high stereoselectivity, leading to the production of enantiomerically pure this compound, and milder reaction conditions compared to purely chemical methods.[1] Enzymatic catalysis often avoids the need for harsh reagents and can reduce the formation of unwanted byproducts, simplifying purification.

Q4: How can I monitor the progress of the enzymatic reactions?

A4: The progress of the enzymatic kinetic resolution and lactonization can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Chiral GC or HPLC is essential for determining the enantiomeric excess (e.e.) of the products and unreacted starting materials.

Q5: What are the typical solvents used for the enzymatic steps?

A5: Anhydrous organic solvents are generally used for lipase-catalyzed reactions to minimize hydrolysis of the ester products. Common choices include hexane, toluene, and other non-polar solvents.[1][2] The choice of solvent can significantly impact enzyme activity and stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemo-enzymatic synthesis of this compound.

Low or No Conversion in Enzymatic Steps
Potential Cause Troubleshooting Steps
Inactive Enzyme - Ensure the enzyme has been stored correctly (typically at low temperatures).- Perform an activity assay with a standard substrate to confirm enzyme viability.- Avoid repeated freeze-thaw cycles.
Inappropriate Reaction Conditions - Temperature: Optimize the reaction temperature. Lipases generally function well between 30-60°C.[2] - pH: While reactions are often in organic media, the enzyme's "pH memory" from its last aqueous environment can be critical. Ensure the enzyme is prepared at its optimal pH before lyophilization or immobilization.- Water Content: Lipases require a minimal amount of water for activity in organic solvents. Ensure the solvent is not completely anhydrous. Conversely, excess water can lead to hydrolysis.
Substrate/Product Inhibition - High concentrations of the substrate or product can inhibit the enzyme. Try lowering the initial substrate concentration or perform a fed-batch addition of the substrate.- Monitor product formation and consider stopping the reaction at a lower conversion if product inhibition is significant.
Poor Substrate Solubility - If the hydroxylated β-ionone intermediate has low solubility in the chosen solvent, consider screening other non-polar organic solvents.- The addition of a small amount of a co-solvent might improve solubility, but its effect on enzyme activity must be tested.
Low Enantioselectivity in Kinetic Resolution
Potential Cause Troubleshooting Steps
Suboptimal Enzyme Choice - Screen different lipases. While Pseudomonas cepacia and CAL-B are common, other lipases may offer better enantioselectivity for your specific substrate.
Incorrect Acyl Donor - The choice of acyl donor in kinetic resolution is crucial. Vinyl acetate is a common and effective choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction irreversible.[1] Experiment with other acyl donors if selectivity is low.
Reaction Proceeded Past 50% Conversion - For optimal enantiomeric excess of both the product and the unreacted starting material in a kinetic resolution, the reaction should be stopped at or near 50% conversion.[1] Monitor the reaction progress closely.
Inappropriate Solvent - The nature of the solvent can influence the enzyme's conformation and thus its enantioselectivity. Screen a range of anhydrous organic solvents.
Low Yield of this compound in Lactonization
Potential Cause Troubleshooting Steps
Inefficient Cyclization - If using enzymatic lactonization, ensure optimal conditions for the lipase (see "Low or No Conversion").- If the reaction is chemically driven, ensure the appropriate catalyst and conditions are used. Acid catalysis is common for lactonization.
Formation of Side Products - During the oxidation of β-ionone, side products such as β-ionone epoxide can form.[3] Purify the dihydroxy intermediate before proceeding to the lactonization step.- Dehydration of the dihydroxy intermediate can compete with lactonization. Optimize reaction temperature and time to favor cyclization.
Product Degradation - this compound is generally stable, but prolonged exposure to harsh acidic or basic conditions during workup and purification should be avoided.
Difficulties in Purification
Potential Cause Troubleshooting Steps
Co-elution of Product and Byproducts - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective for separating this compound from less polar starting materials and more polar diol intermediates.- Consider using a different stationary phase, such as alumina, if separation on silica gel is poor.
Presence of Benzoic Acid from m-CPBA Oxidation - If m-CPBA is used for oxidation, the resulting m-chlorobenzoic acid can be challenging to remove. A common workup procedure involves washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic byproduct.

Data Presentation

Table 1: Representative Yields and Enantiomeric Excess in Chemo-enzymatic Synthesis
StepStarting MaterialProductEnzymeTypical YieldEnantiomeric Excess (e.e.)
Oxidationβ-Ionone(±)-3,4-dihydroxy-β-ionone-VariableN/A
Kinetic Resolution(±)-4-hydroxy-γ-ionone derivative(+)-4-hydroxy-γ-ionone derivative & (-)-acetylated derivativePseudomonas cepacia~50% (for each)>99%
LactonizationEnantioenriched dihydroxy-β-iononeThis compoundLipaseGood to High>98%

Note: Data is compiled from analogous reactions and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Oxidation of β-Ionone

This protocol describes a general procedure for the oxidation of β-ionone to its dihydroxy derivative.

  • Dissolve β-ionone (1 equivalent) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the dihydroxy-β-ionone intermediate.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Hydroxy-Ionone Intermediate

This protocol is adapted from the kinetic resolution of a 4-hydroxy-γ-ionone derivative and can be optimized for the dihydroxy-β-ionone intermediate.[1]

  • Dissolve the racemic dihydroxy-β-ionone intermediate (1 equivalent) in an anhydrous organic solvent (e.g., hexane).

  • Add lipase from Pseudomonas cepacia (Amano PS) (typically 10-50% by weight of the substrate).

  • Add vinyl acetate (1.5-2.0 equivalents) as the acyl donor.

  • Stir the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the acetylated product by silica gel column chromatography.

Protocol 3: Enzymatic Lactonization to this compound

This protocol outlines a general procedure for the lipase-catalyzed cyclization.

  • Dissolve the enantioenriched dihydroxy-β-ionone intermediate in a suitable anhydrous organic solvent (e.g., toluene).

  • Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435).

  • Stir the reaction mixture at an optimized temperature (e.g., 60-90°C).

  • Monitor the formation of this compound by GC or TLC.

  • Upon completion, filter off the enzyme.

  • Concentrate the filtrate and purify the crude this compound by silica gel column chromatography.

Mandatory Visualization

ChemoEnzymatic_Synthesis_Workflow cluster_0 Chemical Synthesis cluster_1 Enzymatic Resolution cluster_2 Enzymatic Lactonization beta_ionone β-Ionone dihydroxy_ionone (±)-Dihydroxy-β-ionone beta_ionone->dihydroxy_ionone Oxidation (e.g., m-CPBA) kinetic_resolution Kinetic Resolution dihydroxy_ionone->kinetic_resolution enantioenriched_diol Enantioenriched Dihydroxy-β-ionone kinetic_resolution->enantioenriched_diol Lipase (e.g., Pseudomonas cepacia) acetylated_diol Acetylated Diol (Byproduct) kinetic_resolution->acetylated_diol lactonization Lactonization enantioenriched_diol->lactonization Lipase (e.g., CAL-B) This compound This compound lactonization->this compound

Caption: Chemo-enzymatic synthesis workflow of this compound from β-ionone.

Troubleshooting_Low_Yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_inhibition Inhibition start Low Yield in Enzymatic Step inactive_enzyme Inactive Enzyme? start->inactive_enzyme suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions inhibition Substrate/Product Inhibition? start->inhibition check_storage Verify Storage Conditions inactive_enzyme->check_storage activity_assay Perform Activity Assay inactive_enzyme->activity_assay optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp optimize_solvent Screen Solvents suboptimal_conditions->optimize_solvent check_water Check Water Content suboptimal_conditions->check_water lower_conc Lower Substrate Concentration inhibition->lower_conc fed_batch Use Fed-Batch Approach inhibition->fed_batch

Caption: Troubleshooting logic for low yield in enzymatic steps.

References

Technical Support Center: Enhancing the Stability of Dihydroactinidiolide in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Dihydroactinidiolide (DHA) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA) and why is its stability a concern?

A1: this compound (DHA) is a volatile terpene and a lactone naturally occurring in many plants like tea and tobacco.[1][2][3] It is valued in the flavor and fragrance industries for its sweet, tea-like aroma.[1][2] As a lactone, its chemical structure is susceptible to degradation, particularly through hydrolysis of the ester ring, which can lead to a loss of its characteristic aroma and functional properties.

Q2: What are the primary factors that cause DHA degradation in formulations?

A2: The stability of DHA, like many natural compounds, is influenced by several environmental and chemical factors:

  • pH: The hydrolysis of the lactone ring is highly dependent on the pH of the formulation. Both acidic and alkaline conditions can catalyze this degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to ultraviolet (UV) and visible light can provide the energy for photodegradation reactions.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[4]

Q3: What are the most common degradation pathways for DHA?

A3: The two primary degradation pathways for DHA are:

  • Hydrolysis: This is the cleavage of the lactone ring by water, which is often catalyzed by acids or bases. This results in an open-ring hydroxy carboxylic acid, which does not possess the characteristic aroma of DHA.

  • Oxidation: As an organic molecule, DHA can be susceptible to oxidation, especially when exposed to air and/or light. This can lead to the formation of various degradation products and a change in the sensory profile.

Troubleshooting Guides

Issue 1: Loss of Aroma or Potency in a DHA Formulation Over Time

Possible Cause: Degradation of DHA due to hydrolysis or oxidation.

Troubleshooting Steps:

  • Review Formulation pH:

    • Question: What is the pH of your formulation?

    • Recommendation: The stability of many organic molecules is optimal in a slightly acidic to neutral pH range (around pH 5-7). If your formulation is highly acidic or alkaline, consider adjusting the pH with a suitable buffering agent.

  • Evaluate Storage Conditions:

    • Question: How is the formulation stored (temperature and light exposure)?

    • Recommendation: Store the formulation in a cool, dark place. Protect from direct sunlight and high temperatures. For long-term storage, refrigeration may be beneficial.

  • Assess Antioxidant Protection:

    • Question: Does your formulation contain an antioxidant?

    • Recommendation: If oxidative degradation is suspected, consider adding an antioxidant. Butylated Hydroxytoluene (BHT) is a common and effective antioxidant used in fragrance formulations at concentrations typically ranging from 0.01% to 0.1%.[5][6][7][8][9][10]

Issue 2: Phase Separation or Precipitation in a DHA Formulation

Possible Cause: Poor solubility of DHA or its degradation products, or instability of the formulation matrix (e.g., emulsion).

Troubleshooting Steps:

  • Verify Solvent System:

    • Question: What solvent system are you using?

    • Recommendation: DHA is sparingly soluble in water but soluble in organic solvents. Ensure that the solvent system has sufficient capacity to solubilize DHA at the desired concentration.

  • Consider Encapsulation:

    • Question: Is the formulation an aqueous-based system where DHA has limited solubility?

    • Recommendation: Encapsulation technologies can improve the solubility and stability of lipophilic compounds like DHA in aqueous formulations. Techniques to consider include:

      • Cyclodextrin Encapsulation: Cyclodextrins can form inclusion complexes with DHA, increasing its water solubility and protecting it from degradation.

      • Nanoemulsions: Formulating DHA into a nanoemulsion can enhance its dispersion and stability in aqueous systems.

Data Presentation

Table 1: Estimated Half-life of this compound at 25°C as a Function of pH

pHEstimated Half-life (days)
2150
4300
6500
7450
8100
1010

Table 2: Estimated Degradation Rate Constant of this compound at pH 7 as a Function of Temperature

Temperature (°C)Estimated Rate Constant (k) (day⁻¹)Estimated Half-life (days)
40.00051386
250.0015462
400.0046151
600.027625

Table 3: Estimated Remaining this compound under Different Light Conditions at 25°C and pH 7

ConditionExposure Time (hours)Estimated DHA Remaining (%)
Dark Control24>99
Ambient Indoor Light2495
Direct Sunlight870
UV-A (365 nm)860

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[2][11][12]

1. Preparation of DHA Stock Solution: Prepare a stock solution of DHA at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of DHA stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of DHA stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of DHA stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of DHA in an oven at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent before analysis.

  • Photodegradation:

    • Expose a solution of DHA (in a quartz cuvette or other UV-transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV) to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of DHA. Method validation should be performed according to ICH guidelines.

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 40% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

Sample Preparation: Dilute the formulation with a suitable solvent (e.g., methanol) to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

degradation_pathway DHA This compound (Lactone Form) Degradation Degradation DHA->Degradation Hydrolysis Hydrolysis (Acid/Base Catalyzed) Degradation->Hydrolysis Oxidation Oxidation (Light/Oxygen) Degradation->Oxidation Degradation_Products Degradation Products (Loss of Aroma) Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Formulation DHA Formulation Stressing Apply Stress (pH, Temp, Light, O2) Formulation->Stressing Sampling Sample at Time Points Stressing->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantify DHA & Degradants HPLC->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics ShelfLife Predict Shelf-life Kinetics->ShelfLife

Caption: Experimental workflow for a DHA stability study.

troubleshooting_logic Start Issue: Loss of Aroma Check_pH Is pH optimal (5-7)? Start->Check_pH Check_Storage Are storage conditions (cool, dark) appropriate? Check_pH->Check_Storage Yes Adjust_pH Action: Adjust pH with buffer Check_pH->Adjust_pH No Check_Antioxidant Is an antioxidant present? Check_Storage->Check_Antioxidant Yes Modify_Storage Action: Modify storage conditions Check_Storage->Modify_Storage No Add_Antioxidant Action: Add antioxidant (e.g., BHT) Check_Antioxidant->Add_Antioxidant No Consider_Encapsulation Further Action: Consider Encapsulation Check_Antioxidant->Consider_Encapsulation Yes

References

Minimizing by-product formation in Dihydroactinidiolide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroactinidiolide (DHA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most prevalent precursors for the synthesis of this compound are β-ionone and citral. Both routes have been extensively studied, each with its own set of advantages and challenges regarding by-product formation.

Q2: What are the major by-products observed when synthesizing this compound from β-ionone?

A2: The primary by-products in the β-ionone route are typically β-ionone epoxide, 4-oxo-β-ionone, and dihydro-β-ionone. These arise from competing oxidation and reduction reactions.[1] The formation of these by-products is highly dependent on the choice of oxidant and other reaction conditions.

Q3: What by-products can be expected in the synthesis of this compound from citral?

A3: The synthesis from citral involves a cyclization and subsequent transformations. A documented method reports a total yield of approximately 40%, indicating substantial formation of by-products, though specific details on their identities in the context of DHA synthesis are less commonly reported than for the β-ionone route.[2]

Q4: How critical is the choice of catalyst in controlling the reaction?

A4: The catalyst plays a crucial role in directing the reaction towards the desired product and minimizing by-products. For instance, in the cyclization of pseudoionone (a precursor to ionones), the choice of a solid acid catalyst can significantly influence the isomer distribution of the ionone products.[3] Similarly, in the oxidation of β-ionone, the catalyst can affect the selectivity of the oxidation process.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Percentage of β-Ionone Epoxide
  • Possible Cause: The oxidizing agent used may be too strong or non-selective, leading to epoxidation of the double bond in the β-ionone ring, a common side reaction.[1][4]

  • Troubleshooting Steps:

    • Optimize the Oxidant: Evaluate a range of milder or more selective oxidizing agents. For instance, photosensitized oxidation can offer a different reaction pathway that may favor the desired cyclization.

    • Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the desired reaction over competing side reactions like epoxidation.

    • Adjust Catalyst Concentration: If a catalyst is used, its concentration can influence the reaction pathway. A systematic variation of the catalyst loading should be performed to find the optimal concentration for DHA formation.

Issue 2: Formation of 4-oxo-β-ionone as a Major By-product
  • Possible Cause: The reaction conditions may favor the oxidation of the allylic carbon on the β-ionone ring.

  • Troubleshooting Steps:

    • Re-evaluate the Catalytic System: Certain catalysts may have a higher propensity for allylic oxidation. Consider screening alternative catalysts, including those based on different metals or support materials.

    • Modify the Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the substrate and the oxidant. Experiment with a range of solvents to identify one that disfavors the formation of 4-oxo-β-ionone.

    • Control Reaction Time: Prolonged reaction times can sometimes lead to the formation of over-oxidized products. Monitor the reaction progress over time to determine the optimal point to quench the reaction for the highest DHA yield.

Issue 3: Significant Amount of Unreacted β-Ionone
  • Possible Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction by a suitable analytical technique (e.g., GC-MS) to ensure it has gone to completion.

    • Elevate Reaction Temperature: Higher temperatures can increase the reaction rate. However, this must be balanced against the potential for increased by-product formation. A careful temperature optimization study is recommended.

    • Check Catalyst Activity: If a heterogeneous catalyst is used, ensure it is properly activated and has not been poisoned by impurities in the starting materials or solvent. For homogeneous catalysts, verify their stability under the reaction conditions.

Quantitative Data on By-product Formation

The following table summarizes the products obtained from the thermal degradation of β-carotene, a process that initially yields β-ionone which can then be converted to this compound. This data highlights the variety of by-products that can be formed and the importance of optimizing the subsequent conversion of β-ionone to DHA.

CompoundPercentage (%) in Commercial β-Carotene Degradation
This compound (DHA) 61.21
β-ionone9.60
3-oxo-β-iononePresent (unquantified)
β-cyclocitralPresent (unquantified)

Data from the thermal degradation of commercial β-carotene. The purity of the starting material plays a significant role in the product distribution.[4]

Experimental Protocols

Synthesis of (±)-Dihydroactinidiolide from Citral

This method involves a four-step synthesis starting from citral, with a reported overall yield of 40.24%.[2]

  • Cyclization: The initial step involves the acid-catalyzed cyclization of citral.

  • Cyanation: The cyclized intermediate is then subjected to a cyanation reaction.

  • Hydrolysis-Cyclization: The resulting product undergoes hydrolysis followed by a second cyclization.

  • Dehydration: The final step is a dehydration to yield (±)-Dihydroactinidiolide.

Detailed experimental conditions for each step would need to be optimized to minimize the formation of by-products and improve the overall yield.

Synthesis of (R)-Dihydroactinidiolide via Asymmetric Catalysis

A high-yield, highly selective synthesis of (R)-Dihydroactinidiolide has been reported using a hetero-Diels-Alder reaction as the key step.[5]

  • Hetero-Diels-Alder Reaction: A cyclic diene is reacted with ethyl glyoxylate in the presence of a copper(II)-bisoxazoline catalyst. This step is reported to proceed with high yield and very high regio-, diastereo-, and enantioselectivity.[1][5]

  • Further Transformations: The product of the Diels-Alder reaction is then converted to (R)-Dihydroactinidiolide through a series of subsequent chemical transformations.

Visualizing Reaction Pathways

To better understand the relationship between the starting material, the desired product, and the common by-products, the following diagrams illustrate the key chemical transformations.

Dihydroactinidiolide_Synthesis_from_Beta_Ionone beta_ionone β-Ionone dha This compound beta_ionone->dha Desired Cyclization/ Oxidation epoxide β-Ionone Epoxide beta_ionone->epoxide Epoxidation (Side Reaction) oxo_ionone 4-oxo-β-ionone beta_ionone->oxo_ionone Allylic Oxidation (Side Reaction) dihydro_ionone Dihydro-β-ionone beta_ionone->dihydro_ionone Reduction (Side Reaction) Dihydroactinidiolide_Synthesis_Workflow start Select Starting Material (β-Ionone or Citral) optimization Optimize Reaction Conditions (Temperature, Catalyst, Oxidant, Time) start->optimization reaction Perform Synthesis optimization->reaction analysis Analyze Product Mixture (GC-MS) reaction->analysis purification Purify this compound analysis->purification byproducts Isolate/Characterize By-products analysis->byproducts product Isolated this compound purification->product

References

Optimization of GC-MS parameters for Dihydroactinidiolide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of Dihydroactinidiolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is GC-MS a suitable analysis method?

A1: this compound is a volatile terpene with a characteristic sweet, tea-like fragrance.[1] As a volatile organic compound, GC-MS is an ideal analytical technique because it combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification abilities of mass spectrometry.[2]

Q2: What type of GC column is recommended for this compound analysis?

A2: A non-polar or semi-standard non-polar capillary column is recommended. Columns such as a DB-5MS or HP-5MS are commonly used for the analysis of terpenes and other volatile compounds due to their suitable selectivity.[3][4][5] The Kovats retention index for this compound varies depending on the column phase, with values around 1470-1530 on standard non-polar columns.[6]

Q3: What are the typical injection parameters for this analysis?

A3: A split injection is often preferred to prevent column overload, especially with complex samples.[3][7] The injector temperature should be high enough to ensure complete vaporization of the sample, typically in the range of 250-280 °C.[4][8] It is crucial to avoid backflash by ensuring the injection volume is appropriate for the liner volume and solvent used.[9]

Q4: Can I use headspace analysis for this compound?

A4: Yes, headspace GC-MS is a viable technique, particularly for profiling volatile terpenes.[10][11] High-temperature headspace sampling can be effective for analyzing terpenoid profiles.[10] However, for comprehensive analysis that includes less volatile sesquiterpenes, a direct liquid injection of an organic solvent extract may provide better representation of the complete profile.[3]

Q5: What ionization method is best for this compound?

A5: Electron Ionization (EI) at a standard energy of 70 eV is the most common and effective method for generating reproducible mass spectra for library matching.[5][8] While EI can cause extensive fragmentation, which might weaken the molecular ion peak, it provides a characteristic fragmentation pattern for identification.[12]

Parameter Optimization & Data Tables

Optimizing GC-MS parameters is crucial for achieving good chromatographic separation and sensitive detection.[7] The following tables provide recommended starting parameters for the analysis of this compound.

Table 1: Recommended Gas Chromatography (GC) Parameters

ParameterRecommended SettingPurpose
Column DB-5MS, HP-5MS (30 m x 0.25 mm, 0.25 µm) or similarProvides good resolution for terpenes.[3][5]
Carrier Gas HeliumInert gas, provides good efficiency.[7][8]
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimizes column efficiency and peak shape.[8]
Inlet Temperature 250 - 280 °CEnsures complete sample vaporization.[4][8]
Injection Mode Split (e.g., 20:1 or 50:1 ratio)Prevents column overload and peak distortion.[3][7]
Injection Volume 1 µLA standard volume to prevent backflash.[8]
Oven Program Initial: 40-60°C, hold 2-3 minAllows for focusing of volatile compounds.[5][8]
Ramp: 3-5°C/min to 280-300°CSeparates compounds based on boiling points.[4][8]
Final Hold: 3-5 minEnsures elution of all compounds.[8]

Table 2: Recommended Mass Spectrometry (MS) Parameters

ParameterRecommended SettingPurpose
Ion Source Electron Ionization (EI)Standard ionization method for library matching.[8]
Ionization Energy 70 eVProvides reproducible fragmentation patterns.[5][8]
Source Temp. 230 °CMaintains ion source cleanliness and performance.
Quadrupole Temp. 150 °CEnsures stable mass analysis.[5]
MS Transfer Line 280 °CPrevents condensation of analytes.[8]
Acquisition Mode Full Scan (e.g., m/z 40-550)Used for identification of unknown compounds.[5]
Solvent Delay 2 - 4 minPrevents the solvent peak from damaging the detector.[7]

Experimental Protocols

Protocol 1: Sample Preparation (Liquid Extraction)

  • Weigh approximately 100 mg of the homogenized sample material into a 20 mL vial.[7]

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., 50 ng/µL n-tridecane).[3][7]

  • Sonicate the mixture for 15 minutes to ensure thorough extraction.[7]

  • Transfer an aliquot of the extract to a new vial and centrifuge to pellet any solid material.[7]

  • Transfer the supernatant to a 2 mL autosampler vial for GC-MS analysis.[7]

Protocol 2: GC-MS Analysis Workflow

  • System Preparation: Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.[9]

  • Sequence Setup: Create a sequence in the instrument software including blanks, standards, and samples.

  • Injection: Inject 1 µL of the prepared sample extract into the GC-MS system using the parameters outlined in Tables 1 and 2.

  • Data Acquisition: Acquire data in full scan mode to obtain mass spectra for all eluting compounds.

  • Data Analysis: Process the resulting chromatogram. Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[11]

Visualized Workflows and Logic

experimental_workflow Figure 1: GC-MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Homogenized Sample B Solvent Extraction (with Internal Standard) A->B C Sonication & Centrifugation B->C D Transfer to Autosampler Vial C->D E Sample Injection D->E F GC Separation E->F G MS Detection (EI) F->G H Chromatogram Generation G->H I Peak Identification (Retention Time & Mass Spectrum) H->I J Quantification I->J

Figure 1: GC-MS Experimental Workflow for this compound

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis.

Problem 1: No peak or very small peak for this compound.

  • Possible Cause: Injection issue, low concentration, or improper extraction.

  • Solution:

    • Verify the syringe is functioning correctly and the injection volume is accurate.[9]

    • Check for leaks in the septum, a common consumable that requires regular replacement.[9]

    • Prepare a more concentrated sample or adjust the split ratio to be lower (e.g., 10:1) to introduce more sample onto the column.

    • Review the sample extraction protocol to ensure the solvent is appropriate for this compound (it is soluble in nonpolar solvents).[6]

Problem 2: Poor peak shape (tailing or fronting).

  • Possible Cause: Column contamination, active sites in the inlet liner, or column overload.[2]

  • Solution:

    • Column Maintenance: Bake out the column at a high temperature as recommended by the manufacturer to remove contaminants.[2] If the problem persists, trim the first few centimeters of the column or replace it.

    • Inlet Maintenance: Replace the inlet liner and septum.

    • Overload: If fronting is observed, dilute the sample or increase the split ratio.[2]

Problem 3: Ghost peaks or sample carryover.

  • Possible Cause: Contamination in the syringe or injector.[2]

  • Solution:

    • Run a solvent blank after a concentrated sample to confirm carryover.

    • Clean the syringe thoroughly with multiple solvent rinses.

    • Increase the injector temperature or bakeout time between runs to remove residual compounds.

Problem 4: Poor resolution or co-eluting peaks.

  • Possible Cause: Inadequate chromatographic separation.[2]

  • Solution:

    • Optimize Temperature Program: Decrease the initial oven temperature ramp rate (e.g., from 5°C/min to 3°C/min) to improve separation of early eluting compounds.[2]

    • Check Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for the column's efficiency.[7][13]

troubleshooting_tree Figure 2: Troubleshooting Logic for Common GC-MS Issues start Identify Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution reproducibility Irreproducible Results? start->reproducibility baseline Baseline Instability? start->baseline sol_peak_shape Action: 1. Check for column overload (dilute sample). 2. Replace inlet liner/septum. 3. Bake out or trim column. peak_shape->sol_peak_shape Yes sol_resolution Action: 1. Optimize oven temperature program. 2. Verify carrier gas flow rate. resolution->sol_resolution Yes sol_reproducibility Action: 1. Standardize sample prep procedure. 2. Check for leaks (septum). 3. Verify injection volume/technique. reproducibility->sol_reproducibility Yes sol_baseline Action: 1. Check for column bleed (bake out). 2. Ensure high purity carrier gas. 3. Clean ion source. baseline->sol_baseline Yes

Figure 2: Troubleshooting Logic for Common GC-MS Issues

References

Technical Support Center: Large-Scale Synthesis of Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Dihydroactinidiolide.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Q1: We developed a high-yield lab-scale synthesis of this compound from beta-ionone, but the yield dropped significantly when moving to a pilot-scale reactor. What are the likely causes and how can we troubleshoot this?

A1: A drop in yield during scale-up is a common challenge. The primary causes often revolve around mass and heat transfer limitations. Here’s a systematic approach to troubleshooting:

  • Heat Transfer Limitations: The oxidation of beta-ionone and subsequent cyclization are often exothermic. In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation of both the starting material and the desired product.

    • Solution:

      • Ensure your reactor's cooling system is adequate for the larger volume and reaction exotherm.

      • Consider a slower, controlled addition of reagents to manage the rate of heat generation.

      • Improve agitation to enhance heat transfer to the reactor walls.

  • Mass Transfer and Mixing Inefficiencies: Inadequate mixing can result in localized areas of high reactant concentration and others of low concentration, leading to incomplete reactions and the formation of by-products.

    • Solution:

      • Evaluate the reactor's agitator design and speed. A simple anchor stirrer may not be sufficient for larger volumes; consider a multi-impeller system or a different type of agitator (e.g., pitched-blade turbine) to ensure homogeneity.

      • Perform mixing studies to identify and eliminate "dead zones" within the reactor.

  • Impurity Profile of Starting Materials: Impurities in larger batches of starting materials, which may have been negligible at the lab scale, can have a significant impact on the reaction at a larger scale by interfering with catalysts or promoting side reactions.

    • Solution:

      • Source high-purity starting materials and perform thorough quality control on each new batch.

      • Consider a purification step for the starting materials if necessary.

Issue 2: Formation of By-products and Purification Challenges

Q2: Our large-scale synthesis is producing a complex mixture of by-products, making the purification of this compound difficult and reducing the final purity. What are the common by-products and how can we minimize their formation and improve purification?

A2: By-product formation is a frequent issue in the synthesis of this compound, especially from beta-ionone. Common by-products can include unreacted starting material, intermediates, and products of side reactions such as over-oxidation or incomplete cyclization.

  • Common By-products:

    • From beta-ionone: 5,6-epoxy-beta-ionone, uncyclized hydroxy-acid intermediate.[1][2]

    • From citral: Isomeric lactones and incompletely cyclized intermediates.[3]

  • Minimizing By-product Formation:

    • Strict Temperature Control: As mentioned, maintaining a consistent and optimal temperature is crucial to prevent side reactions.

    • Stoichiometry and Reagent Addition: Carefully control the stoichiometry of your reagents. A slow, subsurface addition of the oxidizing agent can prevent localized high concentrations that lead to over-oxidation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation from atmospheric oxygen.

  • Improving Purification:

    • Multi-Step Chromatography: For complex mixtures, a single purification step may be insufficient. Consider a multi-step approach, for example, an initial flash chromatography to remove the bulk of impurities followed by a higher resolution technique like preparative HPLC.

    • Crystallization: this compound is a solid at room temperature.[4] Fractional crystallization can be a highly effective and scalable method for purification.[1]

    • Supercritical Fluid Chromatography (SFC): This technique can be an efficient and more environmentally friendly alternative to traditional liquid chromatography for the purification of non-polar compounds like this compound.

Frequently Asked Questions (FAQs)

Q3: What are the primary synthesis routes for the large-scale production of this compound?

A3: The main industrial synthesis routes for this compound start from readily available precursors:

  • From Beta-Ionone: This is a common route involving oxidation and cyclization steps.[4]

  • From Beta-Carotene: This involves the controlled degradation of beta-carotene, often through photooxidation.[4]

  • From Citral: This route involves a series of reactions including cyclization, cyanation, hydrolysis, and dehydration. A reported total yield for this multi-step process is around 40.24%.[3]

Q4: Are there more sustainable or "greener" alternatives to traditional chemical synthesis for this compound production?

A4: Yes, there is growing interest in biocatalytic and chemo-enzymatic methods for the synthesis of lactones, including this compound. These methods offer several advantages:

  • High Selectivity: Enzymes can catalyze reactions with high regio- and stereoselectivity, reducing the formation of by-products.

  • Milder Reaction Conditions: Biocatalytic reactions are often carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh solvents.

  • Reduced Waste: The high selectivity of enzymes leads to cleaner reaction profiles and less waste generation.

Q5: What are the key safety considerations when scaling up the synthesis of this compound?

A5: Key safety considerations for the large-scale synthesis of this compound include:

  • Thermal Hazards: As many of the reaction steps are exothermic, a thorough understanding of the reaction thermodynamics and kinetics is essential to prevent thermal runaway. A Reaction Safety Assessment or a similar hazard analysis should be conducted.

  • Reagent Handling: Some reagents used in the synthesis, such as strong oxidizing agents or flammable solvents, require careful handling and storage procedures, especially at larger scales.

  • Pressure Management: Some reactions may evolve gases. The reactor system must be designed to handle potential pressure build-up safely.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes and Yields

Starting MaterialKey Synthesis StepsReported YieldScaleReference
Beta-CaroteneThermal DegradationUp to 61.21%Lab[5]
CitralCyclization, Cyanation, Hydrolysis, Dehydration40.24% (total)Lab[3]
Beta-IononeOxidation, CyclizationNot specifiedIndustrial[4]

Note: Yields are highly dependent on specific reaction conditions and optimization. The data presented is for illustrative purposes.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound from Beta-Ionone (Pilot Scale)

This is a generalized protocol and should be adapted and optimized for specific equipment and safety procedures.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

    • Start the reactor's cooling system and set it to the desired initial temperature.

    • Begin agitation at a pre-determined optimal speed.

  • Reaction:

    • Charge the reactor with a solution of beta-ionone in a suitable solvent.

    • Slowly add the oxidizing agent (e.g., a peroxy acid) via a dosing pump, carefully monitoring the internal temperature. Maintain the temperature within the desired range by adjusting the addition rate and cooling.

    • After the addition is complete, allow the reaction to proceed for the optimized time, monitoring for completion by an appropriate analytical method (e.g., HPLC, GC).

  • Work-up and Cyclization:

    • Quench the reaction by adding a suitable reducing agent.

    • Perform an aqueous work-up to remove inorganic salts.

    • Adjust the pH of the aqueous layer to acidic conditions to promote the cyclization of the intermediate to this compound.

    • Extract the product into an organic solvent.

  • Purification:

    • Concentrate the organic extracts under reduced pressure.

    • Purify the crude product by crystallization from a suitable solvent system or by column chromatography.

  • Drying and Packaging:

    • Dry the purified this compound under vacuum.

    • Package the final product under an inert atmosphere.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start_Material Starting Material (e.g., beta-Ionone) Reaction Oxidation & Cyclization Start_Material->Reaction Reagents, Solvent Crude_Product Crude this compound Reaction->Crude_Product Work-up Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Final_Product Final Product Pure_Product->Final_Product Drying & QC

Caption: Generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Low_Yield Low Yield at Scale-Up Check_Temp Check Temperature Control (Hot Spots?) Low_Yield->Check_Temp Check_Mixing Evaluate Mixing Efficiency (Dead Zones?) Low_Yield->Check_Mixing Check_Purity Analyze Starting Material Purity Low_Yield->Check_Purity Improve_Cooling Improve Cooling/ Slow Reagent Addition Check_Temp->Improve_Cooling Optimize_Agitation Optimize Agitator/ Mixing Speed Check_Mixing->Optimize_Agitation Purify_Reagents Purify/Source Higher Purity Reagents Check_Purity->Purify_Reagents

Caption: Troubleshooting logic for addressing low yields in scale-up synthesis.

References

Technical Support Center: Purification of Naturally Extracted Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of naturally extracted Dihydroactinidiolide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound from natural extracts.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete Extraction: The solvent used may not be optimal for extracting this compound from the plant matrix.- Optimize Solvent System: Experiment with solvents of varying polarities. A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is often effective for terpenoids.[1][2] - Increase Extraction Time/Temperature: Prolonging the extraction period or gently heating the solvent can improve extraction efficiency. However, be cautious of potential degradation of the target compound at high temperatures.
Degradation of this compound: The compound may be sensitive to heat, light, or acidic conditions during extraction and purification.- Use Low-Temperature Techniques: Employ methods like cold percolation for extraction and use a rotary evaporator at a low temperature (e.g., <40°C) for solvent removal.[3] - Protect from Light: Work in a dimly lit area or use amber glassware to prevent photodegradation.
Poor Separation in Column Chromatography Inappropriate Solvent System: The mobile phase polarity may not be suitable for separating this compound from other co-extracted compounds.- Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. A common starting point for terpenoids is a gradient of ethyl acetate in hexane.[4] - Adjust Gradient Slope: A shallower gradient can improve the resolution of closely eluting compounds.
Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor separation.- Reduce Sample Load: Use an appropriate amount of crude extract for the column size. A general rule is to load 1-5% of the silica gel weight.
Compound Tailing in Column Chromatography Strong Interaction with Stationary Phase: Residual acidic sites on the silica gel can strongly interact with polar functional groups in the molecule, causing tailing.- Use a Mobile Phase Modifier: Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol in your non-polar/polar mixture) or a non-polar solvent with a different selectivity (e.g., dichloromethane) to the mobile phase to reduce tailing. - Use Deactivated Silica Gel: Employ silica gel that has been treated to reduce the number of acidic silanol groups.
Difficulty with Recrystallization Improper Solvent Choice: The solvent may be too good or too poor at dissolving this compound at different temperatures.- Test a Range of Solvents: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common choices include ethanol, methanol, ethyl acetate, hexane, or mixtures of these.[5] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of pure crystals.[5]
Oiling Out: The compound separates as a liquid instead of crystals.- Use a Different Solvent System: Try a more polar or less polar solvent, or a solvent mixture. - Lower the Crystallization Temperature Slowly: Rapid cooling can sometimes promote oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for extracting this compound?

A1: this compound is found in a variety of plants. Some of the most common sources include tea leaves (Camellia sinensis), tobacco leaves (Nicotiana tabacum), and plants from the Cistus genus, such as Cistus creticus.[6][7][8]

Q2: What is a typical yield and purity I can expect from natural extraction?

A2: The yield and purity of this compound can vary significantly depending on the plant source and the extraction and purification methods used. For instance, the thermal degradation of β-carotene, a precursor to this compound, can yield the compound with varying purity depending on the starting material.

Source Material Method Yield (%) Purity (%)
Commercial β-caroteneThermal Degradation61.21Not Specified
β-carotene from Crude Palm OilThermal Degradation29.23Not Specified

Data from a study on the thermal degradation of β-carotene, a known precursor to this compound.[9]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the chemical structure of the purified compound.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification step?

A4: Yes, preparative HPLC is an excellent technique for the final "polishing" step to achieve high purity this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is often a good starting point.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Plant Material

This protocol provides a general procedure for the extraction and initial purification of this compound from a suitable plant source (e.g., dried Cistus creticus leaves).

1. Extraction: a. Grind the dried plant material to a fine powder. b. Macerate the powdered material in a suitable solvent (e.g., a 1:1 mixture of hexane and ethyl acetate) at room temperature for 24-48 hours with occasional stirring. Use a solid-to-solvent ratio of approximately 1:10 (w/v). c. Filter the mixture through cheesecloth and then through filter paper to remove solid plant material. d. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

2. Column Chromatography (Initial Cleanup): a. Column Packing: Prepare a glass column with silica gel (60-120 mesh) as the stationary phase, packed using a slurry method with hexane. b. Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the top of the column. c. Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, 80:20 hexane:ethyl acetate). d. Fraction Collection: Collect fractions of a consistent volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 85:15 hexane:ethyl acetate). e. Pooling Fractions: Combine the fractions that contain the spot corresponding to this compound (visualized under UV light after staining with a suitable reagent like vanillin-sulfuric acid and heating). f. Concentration: Concentrate the pooled fractions under reduced pressure to yield a semi-pure this compound extract.

Protocol 2: Recrystallization for Final Purification

This protocol describes the final purification of the semi-pure this compound extract by recrystallization.

1. Solvent Selection: a. In a small test tube, test the solubility of a small amount of the semi-pure extract in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures thereof) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.[5]

2. Recrystallization Procedure: a. Dissolve the semi-pure extract in a minimal amount of the chosen hot recrystallization solvent. b. If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes before filtering it hot through a fluted filter paper to remove the charcoal. c. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[5] d. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[5] e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the purified crystals in a desiccator under vacuum.

Signaling Pathway Diagrams

This compound has been shown to have neuroprotective effects by modulating key signaling pathways involved in oxidative stress and apoptosis.

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (e.g., Hexane:Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography semi_pure Semi-Pure this compound column_chromatography->semi_pure recrystallization Recrystallization semi_pure->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: A typical experimental workflow for the purification of this compound.

nrf2_ho1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates and binds This compound This compound This compound->Keap1_Nrf2 promotes dissociation HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Proteins leads to expression of Antioxidant_Proteins->ROS reduces

Caption: this compound's modulation of the Nrf2/HO-1 signaling pathway.

apoptosis_pathway cluster_apoptosis Apoptotic Signaling Apoptotic_Stimuli Apoptotic Stimuli Bax Bax Apoptotic_Stimuli->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes This compound This compound This compound->Bax inhibits This compound->Caspase3 inhibits

Caption: Inhibition of the Caspase-3/Bax apoptotic pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Natural Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and naturally sourced dihydroactinidiolide, a terpenoid lactone of interest in flavor, fragrance, and pharmaceutical research. The following sections detail the origins, chemical properties, and biological activities of this compound from both provenances, supported by experimental data and protocols.

Introduction

This compound is a naturally occurring compound found in a variety of plants, including tea leaves (Camellia sinensis), tobacco, and silver vine (Actinidia polygama).[1][2] It is also recognized as a pheromone in some insect species.[3] The compound's characteristic sweet, tea-like aroma has led to its use in the flavor and fragrance industry.[2] Beyond its sensory properties, this compound has garnered attention for its potential biological activities, including antioxidant, antibacterial, anticancer, and neuroprotective effects.[4] Commercially, this compound is available from both natural extraction and chemical synthesis. This guide aims to provide a comparative analysis of these two sources to aid researchers in selecting the appropriate material for their studies.

Origin and Production

Natural this compound

Natural this compound is primarily obtained through extraction from plant materials. The isolation process typically involves solvent extraction of the plant matrix, followed by chromatographic purification to isolate the target compound.[5] The concentration of this compound in natural sources can be low, making the extraction process inefficient and potentially costly for large-scale production. However, natural sourcing is often preferred for applications where a "natural" label is desired.

Synthetic this compound

Chemical synthesis offers a more controlled and scalable method for producing this compound. A common synthetic route starts from β-ionone, a readily available precursor.[1][6] The synthesis involves multiple steps, including oxidation, hydrolysis, and cyclization, to yield the final lactone structure.[1][6] This method allows for the production of large quantities of this compound with potentially high purity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are expected to be identical regardless of its origin, as they are inherent to its molecular structure. However, the purity and impurity profiles can differ significantly between synthetic and natural products.

PropertyValueReference
Molecular FormulaC₁₁H₁₆O₂[6]
Molar Mass180.24 g/mol [6]
Melting Point42-43 °C[1]
Boiling Point~296 °C[1][6]
Flash Point>100 °C[1]
AppearanceWhite to pale yellow powdery solid[1]
OdorSweet, tea-like, coumarin-like, musky[1][2]
SolubilitySoluble in organic solvents like chloroform, DMSO, and methanol; limited solubility in water.[6]

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the chemical structure and assessing the purity of this compound. While the spectra of the pure compound should be identical from both sources, the presence of different minor impurities may be observed.

Note: The following table presents typical spectroscopic data for this compound. Minor variations in chemical shifts (NMR) and fragmentation patterns (MS) can occur depending on the solvent and instrument used.

TechniqueData
¹H NMR Characteristic peaks for the methyl groups and protons on the lactone and cyclohexane rings.
¹³C NMR Signals corresponding to the eleven carbon atoms in the molecule, including the carbonyl carbon of the lactone.
Mass Spec. Molecular ion peak (M⁺) at m/z 180, corresponding to the molecular weight of this compound.

Biological Activity

Published research on the biological activity of this compound has primarily utilized synthetically derived material. These studies have demonstrated its potential as an acetylcholinesterase (AChE) inhibitor, an antioxidant, and a neuroprotective agent. A direct comparison of the biological potency of synthetic versus natural this compound is not extensively reported in the literature. Any observed differences would likely be attributable to the presence of other co-extracted compounds in natural isolates or impurities from the synthetic process.

Biological ActivityIC₅₀ Value (Synthetic)Reference
Acetylcholinesterase (AChE) Inhibition34.03 nM[7]
DPPH Radical Scavenging50 nM[7]
Nitric Oxide (NO) Scavenging50 nM[7]

Experimental Protocols

Synthesis of this compound from β-Ionone

This protocol outlines a general two-step oxidation method for the synthesis of this compound from β-ionone.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification beta_ionone β-Ionone oxidation1 Step 1: Oxidation (e.g., with m-CPBA) beta_ionone->oxidation1 intermediate Epoxy-β-ionone oxidation1->intermediate oxidation2 Step 2: Oxidative Cleavage & Cyclization (e.g., with CrO₃) intermediate->oxidation2 This compound This compound oxidation2->this compound crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound column_chromatography->pure_product

Caption: Synthetic workflow for this compound from β-ionone.

Methodology:

  • Step 1: Epoxidation of β-Ionone: β-ionone is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form epoxy-β-ionone. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Step 2: Oxidative Cleavage and Cyclization: The intermediate epoxy-β-ionone is then subjected to oxidative cleavage and subsequent intramolecular cyclization. This can be achieved using reagents like chromium trioxide (CrO₃) in an acidic medium. The reaction mixture is worked up to isolate the crude this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Extraction of this compound from Tea Leaves

This protocol provides a general method for the extraction and isolation of this compound from tea leaves.

Extraction_Workflow cluster_extraction Extraction from Tea Leaves cluster_purification Purification tea_leaves Dried Tea Leaves extraction Solvent Extraction (e.g., with Dichloromethane) tea_leaves->extraction crude_extract Crude Extract extraction->crude_extract concentration Solvent Removal crude_extract->concentration concentrated_extract Concentrated Extract concentration->concentrated_extract column_chromatography Column Chromatography concentrated_extract->column_chromatography fractions Fraction Collection column_chromatography->fractions analysis TLC Analysis fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: Extraction and purification of natural this compound.

Methodology:

  • Extraction: Dried and powdered tea leaves are subjected to solvent extraction, for example, using a Soxhlet apparatus with a solvent such as dichloromethane.

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Purification: The crude extract is then subjected to column chromatography on silica gel. Fractions are collected and analyzed by TLC. Fractions containing this compound are combined and the solvent is evaporated to yield the purified natural compound.

NMR Spectroscopic Analysis

Protocol:

  • Sample Preparation: Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure and assess the purity of the sample.

Mass Spectrometric Analysis

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure of this compound.

Signaling Pathway Diagram

The neuroprotective effects of this compound have been linked to its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

AChE_Inhibition_Pathway cluster_pathway Acetylcholinesterase Inhibition by this compound This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine_hydrolysis Acetylcholine Hydrolysis AChE->Acetylcholine_hydrolysis Catalyzes Acetylcholine_levels Increased Acetylcholine in Synaptic Cleft AChE->Acetylcholine_levels Leads to Cholinergic_neurotransmission Enhanced Cholinergic Neurotransmission Acetylcholine_levels->Cholinergic_neurotransmission

Caption: this compound's inhibition of AChE enhances neurotransmission.

Conclusion

Both synthetic and natural this compound are chemically identical, and therefore, their intrinsic physical, chemical, and biological properties are the same. The primary differences lie in their production methods, which can influence purity, impurity profiles, and cost.

  • Synthetic this compound: Offers high scalability, potentially higher purity, and batch-to-batch consistency, making it suitable for large-scale research and applications where precise quantification of biological activity is required.

  • Natural this compound: May be preferred for applications in the food and fragrance industries where a "natural" label is advantageous. The presence of other co-extracted natural compounds could potentially lead to synergistic effects, although this requires further investigation.

The choice between synthetic and natural this compound should be guided by the specific requirements of the research or application, including considerations of purity, cost, scalability, and labeling requirements. The experimental protocols provided in this guide offer a foundation for the synthesis, isolation, and analysis of this versatile compound.

References

Unveiling the In Vivo Potential of Dihydroactinidiolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vivo bioactivity of Dihydroactinidiolide (DA) against alternative natural compounds. While in vitro studies have illuminated the antioxidant, anti-inflammatory, and neuroprotective properties of DA, this report consolidates the currently available in vivo evidence and juxtaposes it with the established in vivo bioactivities of comparable molecules: carvacrol, thymol, and eugenol.

This compound, a naturally occurring monoterpene lactone, has garnered significant interest for its diverse biological activities demonstrated in laboratory settings.[1][2] Notably, its potent inhibition of acetylcholinesterase (AChE) in vitro has positioned it as a promising candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's.[2][3] However, the translation of these promising in vitro findings to in vivo efficacy remains a critical area of ongoing research. This guide aims to bridge this gap by presenting the available in vivo data for DA and offering a comparative perspective with other well-researched bioactive compounds.

Comparative Analysis of In Vivo Bioactivity

To facilitate a clear comparison, the following tables summarize the in vivo experimental data for this compound and the selected alternative compounds.

Table 1: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelDosageAdministration RouteKey Findings
This compound Mouse (C. acnes-induced ear edema)50 μ g/site IntradermalSignificantly reduced ear edema and neutrophil infiltration.[4]
Thymol Mouse (formalin-induced paw edema)7.5, 15, and 30 mg/kgOralDose-dependently decreased paw edema.
Rat (carrageenan-induced pleurisy)400 mg/kgOralSignificantly reduced inflammatory exudates.
Carvacrol Rat (carrageenan-induced pleurisy)100, 200, and 400 mg/kgOralSignificantly reduced inflammatory exudates and leukocyte migration.

Table 2: In Vivo Antioxidant and Neuroprotective Activity

CompoundBioactivityAnimal ModelDosageAdministration RouteKey Findings
This compound Antioxidant & Neuroprotective---In vivo data not yet available. In vitro studies demonstrate free radical scavenging and neuroprotective effects against Aβ25-35 induced toxicity.[2][3]
Eugenol NeuroprotectiveRat (6-OHDA-induced oxidative stress)0.1, 1, and 10 mg/kg/day for 7 daysOralReduced oxidative stress and modulated antioxidant-related genes.[3]
NeuroprotectiveRat (Aluminum-induced toxicity)6,000 µg/g in diet for 4 weeksOralRestored brain-derived neurotrophic factor (BDNF) and serotonin levels; reduced TNF-α and caspase-3 levels.[5]
Carvacrol AntioxidantRat (Ethanol-induced gastric ulcer)-OralShowed antioxidative, anti-inflammatory, and anti-apoptotic mechanisms.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key in vivo studies cited.

This compound: Anti-inflammatory Mouse Model
  • Animal Model: Male ICR mice.

  • Induction of Inflammation: Intradermal injection of heat-killed Cutibacterium acnes into the ear.

  • Treatment: Co-injection of this compound (50 μ g/site ) with C. acnes.

  • Evaluation: Measurement of ear thickness to determine edema and histological analysis of ear tissue to quantify neutrophil infiltration.[4]

Eugenol: Neuroprotective Rat Model (6-OHDA)
  • Animal Model: Male Wistar rats.

  • Induction of Neurotoxicity: Intrastriatal injection of 6-hydroxydopamine (6-OHDA).

  • Treatment: Oral administration of Eugenol (0.1, 1, and 10 mg/kg) daily for 7 days, starting after the 6-OHDA injection.

  • Evaluation: Behavioral tests were performed on day 7. On day 8, cerebral areas were excised for neurochemical and transcriptional analyses to assess oxidative stress and antioxidant gene modulation.[3]

Thymol: Anti-inflammatory Mouse Model (Formalin-induced paw edema)
  • Animal Model: Swiss mice.

  • Induction of Inflammation: Subplantar injection of formalin into the hind paw.

  • Treatment: Oral administration of Thymol (7.5, 15, and 30 mg/kg).

  • Evaluation: Measurement of paw licking time and paw edema diameter.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Animal Model Selection (e.g., Mice, Rats) acclimatization Acclimatization Period animal_model->acclimatization grouping Randomized Grouping acclimatization->grouping induction Induction of Condition (e.g., Inflammation, Neurotoxicity) grouping->induction treatment Treatment Administration (DA or Alternative Compound) induction->treatment observation Observation Period treatment->observation behavioral Behavioral Tests observation->behavioral biochemical Biochemical Assays (e.g., Cytokine levels, Enzyme activity) observation->biochemical histological Histological Examination observation->histological

In Vivo Experimental Workflow.

signaling_pathway cluster_inflammation Inflammatory Response cluster_intervention Pharmacological Intervention stimulus Inflammatory Stimulus (e.g., C. acnes) cell Immune Cells (e.g., Macrophages) stimulus->cell nfkb NF-κB Activation cell->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) nfkb->cytokines inflammation Inflammation cytokines->inflammation da This compound da->nfkb Inhibition

Hypothesized Anti-Inflammatory Signaling Pathway.

Conclusion

The available in vivo data, though limited for this compound, demonstrates its potential as an anti-inflammatory agent. The comparative analysis with carvacrol, thymol, and eugenol provides a valuable context for its bioactivity. While the in vitro neuroprotective and antioxidant effects of DA are compelling, further in vivo studies are imperative to validate these activities and establish a more comprehensive understanding of its therapeutic potential. The experimental protocols and conceptual diagrams presented in this guide offer a framework for designing future research to fully elucidate the in vivo bioactivity of this compound.

References

A Comparative Analysis of the Antioxidant Capacity of Dihydroactinidiolide and Other Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of dihydroactinidiolide against other common terpenes, supported by experimental data. The information presented herein is intended to inform research and development in the fields of pharmacology and medicinal chemistry.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of various terpenes, including this compound, has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

TerpeneClassDPPH Radical Scavenging IC50Nitric Oxide Scavenging IC50Reference
This compoundMonoterpene50 nM50 nM[1]
α-PineneMonoterpene12.57 ± 0.18 mg/mLNot Reported[2]
LimoneneMonoterpene13.35 ± 0.26 mg/mLNot Reported[2]
LinaloolMonoterpene> 50 µg/mL (approx. 50.57% scavenging at 50 µg/mL)Not Reported[3]
MyrceneMonoterpene40.83 ± 1.68 mg/mLNot Reported[2]
GeraniolMonoterpene> 26.08 mg/mL (less active than Nerol)Not Reported[2]
NerolMonoterpene26.08 ± 2.28 mg/mLNot Reported[2]
TerpineolMonoterpene> 26.08 mg/mL (less active than Nerol)Not Reported[2]
β-CaryophylleneSesquiterpeneModerate Activity (Specific IC50 not reported)Not Reported[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The data for this compound is presented in nM, while others are in mg/mL or µg/mL, indicating a significantly higher potency for this compound in the cited study.

Experimental Protocols

The following is a generalized protocol for the DPPH radical scavenging assay, a common method for assessing antioxidant capacity.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound and other terpenes)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: The test compounds and a positive control are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test samples. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of each mixture is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

Terpenes exert their antioxidant effects through various cellular mechanisms, primarily by modulating key signaling pathways involved in the cellular stress response.

Keap1-Nrf2-ARE Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical defense mechanism against oxidative stress.

  • Under normal conditions: Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.

  • Under oxidative stress: Terpenes can induce conformational changes in Keap1, leading to the release of Nrf2.

  • Nrf2 Translocation: Nrf2 then translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes.

  • Gene Expression: This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting the cell from oxidative damage.

Both monoterpenes and sesquiterpenes have been shown to activate the Nrf2 pathway, contributing to their antioxidant effects.

Keap1_Nrf2_ARE_Pathway cluster_nucleus Terpenes Terpenes (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Terpenes->Keap1_Nrf2   induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Keap1-Nrf2-ARE signaling pathway activated by terpenes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cellular responses to external stimuli, including oxidative stress.

  • Activation: Oxidative stress can activate various MAPK cascades, such as ERK, JNK, and p38.

  • Downstream Effects: The activation of these kinases can lead to the phosphorylation of transcription factors that, in turn, regulate the expression of antioxidant enzymes and other protective proteins.

  • Terpene Modulation: Monoterpenes and sesquiterpenes can modulate MAPK signaling, often by inhibiting pro-inflammatory and pro-oxidant cascades, thereby contributing to their overall antioxidant and cytoprotective effects.

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Gene_Expression Antioxidant & Protective Gene Expression Transcription_Factors->Gene_Expression regulates Terpenes Terpenes Terpenes->MAPK modulates

Caption: General overview of the MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the antioxidant capacity of terpenes.

Experimental_Workflow start Start prep_reagents Prepare DPPH Reagent and Terpene Solutions start->prep_reagents assay_setup Set up 96-well Plate: Control, Standards, Samples prep_reagents->assay_setup incubation Incubate in Dark (e.g., 30 minutes) assay_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end

Caption: Workflow for DPPH antioxidant capacity assay.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of Dihydroactinidiolide: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented is synthesized from established analytical method validation principles and published data on the analysis of this compound and structurally related terpenoids.

Quantitative Performance Data

The selection of an analytical method is a critical decision in the drug development process, contingent on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound and similar terpenoids.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (r²) > 0.998> 0.999> 0.999
Limit of Detection (LOD) 14–27 ng0.668 - 3.5 µg/mL[1][2]~10 µM[1][3]
Limit of Quantification (LOQ) 0.098 - 20 µg/mL[1]2.023 - 11 µg/mL[1][2]Dependent on desired accuracy and experiment time[1][3]
Accuracy (% Recovery) 80.23–115.41 %[4]96.99 - 102.71%[1]Typically >98%
Precision (%RSD) < 15%< 2%< 1%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of this compound using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Extraction: For solid samples such as plant material, extraction of this compound can be performed using a suitable organic solvent like methanol or hexane. Techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve extraction efficiency.[5]

  • Cleanup: The crude extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Derivatization (if necessary): While this compound is amenable to direct GC-MS analysis, derivatization may be employed to improve volatility and chromatographic performance.

  • Final Solution: The final extract is typically dissolved in a volatile solvent like hexane or ethyl acetate prior to injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C inert MSD or equivalent.

  • Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of terpenoids.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a temperature ramp (e.g., 3°C/min) to a final temperature of around 240-280°C.

  • Mass Spectrometer Conditions: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Extraction: Similar to GC-MS, extraction from the sample matrix is the first step. Methanol or acetonitrile are common extraction solvents.

  • Filtration: The extract should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.[2]

  • Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the calibration curve.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of terpenoids.[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. A typical mobile phase could be a gradient of acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210-220 nm).

  • Injection Volume: 10-20 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

Sample Preparation:

  • Sample Weighing: Accurately weigh a specific amount of the sample containing this compound.

  • Internal Standard: Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the sample. The internal standard should have a resonance signal that does not overlap with the analyte signals.

  • Dissolution: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., chloroform-d, methanol-d4). Ensure complete dissolution.

  • Transfer: Transfer an exact volume of the solution to an NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing proton NMR.

  • Solvent: Deuterated solvent appropriate for the sample.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • Number of Scans (ns): Sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 150 for accurate quantification).

    • Pulse Angle: A calibrated 90° pulse is often used.

  • Data Processing:

    • Phasing and Baseline Correction: Careful phasing and baseline correction of the spectrum are essential.

    • Integration: Integrate the characteristic signals of both this compound and the internal standard. The concentration of this compound is then calculated based on the integral ratios, the number of protons contributing to each signal, and the known concentration of the internal standard.

Method Comparison Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison Sample Test Sample (e.g., Plant Extract) Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS HPLC HPLC Analysis Cleanup->HPLC qNMR qNMR Analysis Cleanup->qNMR Linearity Linearity & Range GCMS->Linearity LOD_LOQ LOD & LOQ GCMS->LOD_LOQ Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision HPLC->Linearity HPLC->LOD_LOQ HPLC->Accuracy HPLC->Precision qNMR->Linearity qNMR->LOD_LOQ qNMR->Accuracy qNMR->Precision Comparison Comparative Data Analysis Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Report Final Report & Method Selection Comparison->Report

References

A Comparative Analysis of Dihydroactinidiolide Isomers as Pheromones: Unraveling Stereochemical Nuances in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of insect communication, the stereochemistry of pheromones often plays a pivotal role in their biological activity. This guide delves into the efficacy of different isomers of dihydroactinidiolide, a naturally occurring lactone that serves as a pheromone for various insect species. Through a comprehensive review of available research, this document provides a comparative analysis of the biological activity of this compound stereoisomers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.

This compound is a monoterpene lactone found in a variety of natural sources, including black tea, tobacco, and certain plants. It is also known to be a component of the pheromone system in several insect species, including the red imported fire ant (Solenopsis invicta). The molecule possesses chiral centers, leading to the existence of different stereoisomers, primarily the (+) and (-) enantiomers. The biological efficacy of these isomers can vary significantly, with insects often exhibiting a high degree of stereoselectivity in their responses.

Comparative Efficacy of this compound Isomers

While extensive research has been conducted on the synthesis of various this compound isomers, direct comparative studies detailing their pheromonal efficacy in insects are limited in the publicly available scientific literature. The majority of studies focus on the synthesis of racemic or specific enantiomers without presenting corresponding bioassay data that compares the activity of each isomer.

However, the principle of stereochemical specificity in insect pheromone perception is well-established for many other compounds. It is highly probable that different this compound isomers exhibit distinct levels of activity, with one enantiomer often being significantly more active than the others. This specificity is crucial for the development of effective and targeted pest management strategies that utilize synthetic pheromones.

To illustrate the expected differences in biological activity, the following table summarizes hypothetical comparative data based on typical findings in pheromone research. It is important to note that this table is a template and does not represent actual experimental data for this compound, as such specific comparative data was not found in the available search results.

IsomerInsect SpeciesBioassay TypeResponse MetricRelative Activity (%)
(+)-DihydroactinidiolideSolenopsis invictaElectroantennography (EAG)Mean EAG Response (mV)100
(-)-DihydroactinidiolideSolenopsis invictaElectroantennography (EAG)Mean EAG Response (mV)25
Racemic this compoundSolenopsis invictaElectroantennography (EAG)Mean EAG Response (mV)60
(+)-DihydroactinidiolideSolenopsis invictaBehavioral Assay (Attraction)% Attraction95
(-)-DihydroactinidiolideSolenopsis invictaBehavioral Assay (Attraction)% Attraction15
Racemic this compoundSolenopsis invictaBehavioral Assay (Attraction)% Attraction55

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are outlined below. These protocols are based on standard practices in chemical ecology for evaluating the efficacy of pheromone isomers.

Synthesis of this compound Isomers

The stereoselective synthesis of this compound enantiomers is a critical first step. Various synthetic routes have been described in the literature, often starting from chiral precursors or employing asymmetric synthesis techniques. A general workflow for the synthesis and purification of individual isomers is as follows:

Start Chiral Precursor/ Starting Material Step1 Asymmetric Synthesis/ Resolution Start->Step1 Step2 Purification (e.g., Chiral HPLC) Step1->Step2 Step3 Structural Verification (NMR, MS) Step2->Step3 End Isolated Enantiomers ((+)- and (-)-Dihydroactinidiolide) Step3->End

Synthesis and Purification Workflow
Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a quantitative measure of the sensitivity of olfactory receptor neurons to different stimuli.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes.

  • Stimulus Delivery: A constant stream of purified air is passed over the antenna. Puffs of air containing a known concentration of a this compound isomer are introduced into the airstream.

  • Data Recording: The voltage difference between the electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) is measured as the EAG response.

  • Data Analysis: The mean EAG responses to different isomers and a control (solvent only) are compared statistically.

Insect Insect Antenna_Excision Antenna_Excision Insect->Antenna_Excision 1. Preparation Electrode_Mounting Electrode_Mounting Antenna_Excision->Electrode_Mounting Stimulus_Delivery Stimulus_Delivery Electrode_Mounting->Stimulus_Delivery Isomer_Solution Isomer_Solution Isomer_Solution->Stimulus_Delivery 2. Delivery EAG_Recording EAG_Recording Stimulus_Delivery->EAG_Recording 3. Recording Data_Analysis Data_Analysis EAG_Recording->Data_Analysis 4. Analysis

Electroantennography (EAG) Workflow
Behavioral Bioassays

Behavioral assays are essential to determine the ultimate effect of the pheromone isomers on insect behavior, such as attraction or mating.

Methodology (Y-tube Olfactometer):

  • Apparatus: A Y-shaped glass tube is used, with a constant airflow from the two arms towards the base.

  • Stimulus Application: A filter paper treated with a specific this compound isomer is placed in one arm, and a control (solvent only) is placed in the other.

  • Insect Release: An insect is released at the base of the Y-tube.

  • Observation: The insect's choice of arm (treatment or control) and the time spent in each arm are recorded.

  • Data Analysis: The percentage of insects choosing the treatment arm is calculated and compared between different isomers using appropriate statistical tests.

Pheromone Signaling Pathway

The perception of pheromones in insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennae. While the specific pathway for this compound has not been elucidated in detail, a general model for lactone pheromone perception can be proposed.

Upon entering the sensillum lymph surrounding the neuron, the hydrophobic this compound molecule is likely bound by a Pheromone Binding Protein (PBP). This complex then interacts with an Olfactory Receptor (OR) on the dendritic membrane of the neuron. This interaction triggers the opening of an ion channel, leading to depolarization of the neuronal membrane and the generation of an action potential, which is then transmitted to the brain.

cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone This compound Isomer PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP_Complex Pheromone-PBP Complex PBP->Pheromone_PBP_Complex OR Olfactory Receptor (OR) Pheromone_PBP_Complex->OR Interaction Ion_Channel Ion Channel OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Proposed Pheromone Signaling Pathway

Conclusion

The stereochemistry of this compound is a critical factor that likely governs its efficacy as an insect pheromone. While specific comparative data on the biological activity of its isomers is currently lacking in the accessible literature, established principles of chemical ecology strongly suggest that insects will exhibit stereospecific responses. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a foundation for researchers to conduct such comparative studies. A thorough understanding of the structure-activity relationship of this compound isomers is essential for the development of more effective and environmentally friendly pest management tools. Further research is imperative to fill the existing knowledge gaps and to fully harness the potential of these semiochemicals.

A Comparative Analysis of Dihydroactinidiolide Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Dihydroactinidiolide, a monoterpene lactone found in various plants, has garnered significant interest for its antioxidant, neuroprotective, and potential anticancer properties. This guide provides a comparative study of various techniques for its extraction, supported by available experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Performance Comparison of Extraction Techniques

The efficiency of this compound extraction is highly dependent on the chosen method and the solvent system employed. While comprehensive comparative data across all modern techniques for this specific compound is limited in publicly available literature, existing studies provide valuable insights. The following table summarizes the available quantitative data for different extraction methods.

Extraction TechniquePlant MaterialSolventKey ParametersThis compound Yield/AbundanceReference
Soxhlet Extraction Acalypha indicaHexaneNot specified~5 times higher than SFE at 40°C[1]
Supercritical Fluid Extraction (SFE) Acalypha indicaSupercritical CO₂300 bar, 40°C, 90 minLower abundance compared to Hexane-Soxhlet[1]
Ultrasound-Assisted Extraction (UAE) Chromolaena odorataAcetone40°C, 1 hour0.11% relative peak area in GC-MS analysis[2]
Microwave-Assisted Extraction (MAE) Not availableNot availableNot availableSpecific quantitative data for this compound not found in the surveyed literature.

Note: The data presented is compiled from different studies on various plant materials, and direct comparison should be made with caution. The relative efficiency of each method can vary based on the plant matrix, solvent, and specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are generalized protocols for the key extraction techniques discussed.

Soxhlet Extraction

Soxhlet extraction is a conventional and exhaustive method for solid-liquid extraction.

Protocol:

  • Dry the plant material (e.g., leaves, stems) in an oven at a controlled temperature (e.g., 40-60°C) to a constant weight and then grind it into a fine powder.

  • Accurately weigh a specific amount of the powdered plant material (e.g., 20-30 g) and place it into a porous thimble (e.g., cellulose or glass fiber).

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with a suitable solvent (e.g., hexane, methanol, or ethanol) to about two-thirds of its volume. The choice of solvent is critical; for this compound, a non-polar solvent like hexane has shown good results.

  • Assemble the Soxhlet apparatus with the flask, extractor, and a condenser.

  • Heat the solvent in the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser, where it will be cooled and drip back down onto the plant material in the thimble.

  • The solvent will fill the thimble and extract the soluble compounds. Once the solvent reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.

  • This cycle is repeated for a prolonged period (e.g., 6-24 hours) to ensure exhaustive extraction.

  • After extraction, the solvent in the round-bottom flask, now containing the extracted compounds, is concentrated using a rotary evaporator to obtain the crude extract.

  • The crude extract can then be subjected to further purification and analysis (e.g., by GC-MS) to quantify this compound.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the solvent.

Protocol:

  • Prepare the plant material by drying and grinding it to a uniform particle size.

  • Load the ground plant material into the extraction vessel of the SFE system.

  • The system is then sealed, and carbon dioxide is pumped into the vessel.

  • The temperature and pressure are increased beyond the critical point of CO₂ (31.1°C and 73.8 bar) to bring it to a supercritical state. Specific conditions for this compound extraction can be optimized (e.g., 40-60°C and 200-300 bar).

  • The supercritical CO₂ flows through the plant material, dissolving the this compound and other soluble compounds.

  • The CO₂ laden with the extract then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and lose its solvating power.

  • The extracted compounds precipitate in the separator and are collected.

  • The CO₂ can be recycled back into the system for further extractions.

  • The collected extract is then ready for analysis.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

Protocol:

  • Mix a known quantity of the powdered plant material with a selected solvent in a flask. The solvent-to-solid ratio is an important parameter to optimize.

  • Place the flask in an ultrasonic bath or use an ultrasonic probe immersed in the mixture.

  • Apply ultrasonic waves of a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes). The temperature of the extraction can be controlled by a water bath.

  • The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer of the target compounds into the solvent.

  • After the extraction period, the mixture is filtered or centrifuged to separate the solid plant residue from the liquid extract.

  • The extract is then concentrated to obtain the crude product for further analysis.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.

Protocol:

  • Place a weighed amount of the powdered plant material in a microwave-transparent extraction vessel and add the chosen solvent.

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave radiation at a specific power (e.g., 300-800 W) for a short duration (e.g., 1-15 minutes). The temperature and pressure inside the vessel will increase.

  • The microwave energy directly heats the solvent and any moisture within the plant material, causing a rapid temperature increase and internal pressure buildup within the plant cells. This leads to the rupture of the cell walls and the release of bioactive compounds into the solvent.

  • After extraction, the vessel is cooled, and the contents are filtered to separate the extract from the solid residue.

  • The resulting extract is then concentrated for analysis.

Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for comparing extraction techniques and the known neuroprotective signaling pathway of this compound.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction Methods cluster_Analysis Analysis Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction SFE Supercritical Fluid Extraction (SFE) UAE Ultrasound-Assisted Extraction (UAE) MAE Microwave-Assisted Extraction (MAE) Filtration Filtration/ Concentration Soxhlet->Filtration SFE->Filtration UAE->Filtration MAE->Filtration GCMS GC-MS Analysis Filtration->GCMS Quantification Quantification of This compound GCMS->Quantification

Caption: A general experimental workflow for the comparative study of this compound extraction techniques.

Signaling_Pathway cluster_Nrf2 Nrf2/HO-1 Pathway cluster_Apoptosis Caspase-3/Bax Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Bcl2 Bcl-2 (Anti-apoptotic) Upregulation This compound->Bcl2 Bax Bax (Pro-apoptotic) Downregulation This compound->Bax inhibits HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant_Defense Enhanced Antioxidant Defense HO1->Antioxidant_Defense Oxidative_Stress Oxidative Stress Antioxidant_Defense->Oxidative_Stress combats Neuroprotection Neuroprotection Antioxidant_Defense->Neuroprotection contributes to Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Activation Inhibition Bax->Caspase3 activates Caspase3->Apoptosis leads to Apoptosis->Neuroprotection contributes to Oxidative_Stress->Apoptosis induces

Caption: Neuroprotective signaling pathway of this compound.

References

In Vivo Validation of Dihydroactinidiolide's Neuroprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current evidence for the neuroprotective properties of Dihydroactinidiolide (DHAc), outlines a proposed strategy for its in vivo validation, and compares its potential with established therapeutic agents. While in vitro studies have shown promising results, a lack of in vivo data currently limits its translational potential. This document aims to bridge that gap by presenting the foundational knowledge and a clear path forward for future research.

This compound: Current Evidence from In Vitro Studies

This compound is a monoterpene lactone found in various plants that has demonstrated multifaceted neuroprotective potential in cellular models. Its mechanisms of action appear to target key pathological features of neurodegenerative diseases, including oxidative stress, cholinergic dysfunction, and apoptosis.

Summary of In Vitro Neuroprotective Effects

The primary neuroprotective activities of this compound, as demonstrated in preclinical in vitro research, are summarized below.

ParameterCell LineToxin/StressorKey FindingReference
Acetylcholinesterase (AChE) Inhibition --IC50: 34.03 nM[1]
Antioxidant Activity (DPPH Scavenging) --IC50: 50 nM[1]
Anti-Amyloid Aggregation -Amyloid β25-35Significantly prevented self-aggregation and promoted disaggregation at 270 nM.[1]
Cell Viability Neuro2aAmyloid β25-35Significantly increased viability of treated cells at 50 and 270 nM.[1]
Cell Viability SH-SY5YSodium dithionite, glutamate, amyloid β, colchicinePretreatment significantly restored neuronal damage.
Oxidative Stress Markers SH-SY5YVarious neurotoxicantsSignificantly reduced intracellular ROS, nitrite content, lipid peroxidation, and protein carbonylation.
Apoptosis Markers SH-SY5YVarious neurotoxicantsSignificantly reduced Caspase-3 activity and increased Bcl-2 expression.
Nrf2/HO-1 Pathway SH-SY5YVarious neurotoxicantsSignificantly increased mRNA levels of Nrf2 and HO-1.
Proposed Signaling Pathway of this compound

Based on in vitro evidence, this compound appears to exert its neuroprotective effects through the modulation of the Nrf2/HO-1 and Caspase-3/Bax signaling pathways.

G cluster_stress Cellular Stressors (e.g., Amyloid-β, Oxidative Stress) cluster_DHAc This compound Action cluster_pathways Intracellular Signaling Stress Neurotoxic Insult Bax Bax Stress->Bax Activates Caspase3 Caspase-3 Stress->Caspase3 Activates DHAc This compound Nrf2 Nrf2 DHAc->Nrf2 Upregulates DHAc->Bax Inhibits DHAc->Caspase3 Inhibits HO1 HO-1 Nrf2->HO1 Activates Antioxidant Antioxidant Response (Reduced ROS) HO1->Antioxidant Leads to Antioxidant->Stress Inhibits Bax->Caspase3 Promotes Apoptosis Apoptosis (Neuronal Cell Death) Caspase3->Apoptosis G cluster_setup Phase 1: Treatment cluster_induction Phase 2: Induction & Testing cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Grouping Grouping & Daily Dosing (DHAc, Donepezil, Galantamine) (14 days) Acclimatization->Grouping Scopolamine Scopolamine Injection (1 mg/kg, i.p.) Grouping->Scopolamine MWM Morris Water Maze (Acquisition & Probe Trials) Scopolamine->MWM 45 min post-injection Euthanasia Euthanasia & Brain Tissue Collection MWM->Euthanasia Biochem Biochemical Assays - AChE Activity - Oxidative Stress Markers Euthanasia->Biochem G cluster_setup Phase 1: Lesion & Treatment cluster_testing Phase 2: Behavioral Assessment cluster_analysis Phase 3: Analysis Surgery Stereotaxic Surgery: Unilateral 6-OHDA Lesion Treatment Post-operative Treatment (DHAc, L-DOPA, Vehicle) (2-4 weeks) Surgery->Treatment Rotarod Rotarod Test (Assess Motor Coordination) Treatment->Rotarod Euthanasia Euthanasia & Brain Tissue Collection Rotarod->Euthanasia Histology Immunohistochemistry (Tyrosine Hydroxylase Staining) Euthanasia->Histology

References

Dihydroactinidiolide: A Comparative Analysis of Its Anticancer Effects on Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroactinidiolide (DA), a naturally occurring compound found in various plants, has garnered attention for its potential therapeutic properties, including anticancer activity. This guide provides a comparative overview of the documented anticancer effects of this compound across different human cancer cell lines, supported by available experimental data. While research is ongoing, this document synthesizes current knowledge to aid in future investigations and drug development endeavors.

Comparative Cytotoxicity of this compound

Initial studies have indicated that this compound exhibits cytotoxic effects against a range of human cancer cell lines. A notable study highlighted its anti-tumor activity against four specific human tumor cell lines: epithelioid carcinoma (HeLa), human prostate cancer (PC-3), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HepG2)[1]. However, detailed quantitative data, such as IC50 values from this specific comparative study, are not widely published.

In contrast, research focused on the neuroprotective properties of this compound demonstrated a lack of cytotoxic effects on mouse neuroblastoma (Neuro2a) cells and normal human peripheral blood mononuclear cells (PBMCs) at the concentrations tested[2][3]. This suggests a potential for selective cytotoxicity towards cancer cells, a desirable characteristic for a chemotherapeutic agent.

Due to the limited availability of specific IC50 values in the public domain for a direct comparison, the following table remains illustrative. Researchers are encouraged to consult the primary literature for detailed experimental data as it becomes available.

Cell LineCancer TypeIC50 Value (µM)ObservationsReference
HeLa Cervical CancerData not availableExhibited anti-tumor activity.[1]
PC-3 Prostate CancerData not availableExhibited anti-tumor activity.[1]
MCF-7 Breast CancerData not availableExhibited anti-tumor activity.[1]
HepG2 Liver CancerData not availableExhibited anti-tumor activity.[1]
Neuro2a NeuroblastomaNot cytotoxicTested for neuroprotective effects.[2][3]
PBMCs Normal Blood CellsNot cytotoxicTested for neuroprotective effects.[2][3]

Mechanisms of Anticancer Action

The precise molecular mechanisms through which this compound exerts its anticancer effects are an active area of investigation. Studies on its neuroprotective effects have provided some insights into the signaling pathways it may influence.

Induction of Apoptosis

In the context of protecting neuronal cells from oxidative stress, this compound was found to inhibit the caspase-3/Bax pathway[4]. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic protein Bax, are central regulators of the intrinsic apoptotic pathway. By inhibiting this pathway in a neuroprotective model, it suggests that this compound can modulate key apoptotic regulators. Further research is necessary to determine if this compound can conversely activate these pathways in cancer cells to induce apoptosis.

Modulation of Cellular Signaling Pathways

Research has shown that this compound can regulate the Nrf2/HO-1 signaling pathway in neuroblastoma cells[4]. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. While this was observed in a neuroprotective context, the Nrf2 pathway is also implicated in cancer development and chemoresistance. The ability of this compound to modulate this pathway warrants further investigation in various cancer models to understand its potential dual role in both promoting cell survival and contributing to anticancer effects under different cellular contexts.

The following diagram illustrates a generalized workflow for assessing the anticancer effects of a compound like this compound.

G cluster_0 In Vitro Assessment cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation A Cancer Cell Line Culture (e.g., HeLa, MCF-7, PC-3, HepG2) B Treatment with this compound (Varying Concentrations and Durations) A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C E Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) B->E F Cell Cycle Analysis (Flow Cytometry) B->F G Western Blot Analysis (Signaling Pathway Proteins) B->G D Determine IC50 Values C->D H Compare IC50 Values Across Cell Lines D->H I Elucidate Apoptotic and Cell Cycle Effects E->I F->I J Identify Modulated Signaling Pathways G->J

Caption: A generalized workflow for evaluating the anticancer effects of this compound.

The diagram below depicts a simplified representation of the apoptotic signaling pathway potentially influenced by this compound, based on preliminary findings.

G cluster_0 Cellular Stress Response cluster_1 Intrinsic Apoptosis Pathway DA This compound Nrf2 Nrf2 Activation DA->Nrf2 modulates Bax Bax DA->Bax inhibits (in neuroprotection) Caspase3 Caspase-3 DA->Caspase3 inhibits (in neuroprotection) HO1 HO-1 Expression Nrf2->HO1 regulates Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the anticancer assessment of this compound are not extensively available in the current literature. However, standard methodologies are employed for such investigations.

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, typically in a serum-free medium, for specific time intervals (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a potential anticancer agent, with indications of selective cytotoxicity towards cancer cells. However, the current body of research is in its nascent stages. To fully elucidate the therapeutic potential of this compound, further comprehensive studies are imperative. Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxic effects of this compound across a broader panel of human cancer cell lines to identify the most sensitive cancer types.

  • Quantitative Analysis: Publishing detailed quantitative data, including IC50 values, apoptosis rates, and cell cycle distribution changes.

  • Mechanism of Action: In-depth investigation of the specific signaling pathways modulated by this compound in cancer cells to understand its mode of action.

  • In Vivo Studies: Progressing to preclinical animal models to assess the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound.

This guide serves as a starting point for researchers and professionals in the field of oncology and drug discovery, highlighting both the potential of this compound and the critical need for further rigorous scientific investigation.

References

Unlocking the Therapeutic Potential of Dihydroactinidiolide: A Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroactinidiolide (DHA), a naturally occurring terpene found in various plants, has garnered significant interest in the scientific community for its diverse pharmacological properties. This guide provides a comprehensive overview of the established biological activities of DHA, presenting key experimental data and detailed methodologies to support further research and development. While the structure-activity relationship (SAR) of a broad range of DHA derivatives remains an underexplored area, this guide summarizes the current knowledge on the parent compound, highlighting its potential as a lead for novel therapeutic agents.

Biological Activity Profile of this compound

DHA has demonstrated a spectrum of biological effects, including neuroprotective, antioxidant, anti-inflammatory, and antimicrobial activities. The following table summarizes the key quantitative data from various in vitro studies.

Biological ActivityAssayTarget/Cell LineKey ParameterResultCitation
Neuroprotection Acetylcholinesterase (AChE) InhibitionHuman Recombinant AChEIC5034.03 nM[1]
Amyloid β (Aβ25-35) Aggregation Inhibition--Significant prevention of self-aggregation and promotion of disaggregation at 270 nM[1]
Neurotoxicity ProtectionNeuro2a (N2a) cellsCell ViabilitySignificantly increased viability of Aβ25-35 treated cells[1]
Antioxidant Activity DPPH Radical Scavenging-IC5050 nM[1]
Nitric Oxide (NO) Scavenging-IC5050 nM[1]
Metal Chelating Activity-IC50>270 nM[1]
Cytotoxicity -Neuro2a (N2a) cells-No cytotoxic effect up to 270 nM for 24h[1]
-Human Peripheral Blood Mononuclear Cells (PBMC)-Impressive cytotoxicity profile (low toxicity)[1]
Hemolysis AssayHuman Red Blood CellsHemolysis (%)2.35% to 5.61% (very low)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key experimental protocols for the assays mentioned above.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound on acetylcholinesterase activity is a key indicator of its potential in managing neurodegenerative diseases like Alzheimer's. The most common method to determine this is the Ellman's method.

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compound (DHA) solutions at various concentrations.

  • Assay Protocol (96-well plate format):

    • Add buffer, DTNB solution, and the test compound solution to the wells.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Start the enzymatic reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay is a standard and straightforward method to evaluate the antioxidant potential of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Reagent Preparation:

    • DPPH solution in methanol.

    • Test compound (DHA) solutions at various concentrations in a suitable solvent.

  • Assay Protocol:

    • Add the DPPH solution to the test compound solutions.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This insoluble formazan can be solubilized, and its concentration can be determined by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Culture:

    • Seed the desired cell line (e.g., Neuro2a) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment:

    • Expose the cells to various concentrations of the test compound (DHA) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for a few hours to allow the formazan crystals to form.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.

Visualizing the Synthesis and Activity Pathway

To provide a clearer understanding of the synthesis and the proposed mechanism of action of this compound, the following diagrams have been generated.

cluster_synthesis Synthesis of this compound beta_ionone β-Ionone oxidation Two-Step Oxidation beta_ionone->oxidation Starting Material dha This compound oxidation->dha Final Product

Caption: Synthesis of this compound from β-Ionone.

cluster_moa Proposed Neuroprotective Mechanism of this compound DHA This compound AChE Acetylcholinesterase (AChE) DHA->AChE Inhibits Abeta Amyloid β (Aβ) Aggregation DHA->Abeta Inhibits ROS Reactive Oxygen Species (ROS) DHA->ROS Scavenges Neurotoxicity Neurotoxicity AChE->Neurotoxicity Abeta->Neurotoxicity ROS->Neurotoxicity Neuroprotection Neuroprotection

Caption: Proposed neuroprotective pathways of this compound.

Future Directions and Conclusion

The existing data strongly suggests that this compound is a promising natural product with multifaceted therapeutic potential. However, the lack of comprehensive structure-activity relationship studies on its derivatives represents a significant gap in the current research landscape. Future investigations should focus on the synthesis of a library of DHA analogs with modifications at various positions of the molecule. Evaluating the biological activities of these derivatives will be crucial to:

  • Identify the key structural features responsible for the observed biological effects.

  • Optimize the potency and selectivity of DHA for specific targets.

  • Improve the pharmacokinetic and pharmacodynamic properties of the parent compound.

By systematically exploring the SAR of this compound derivatives, the scientific community can unlock the full therapeutic potential of this fascinating natural product and pave the way for the development of novel and effective drugs for a range of diseases.

References

Safety Operating Guide

Proper Disposal Procedures for Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of Dihydroactinidiolide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the chemical's acute toxicity.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards.

  • Hazard Classification: this compound is classified as acutely toxic and is fatal if swallowed.[1][2] The Globally Harmonized System (GHS) designates it with the "Danger" pictogram.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses as described by OSHA, and a lab coat.[3] In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3] A safety shower and eye wash station must be readily accessible.[3]

  • Environmental Precautions: Prevent the chemical from entering soil, surface water, or drains.[3] All wastewater containing this substance must be collected for treatment.[3]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below. This information is crucial for safe handling and determining appropriate disposal containers and methods.

PropertyValueSource
CAS Number 17092-92-1[2][3][4]
Molecular Formula C₁₁H₁₆O₂[2][3][4]
Molar Mass 180.24 g/mol [1][2][4]
Appearance Clear, colorless liquid[1]
Solubility Insoluble in water; Soluble in ethanol and nonpolar solvents[1][2]
GHS Hazard Code H300[1]
GHS Hazard Statement Fatal if swallowed[1]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Therefore, it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [5][7]

Methodology 1: Disposal of Bulk Quantities and Contaminated Materials

This protocol applies to unused this compound, reaction mixtures, and materials significantly contaminated with the substance.

  • Waste Identification: Any material containing this compound that is no longer intended for use is considered a hazardous waste.[8][9]

  • Container Selection:

    • Use a chemically compatible container with a secure, leak-proof lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • Ensure the container is in good condition, free from rust or leaks.[8]

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated hazardous waste container.

    • Do not mix with incompatible waste streams. Segregate waste based on chemical properties (e.g., flammables, corrosives).[8]

  • Labeling:

    • As soon as waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5][9]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the quantity.[5] Do not use abbreviations or chemical formulas.[5]

    • Fill in all other required information, such as the date of generation, the principal investigator's name, and the laboratory location.[5]

  • Storage:

    • Keep the waste container tightly closed except when adding waste.[8]

    • Store the container in a designated, secure hazardous waste accumulation area, with secondary containment to catch any potential leaks.[9]

  • Final Disposal:

    • Arrange for pickup through your institution's EHS hazardous waste program.[5][9]

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air scrubber.[3] This final step will be handled by the certified hazardous waste disposal company.

Methodology 2: Decontamination and Disposal of Empty Containers

Containers that held this compound are considered hazardous until properly decontaminated.

  • Triple Rinsing:

    • Since this compound is a toxic chemical, the empty container must be triple-rinsed.[8][9]

    • Use a solvent capable of dissolving the chemical, such as ethanol or another compatible nonpolar solvent.[1][2][8]

    • Each rinse should use an amount of solvent equal to about 5-10% of the container's volume.[9]

  • Rinsate Collection:

    • Crucially, all solvent rinsate must be collected and managed as hazardous waste. [8][9]

    • Pour the rinsate into your designated this compound or organic solvent hazardous waste container.

  • Final Container Disposal:

    • After triple-rinsing and air-drying, deface or remove the original chemical label.[9]

    • The decontaminated container can now be disposed of in the regular trash or glassware waste, as per institutional policy.[8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Dihydroactinidiolide_Disposal_Workflow start This compound Waste Generated decision_quantity Bulk Quantity or Container Residue? start->decision_quantity bulk_consult 1. Consult Institutional EHS Guidelines & SDS decision_quantity->bulk_consult Bulk residue_rinse 1. Triple-Rinse Container with Compatible Solvent (e.g., Ethanol) decision_quantity->residue_rinse Residue bulk_package 2. Package in Compatible, Sealed Container bulk_consult->bulk_package bulk_label 3. Affix 'Hazardous Waste' Label bulk_package->bulk_label bulk_store 4. Store in Designated Secure Area with Secondary Containment bulk_label->bulk_store bulk_dispose 5. Arrange Pickup by EHS for Chemical Incineration bulk_store->bulk_dispose residue_collect 2. Collect Rinsate as Hazardous Waste residue_rinse->residue_collect residue_dispose_container 3. Dispose of Decontaminated Container in Trash/Glass Waste residue_rinse->residue_dispose_container residue_collect->bulk_package Add to bulk waste container

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Dihydroactinidiolide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe laboratory handling and disposal of Dihydroactinidiolide, ensuring the protection of researchers and the integrity of scientific work.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Understanding the Hazards

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Ingestion may also be harmful. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Personal Protective Equipment (PPE) Selection

The selection of PPE depends on the scale of the operation and the potential for exposure. A risk assessment should always be conducted before beginning any work with this compound.

Standard Laboratory Handling (Small Quantities - mg scale)

For routine procedures involving small quantities of this compound, the following PPE is required:

  • Eye Protection: Safety glasses with side shields or safety goggles must be worn.

  • Body Protection: A standard laboratory coat should be worn to protect against minor splashes.

Handling Large Quantities or in Case of Spills

When working with larger quantities (gram scale or greater) or in situations with a higher risk of splashing or aerosol generation, and in the event of a spill, the following enhanced PPE is necessary:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.

  • Hand Protection: Heavy-duty, chemical-resistant gloves should be used. Given the lack of specific data for this compound, selecting gloves made of materials with broad chemical resistance, such as neoprene or butyl rubber, is a prudent measure. Always consult the glove manufacturer's chemical resistance guide.

  • Respiratory Protection: In a well-ventilated area such as a chemical fume hood, respiratory protection may not be necessary for small-scale handling. However, if there is a risk of aerosol or dust inhalation, particularly with the solid form, a NIOSH-approved N95 respirator or a respirator with an organic vapor cartridge should be used.[2] For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be required.

  • Body Protection: A chemical-resistant apron worn over a lab coat, or a chemical-resistant suit, is recommended to provide additional protection against splashes and contamination.

Quantitative Data on PPE

While specific occupational exposure limits (e.g., PEL, TLV) for this compound have not been established, it is crucial to handle it with care to minimize any potential risk. The following table provides a general guide to the chemical resistance of common laboratory glove materials to organic compounds, which can serve as a reference in the absence of specific data for this compound.

Glove MaterialGeneral Resistance to Organic SolventsAdvantagesDisadvantages
Nitrile Good resistance to oils, greases, and some organic solvents.Good dexterity and puncture resistance.Can be permeable to certain ketones, aromatic and halogenated hydrocarbons.
Neoprene Good resistance to a broad range of oils, acids, caustics, and some solvents.Good pliability and tear resistance.Less resistant to snags and punctures than nitrile.[3]
Butyl Rubber Excellent resistance to ketones, esters, and highly corrosive acids.Highly impermeable to gases and vapors.Poor resistance to hydrocarbon solvents, gasoline, and oils.
Natural Rubber (Latex) Good for aqueous solutions, but generally poor against organic solvents.Comfortable and flexible.Can cause allergic reactions; poor chemical resistance to many organic compounds.

This table provides general guidance. Always consult the manufacturer's specific chemical resistance data for the gloves you are using.

Experimental Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe_level PPE Level Determination cluster_ppe_standard Standard PPE cluster_ppe_enhanced Enhanced PPE cluster_end start Start: Plan to handle This compound assess_quantity Assess Quantity (Small vs. Large Scale) start->assess_quantity assess_procedure Assess Procedure (Risk of Splash/Aerosol) assess_quantity->assess_procedure small_scale Small Scale / Low Risk assess_procedure->small_scale Low Risk large_scale Large Scale / High Risk / Spill assess_procedure->large_scale High Risk standard_ppe - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->standard_ppe enhanced_ppe - Goggles & Face Shield - Chemical-Resistant Gloves (e.g., Neoprene, Butyl) - Chemical Apron/Suit - Respiratory Protection (as needed) large_scale->enhanced_ppe end_procedure Proceed with Handling Procedure standard_ppe->end_procedure enhanced_ppe->end_procedure

PPE Selection Workflow for this compound

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Verify that a spill kit is readily accessible.

    • Don the appropriate PPE as determined by your risk assessment.

  • Handling:

    • When weighing the solid compound, perform the task in a fume hood to prevent inhalation of dust particles.

    • If preparing solutions, add the solid to the solvent slowly and carefully.

    • Avoid all direct contact with skin, eyes, and clothing.[4]

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area and decontaminate any equipment used.

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Contaminated PPE: Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container according to your institution's guidelines.

Never dispose of this compound or its waste down the drain or in the regular trash. Always follow all local, state, and federal regulations for hazardous waste disposal. In case of uncertainty, consult your institution's Environmental Health and Safety (EHS) department.

References

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Dihydroactinidiolide

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